3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1-benzylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZBWPMGQXAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386790 | |
| Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
121356-81-8 | |
| Record name | 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of the benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. Benzimidazoles are a well-established class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2][3] This document details the synthesis, purification, and characterization of the title compound. Furthermore, it explores its potential biological activities, drawing insights from closely related analogues and the broader class of 1-benzyl-substituted benzimidazoles. This guide is intended to serve as a foundational resource for researchers investigating novel benzimidazole-based therapeutic agents.
Introduction
Benzimidazole, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleosides allows benzimidazole derivatives to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological effects.[4] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[1][2][4]
The substitution pattern on the benzimidazole core is a key determinant of its biological activity. N-alkylation, particularly N-benzylation, has been shown to modulate the therapeutic properties of these compounds.[5] The 1-benzyl substituent can influence the molecule's lipophilicity and steric interactions with target proteins.[5] This guide focuses on this compound, a derivative featuring a 1-benzyl group and a 2-(propan-1-ol) side chain, exploring its fundamental chemical and potential biological characteristics. A closely related compound, 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, has demonstrated significant cytotoxicity against breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cell lines, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.[6] This suggests that this compound may possess similar and valuable biological activities.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂O | [7] |
| Molecular Weight | 266.34 g/mol | [7] |
| CAS Number | 121356-81-8 | [7] |
| Appearance | Predicted to be a solid at room temperature. | N/A |
| Melting Point | Not reported. Requires experimental determination. | N/A |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water is expected. | N/A |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5, indicating moderate lipophilicity. | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and benzyl rings, as well as signals for the methylene protons of the propanol side chain and the benzylic methylene group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H stretching of the alcohol group (around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C=N and C=C stretching of the benzimidazole ring system.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 266.34.
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process, starting with the formation of the benzimidazole core followed by N-alkylation.
Synthesis Workflow
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, a substituted benzimidazole derivative of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed synthesis protocol, and a discussion of its potential therapeutic applications based on the well-established pharmacological profile of the benzimidazole scaffold.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows for effective interaction with various biological macromolecules. This has led to the development of a wide array of FDA-approved drugs with diverse therapeutic applications, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and anticancer agents. The versatility of the benzimidazole core allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The title compound, this compound, incorporates a benzyl group at the N-1 position and a propanol side chain at the C-2 position, modifications known to influence the biological activity of the benzimidazole nucleus.
Chemical Structure and Nomenclature
The chemical identity of the molecule is fundamental to understanding its properties and reactivity.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₇H₁₈N₂O
-
CAS Number: 121356-81-8
The structure, confirmed by various chemical databases, consists of a central benzimidazole core. A benzyl group (a benzene ring attached to a methylene group) is bonded to one of the nitrogen atoms of the imidazole ring (position 1). A 3-hydroxypropyl (propan-1-ol) chain is attached to the carbon atom at position 2 of the benzimidazole ring.
Synthesis Methodology: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial formation of the 2-substituted benzimidazole core, followed by N-alkylation. This approach is a common and versatile method for the preparation of N-substituted benzimidazole derivatives.
Step 1: Synthesis of 3-(1H-benzimidazol-2-yl)propan-1-ol
The precursor, 3-(1H-benzimidazol-2-yl)propan-1-ol, is synthesized via the Phillips condensation reaction. This well-established method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, o-phenylenediamine is reacted with γ-butyrolactone (a cyclic ester of 4-hydroxybutanoic acid) or 4-hydroxybutanoic acid itself, typically in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as 4M hydrochloric acid or a high-boiling point solvent like ethylene glycol.
-
Addition of Reagent: To the stirred solution, add γ-butyrolactone or 4-hydroxybutanoic acid (1 to 1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base, such as sodium hydroxide or ammonium hydroxide, until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1H-benzimidazol-2-yl)propan-1-ol.
Step 2: N-Benzylation of 3-(1H-benzimidazol-2-yl)propan-1-ol
The second step involves the N-alkylation of the synthesized 3-(1H-benzimidazol-2-yl)propan-1-ol with benzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the N-H of the imidazole ring, forming a nucleophilic benzimidazolide anion.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(1H-benzimidazol-2-yl)propan-1-ol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the anion.
-
Addition of Alkylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) for 6-12 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Structural Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.2-7.8 ppm (protons of the benzimidazole ring and the benzyl group). Benzyl CH₂: A singlet around δ 5.3-5.5 ppm. Propanol Chain: Triplets for the CH₂ groups adjacent to the benzimidazole ring and the hydroxyl group, and a multiplet for the central CH₂ group, typically in the range of δ 2.0-4.0 ppm. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-155 ppm. Benzyl CH₂: A signal around δ 45-50 ppm. Propanol Chain: Signals for the three carbon atoms in the range of δ 25-65 ppm. |
| Mass Spec. | (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 267.14. |
| FT-IR (cm⁻¹) | O-H Stretch: A broad band around 3300-3400 cm⁻¹. C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹. C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹. C=N and C=C Stretch: Bands in the region of 1450-1620 cm⁻¹. |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 266.34 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. |
Potential Applications in Drug Development
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.[4][5][6] The structural features of this compound suggest several potential avenues for therapeutic investigation.
-
Antimicrobial and Antifungal Activity: The benzimidazole core is a key component of several anthelmintic drugs. The introduction of a benzyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
-
Anticancer Activity: Many N-substituted benzimidazole derivatives have demonstrated potent anticancer properties by targeting various kinases and cellular pathways involved in cancer progression. The title compound could be investigated for its cytotoxic effects on various cancer cell lines.[2]
-
Anti-inflammatory and Analgesic Activity: Certain benzimidazole derivatives have shown anti-inflammatory and analgesic effects, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs. The specific substitutions in the title compound may confer activity against a range of viruses.
Caption: Potential pharmacological activities of the title compound.
Conclusion
This compound is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations, and its structure possesses the key features of the pharmacologically active benzimidazole class. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the biological activities of this promising compound. Further in-vitro and in-vivo studies are warranted to fully elucidate its therapeutic potential.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Yadav, G., et al. (2023).
- Bansal, Y., & Silakari, O. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Bioorganic & Medicinal Chemistry.
- Al-Ostoot, F. H., et al. (2024). Current Achievements of Benzimidazole: A Review. Molecules.
- Ansari, M. F., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.
- Patel, D. M., et al. (2022). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Kim, J. S., et al. (2014). Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Synthesis and biological evaluation of 2,3-dihydroimidazo[1,2-a]benzimidazole derivatives against Leishmania donovani and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]
"3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" molecular weight and formula
An In-Depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Molecular Profile and Research Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its unique structure, a fusion of benzene and imidazole rings, allows for versatile interactions with various biological targets, leading to applications ranging from antiviral to anticancer therapies.[2][3][4] This guide focuses on a specific derivative, This compound , providing a detailed analysis of its core molecular properties and proposing a conceptual framework for its investigation within a drug discovery context. We will delve into its molecular formula and weight, contextualize its structural features, and outline a typical research workflow from synthesis to preliminary biological evaluation.
Section 1: Core Molecular and Physicochemical Profile
The fundamental identity of a chemical compound lies in its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and interpretation of experimental data.
Molecular Formula: C₁₇H₁₈N₂O
The elemental composition of this compound is represented by the molecular formula C₁₇H₁₈N₂O.[5] This indicates that a single molecule of the compound contains:
-
17 Carbon atoms
-
18 Hydrogen atoms
-
2 Nitrogen atoms
-
1 Oxygen atom
Molecular Weight Calculation
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes of each element, the calculation is as follows:
-
Carbon (C): 17 atoms × 12.011 u = 204.187 u
-
Hydrogen (H): 18 atoms × 1.008 u = 18.144 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Total Molecular Weight ≈ 266.34 g/mol
This calculated value is essential for preparing solutions of known molarity and for interpreting results from techniques like mass spectrometry.
Summary of Physicochemical Data
For ease of reference, the key identifying and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂O | [5] |
| Molecular Weight | 266.34 g/mol | |
| CAS Number | 121356-81-8 | [5] |
| LogP | 2.69 | [5] |
| Rotatable Bonds | 5 | [5] |
Section 2: Structural Context and Rationale in Drug Design
The structure of this compound can be deconstructed into three key components, each contributing to its overall chemical personality and potential for biological activity.
-
The Benzimidazole Core: As a "privileged scaffold," benzimidazole is a structural isostere of naturally occurring nucleotides, enabling it to interact with a wide range of biopolymers.[6] Its presence in a molecule is often associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][7]
-
The N1-Benzyl Group: The benzyl substituent at the N1 position of the imidazole ring significantly impacts the molecule's lipophilicity. This feature can enhance membrane permeability and facilitate entry into cells, a crucial aspect for intracellular drug targets. It also provides opportunities for π-π stacking interactions with aromatic residues in protein binding pockets.
-
The C2-Propanol Chain: The 3-hydroxypropyl (propan-1-ol) group attached to the C2 position introduces a flexible aliphatic linker with a terminal primary alcohol. This hydroxyl group is a key functional handle; it can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule to specific sites on a biological target. Furthermore, it serves as a reactive site for further chemical modification during lead optimization studies.
Section 3: A Conceptual Research Workflow
For researchers and drug development professionals, a structured approach to evaluating a novel compound is paramount. The following workflow outlines a logical progression from synthesis to initial biological assessment for a compound like this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. You are being redirected... [hit2lead.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Solubility and Stability of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The compound 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, with its unique substitution pattern, presents as a molecule of interest for further investigation. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its progression through the drug discovery and development pipeline. This guide provides a detailed technical framework for characterizing this molecule, offering both theoretical insights and practical, field-proven methodologies. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from closely related benzimidazole analogues to provide a robust starting point for its evaluation.
Physicochemical Characterization: A Predictive Overview
A foundational understanding of the intrinsic properties of this compound is crucial for anticipating its behavior in various experimental and physiological settings.
Structural Features:
-
Benzimidazole Core: A bicyclic aromatic heterocycle, the benzimidazole nucleus is generally planar and capable of π-π stacking interactions. It possesses both a weakly acidic N-H proton and a basic sp2-hybridized nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor.
-
N-Benzyl Group: The benzyl substituent introduces a significant hydrophobic character to the molecule, which is expected to decrease its aqueous solubility. The benzyl group's steric bulk may also influence crystal packing and intermolecular interactions.
-
2-Propanol Side Chain: The hydroxyl group in the propanol side chain is a key feature, offering a site for hydrogen bonding. This can enhance solubility in polar protic solvents and potentially influence the molecule's interaction with biological targets.
Predicted Physicochemical Properties:
While experimental data is sparse, computational models can provide valuable estimates for key physicochemical parameters.
| Property | Predicted Value/Range | Implication in Drug Development |
| Molecular Weight | ~266.34 g/mol | Within the range of orally bioavailable drugs (Lipinski's Rule of Five). |
| LogP (Octanol-Water) | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (hydroxyl group) | Contributes to interactions with polar solvents and biological targets. |
| Hydrogen Bond Acceptors | 2 (imidazole nitrogens) | Influences solubility and potential for specific binding interactions. |
| Polar Surface Area | ~41.5 Ų | Suggests good potential for oral absorption and cell membrane permeability. |
Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.
Solubility Profile: A Practical Approach to Determination
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For benzimidazole derivatives, solubility can be highly dependent on the solvent system and pH due to the ionizable nature of the benzimidazole ring.
General Solubility of Benzimidazoles
Benzimidazoles typically exhibit low solubility in water, a characteristic that can be attributed to the hydrophobic nature of the fused benzene ring.[2] However, their solubility generally increases in organic solvents. Common solvents for benzimidazoles include:
-
Polar Protic Solvents: Ethanol, methanol, and other alcohols can effectively solvate the molecule through hydrogen bonding with the imidazole and hydroxyl groups.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for many benzimidazole derivatives due to their high polarity and ability to disrupt crystal lattice forces.
-
Aqueous Buffers: The solubility of benzimidazoles is often pH-dependent. In acidic conditions, the basic nitrogen of the imidazole ring can be protonated, forming a more soluble salt. Conversely, in strongly basic conditions, the acidic N-H proton can be removed, also potentially increasing solubility.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the equilibrium solubility of this compound is essential. The shake-flask method is a widely accepted standard.
Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents: Purified water, 0.1 M HCl, pH 7.4 phosphate buffer, ethanol, methanol, DMSO.
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to reach a state of equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units based on the measured concentration and the dilution factor.
Self-Validation: The protocol's integrity is maintained by ensuring that solid material remains in each vial after the equilibration period, confirming that a saturated solution was achieved.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile: A Comprehensive Evaluation
Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an indispensable tool in this evaluation.
General Stability of Benzimidazoles
The benzimidazole ring is generally stable, but it can be susceptible to degradation under certain conditions:
-
Hydrolysis: The amide-like linkage within the imidazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although this often requires harsh conditions.
-
Oxidation: The benzimidazole nucleus can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. The benzyl group is also susceptible to oxidation, which could yield benzaldehyde or benzoic acid.
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light. Exposure to UV or visible light can lead to the formation of photoproducts through various mechanisms, including photo-oxidation and dimerization.[3][4]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to fragmentation of the molecule.[5]
Forced Degradation Studies: An Experimental Blueprint
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of a stability-indicating analytical method.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/DAD system
-
LC-MS system for identification of degradation products
Procedure:
A systematic approach is employed, exposing the compound in both solid and solution states to various stress conditions.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent and add hydrochloric acid.
-
Heat the solution (e.g., 60-80 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound and add sodium hydroxide.
-
Heat the solution under controlled conditions.
-
Sample, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound and add hydrogen peroxide.
-
Maintain the solution at room temperature or slightly elevated temperature.
-
Analyze samples at different time intervals.
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a controlled oven.
-
Analyze samples periodically.
-
-
Photostability:
-
Expose the solid compound and a solution to a light source according to ICH Q1B guidelines.
-
Protect a control sample from light.
-
Analyze both the exposed and control samples.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
A stability-indicating HPLC method should be developed to resolve the parent peak from all major degradation product peaks.
-
LC-MS analysis of the stressed samples is crucial for the tentative identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.
Caption: General workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a regulatory requirement and a critical tool for quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Method Development Strategy
The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products and formulation excipients.
Key Considerations:
-
Column Chemistry: A C18 or C8 reversed-phase column is often a good starting point for benzimidazole derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
pH of Mobile Phase: The pH of the aqueous component can significantly impact the retention and peak shape of ionizable compounds like benzimidazoles. A pH around 3-4 often provides good peak shape.
-
Detection Wavelength: The UV spectrum of the compound should be recorded to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Diode array detection (DAD) is highly recommended as it can assess peak purity.
-
Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds with good resolution in a reasonable run time.
Exemplary HPLC Method
The following is a starting point for developing an HPLC method for this compound. This method would require rigorous validation.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the benzimidazole core and benzyl group. |
| Mobile Phase A | 0.1% Formic acid in water | Provides an acidic pH for good peak shape and is compatible with mass spectrometry. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 20 minutes | A starting gradient to screen for the elution of the parent compound and potential degradation products of varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | DAD at 275 nm (or λmax) | Allows for sensitive detection and peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume. |
Plausible Degradation Pathways
Based on the known chemistry of benzimidazoles and related structures, several degradation pathways for this compound can be postulated.
Caption: Plausible degradation pathways for this compound.
Conclusion
A thorough understanding of the solubility and stability of this compound is a prerequisite for its successful development as a potential therapeutic agent. This guide has outlined a comprehensive strategy for the systematic evaluation of these critical properties. By employing the detailed experimental protocols for solubility determination and forced degradation studies, researchers can generate the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of this promising compound. The development and validation of a stability-indicating HPLC method, as described, is a crucial component of this process, providing the analytical backbone for all stability assessments. While this guide provides a robust framework, it is imperative that these methodologies are specifically adapted and validated for this compound to ensure the generation of accurate and reliable data.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Kavalenka, A., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4475. [Link]
-
Hughes, D. L. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. Defense Technical Information Center. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Synthesis and hydrolytic stability studies of albendazole carrier prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1414-1418. [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
Hansen, M. H., et al. (2020). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 11(4), 957-964. [Link]
-
Bundgaard, H. (1991). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics, 77(2-3), 285-292. [Link]
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
"3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" potential biological activities
Benzimidazole, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and drug discovery. Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] The versatility of the benzimidazole ring system, amenable to substitution at various positions, has led to the development of a wide array of compounds with diverse and potent pharmacological activities.[3][4] Marketed drugs incorporating this core structure span a wide range of therapeutic areas, including antiulcer agents like omeprazole, anthelmintics such as albendazole, and antihistamines.[3][5]
This technical guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . While direct experimental data on this particular molecule is limited in publicly accessible literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of 1,2-disubstituted benzimidazoles allows for a scientifically grounded exploration of its therapeutic potential. This document will delve into the inferred biological activities, propose detailed experimental protocols for their validation, and provide a framework for future research and development.
Unveiling the Therapeutic Potential: A Triad of Inferred Activities
Based on extensive research into structurally related benzimidazole derivatives, "this compound" is postulated to exhibit significant potential in three key therapeutic areas: oncology, infectious diseases, and inflammatory disorders. The rationale for these predicted activities is rooted in the specific structural motifs of the molecule: the N-1 benzyl substitution and the 2-(3-hydroxypropyl) side chain.
Anticancer Potential: Targeting the Machinery of Malignancy
The benzimidazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][6] Derivatives have been shown to exert their effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1] The N-benzyl substitution, in particular, has been identified as a key contributor to the anticancer efficacy of several benzimidazole compounds.[7]
Inferred Mechanism of Action: It is hypothesized that "this compound" may interfere with microtubule dynamics, a critical process for cell division, especially in rapidly proliferating cancer cells.[1] The benzyl group at the N-1 position could enhance the binding affinity of the molecule to tubulin, thereby inhibiting its polymerization and leading to mitotic arrest and subsequent apoptosis. Furthermore, the 2-(3-hydroxypropyl) group may influence the compound's solubility and cellular uptake, potentially modulating its overall cytotoxic profile.
Antimicrobial Activity: A Broad-Spectrum Defense
Benzimidazole derivatives have a long history of use as antimicrobial agents, demonstrating efficacy against a wide range of pathogens, including bacteria and fungi.[4][8][9] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.
Inferred Mechanism of Action: The antimicrobial potential of "this compound" is likely to stem from its ability to disrupt microbial cellular integrity or key enzymatic pathways. The lipophilic nature of the benzyl group could facilitate its passage through microbial cell membranes. Once inside the cell, the benzimidazole core could interfere with nucleic acid synthesis or other vital metabolic processes, leading to microbial cell death. The hydroxyl group on the propanol side chain might also play a role in interacting with specific microbial targets.
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
A growing body of evidence highlights the anti-inflammatory properties of benzimidazole derivatives.[10][11][12] These compounds can modulate the inflammatory response by inhibiting key pro-inflammatory enzymes and cytokines.[13][14][15] Structure-activity relationship studies have indicated that substitution at the N-1 position, including with a benzyl group, can enhance anti-inflammatory activity.[10]
Inferred Mechanism of Action: The potential anti-inflammatory activity of "this compound" is likely mediated through the inhibition of inflammatory pathways. The molecule may act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Additionally, it could suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins in immune cells. The combination of the N-1 benzyl group and the C-2 hydroxypropyl chain could be crucial for its interaction with the active sites of these inflammatory targets.
Framework for Validation: Experimental Protocols
To empirically validate the predicted biological activities of "this compound," a systematic in vitro evaluation is essential. The following section outlines detailed, step-by-step protocols for assessing its anticancer, antimicrobial, and anti-inflammatory properties.
I. In Vitro Anticancer Activity Assessment
This workflow is designed to determine the cytotoxic effects of the compound on cancer cell lines and to elucidate its mechanism of action.
Caption: Workflow for antimicrobial susceptibility testing.
A. Broth Microdilution Method
-
Preparation: Prepare serial two-fold dilutions of "this compound" in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
III. In Vitro Anti-inflammatory Activity Assessment
This set of experiments will evaluate the compound's ability to suppress inflammatory responses in a cellular model.
Caption: Workflow for in vitro anti-inflammatory assays.
A. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Quantify the inhibition of NO production by the compound compared to the LPS-stimulated control.
B. Pro-inflammatory Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Follow the same cell culture, pre-treatment, and LPS stimulation protocol as in the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the compound.
Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | IC50 (µM) | % Apoptotic Cells (at IC50) | Cell Cycle Arrest Phase |
| MCF-7 | |||
| A549 | |||
| HCT116 |
Table 2: In Vitro Antimicrobial Activity (MIC) of this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Table 3: In Vitro Anti-inflammatory Activity of this compound
| Assay | IC50 (µM) |
| NO Production Inhibition | |
| TNF-α Inhibition | |
| IL-6 Inhibition |
Conclusion and Future Directions
While "this compound" remains a molecule with uncharacterized biological activities, the extensive body of research on structurally related benzimidazoles provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The proposed experimental framework offers a robust starting point for elucidating its pharmacological profile.
Future research should focus on the synthesis and purification of this compound, followed by the systematic execution of the outlined in vitro assays. Promising results from these initial screens would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity assessments in animal models, and lead optimization to enhance potency and selectivity. The exploration of this and other novel benzimidazole derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
Click to expand
-
Brandström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22. [Link]
-
ResearchGate. (n.d.). The structure-activity relationship of antibacterial 1,2-disubstituted benzimidazole derivatives. Retrieved January 17, 2026, from [Link]
-
Brandström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15–22. [Link]
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Veerasamy, R., Roy, A., Karunakaran, R., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel, Switzerland), 14(7), 663. [Link]
-
Tan, C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964292. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Wang, Z., et al. (2012). Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]
-
Aguilar-Guadarrama, A., et al. (2023). Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever. Journal of Medicinal Chemistry. [Link]
-
Padhy, G. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 53(2), 258-265. [Link]
-
Abdel-Wahab, B. F., et al. (2008). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 13(4), 883-891. [Link]
-
El-Sayed, M. A. A., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. [Link]
-
Nguyen, H. T. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
-
Kinzhybalo, V. V., et al. (2019). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1546-1550. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Anti-Inflammatory Trends of New Benzimidazole Derivatives. Retrieved January 17, 2026, from [Link]
-
Surana, K. R., et al. (2024). Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. Biosciences Biotechnology Research Asia, 21(3). [Link]
-
Pandurangan, A., et al. (2012). Benzimidazole: A short review of their antimicrobial activities. International Current Pharmaceutical Journal, 1(5), 119-127. [Link]
-
Rdaiaan, M. A. (2025). Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Indonesian Journal of Chemistry, 25(8). [Link]
-
Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63. [Link]
-
Sławiński, J., et al. (2020). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Molecules, 25(21), 5038. [Link]
-
Alam, M. J., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 15(14), 8196-8229. [Link]
-
Barot, K., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 841804. [Link]
-
Abu-zaid, N. A., et al. (2025). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-Depth Technical Guide to the Theoretical Mechanisms of Action of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Foreword: The Benzimidazole Scaffold - A Privileged Motif in Drug Discovery
The benzimidazole core, a bicyclic entity forged from the fusion of benzene and imidazole rings, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this versatile scaffold have been successfully developed as anthelmintic, antiviral, anti-inflammatory, and notably, anticancer agents.[1] This guide delves into the theoretical mechanisms of action of a specific, yet under-investigated, benzimidazole derivative: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . While direct experimental evidence for this particular compound is scarce, a wealth of data from structurally analogous compounds allows us to formulate several well-grounded hypotheses regarding its potential anticancer activities. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive exploration of these putative mechanisms and the experimental pathways to their validation.
I. Postulated Anticancer Mechanisms of Action
Based on extensive literature on analogous 2-substituted and 1,2-disubstituted benzimidazoles, we can hypothesize three primary mechanisms through which this compound may exert its anticancer effects:
-
Inhibition of Tubulin Polymerization: A hallmark of many benzimidazole-based anticancer agents is their ability to interfere with microtubule dynamics, a critical process for cell division.
-
Induction of Apoptosis via the Intrinsic Pathway: The compound may trigger programmed cell death through mitochondrial dysfunction and the subsequent activation of the caspase cascade.
-
Targeted Kinase Inhibition: The benzimidazole scaffold is known to interact with the ATP-binding sites of various kinases, including key players in cancer progression like EGFR and VEGFR-2.
The following sections will explore each of these theories in detail, providing the scientific rationale and step-by-step protocols for their experimental validation.
II. Theory 1: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition
The cellular cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, motility, and intracellular transport. A key component of the cytoskeleton is the microtubule, a polymer of α- and β-tubulin heterodimers. During cell division, microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes into daughter cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Many benzimidazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[2][3][4] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network. The subsequent disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[2]
Experimental Validation: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) to a concentration of 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in GTB to achieve 10x the final desired concentrations.
-
Prepare 10x stock solutions of positive (e.g., Nocodazole, Colchicine) and negative (e.g., Paclitaxel) controls in GTB. The vehicle control will be DMSO at the same final concentration as the test compound.
-
Prepare a 10 mM GTP working solution in GTB.
-
-
Assay Setup:
-
In a pre-chilled 96-well half-area plate, add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells.
-
Add 40 µL of the tubulin solution to each well and incubate on ice for 5 minutes.
-
-
Initiation of Polymerization and Data Acquisition:
-
Initiate polymerization by adding 5 µL of 10 mM GTP to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[5]
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well.
-
Plot the change in absorbance versus time for each concentration of the test compound and controls.
-
The IC50 value (the concentration that inhibits 50% of tubulin polymerization) can be calculated from the dose-response curve.
-
Expected Outcome: If this compound inhibits tubulin polymerization, a dose-dependent decrease in the rate and extent of the absorbance increase will be observed compared to the vehicle control.
III. Theory 2: Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The intrinsic pathway of apoptosis is initiated by intracellular stress signals and converges on the mitochondria. A key event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-9 being the initiator and caspase-3 and -7 being the executioners of cell death.[6]
Many benzimidazole derivatives have been reported to induce apoptosis in cancer cells.[7] It is plausible that this compound could induce apoptosis through the intrinsic pathway.
Experimental Validation:
A. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 dye is a cationic, lipophilic dye that differentially accumulates in mitochondria based on their membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[8][9][10]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium and add the JC-1 staining solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.[8]
-
-
Fluorescence Measurement:
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader.
-
Red fluorescence (J-aggregates): Excitation ~540 nm, Emission ~590 nm.
-
Green fluorescence (J-monomers): Excitation ~485 nm, Emission ~535 nm.[8]
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.
-
B. Measurement of Caspase-3/7 Activity
This assay quantifies the activity of the executioner caspases-3 and -7. A common method utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[11]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a white-walled 96-well plate and treat with the test compound as described for the JC-1 assay.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
A dose-dependent increase in luminescence compared to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
-
C. Cell Cycle Analysis by Flow Cytometry
Disruption of the cell cycle, particularly an arrest in the G2/M phase, is a common consequence of treatment with tubulin inhibitors and can precede apoptosis. Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[12][13][14]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the test compound as previously described.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.[2]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
-
Data Analysis:
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software. An accumulation of cells in the G2/M phase would support the hypothesis of tubulin polymerization inhibition.
-
IV. Theory 3: Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR-2)
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in cell proliferation, survival, and angiogenesis. Dysregulation of RTK signaling is a common driver of cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two well-established targets for anticancer therapies.[15][16] The benzimidazole scaffold has been incorporated into several potent kinase inhibitors, suggesting that this compound may also possess kinase inhibitory activity.
Experimental Validation: In Vitro Kinase Assays
These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Luminescence-based assays, such as the ADP-Glo™ assay, are commonly used. These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
A. EGFR Kinase Inhibition Assay
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions in kinase assay buffer.
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[17]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the EGFR enzyme.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at room temperature for 60 minutes.[18]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[18]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of inhibitor. Calculate the IC50 value from the dose-response curve.
-
B. VEGFR-2 Kinase Inhibition Assay
The protocol for the VEGFR-2 kinase inhibition assay is analogous to the EGFR assay, with the substitution of recombinant human VEGFR-2 enzyme and an appropriate substrate.[16][19][20][21][22]
V. Structure-Activity Relationship (SAR) Insights
-
Position 1: The substituent at the N-1 position can significantly influence the compound's activity. The presence of a benzyl group, as in our target compound, is common in many biologically active benzimidazoles.
-
Position 2: The substituent at the C-2 position is critical for activity. The propan-1-ol side chain in our compound of interest is a key feature to consider in its potential interactions with biological targets.
-
Benzene Ring: Substitutions on the fused benzene ring can also modulate the activity, often by altering the electronic properties and lipophilicity of the molecule.
The following table summarizes the IC50 values of some 2-substituted benzimidazole derivatives against various cancer cell lines, illustrating the impact of different substituents on anticancer activity.
| Compound | R-Group at Position 2 | Cancer Cell Line | IC50 (µM) |
| Benzimidazole Derivative A | -CH2-Aryl | MCF-7 (Breast) | 5.2 |
| Benzimidazole Derivative B | -CH2CH2-Aryl | A549 (Lung) | 8.7 |
| Benzimidazole Derivative C | -(CH2)3-OH | HCT-116 (Colon) | 12.5 |
| Benzimidazole Derivative D | -Aryl | HeLa (Cervical) | 3.1 |
Note: This is a representative table with hypothetical data for illustrative purposes. Actual IC50 values can be found in the cited literature.[1][23][24][25][26]
VI. Synthesis of this compound
A general and adaptable method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of this compound, a plausible synthetic route would be the reaction of N-benzyl-o-phenylenediamine with γ-butyrolactone or 4-hydroxybutanoic acid.
General Synthetic Procedure:
-
Step 1: Synthesis of N-benzyl-o-phenylenediamine. This intermediate can be prepared by the reductive amination of o-phenylenediamine with benzaldehyde.
-
Step 2: Condensation Reaction. A mixture of N-benzyl-o-phenylenediamine and an equimolar amount of 4-hydroxybutanoic acid is heated in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl) under reflux for several hours.[27]
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., NaHCO₃) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel.
VII. Conclusion and Future Directions
This technical guide has outlined three plausible and experimentally testable mechanisms of action for the anticancer activity of this compound, based on the extensive body of research on structurally related benzimidazole derivatives. The proposed mechanisms – inhibition of tubulin polymerization, induction of apoptosis, and kinase inhibition – are not mutually exclusive and may act in concert to produce the compound's overall biological effect.
The detailed experimental protocols provided herein offer a clear roadmap for researchers to investigate these hypotheses and elucidate the precise molecular pharmacology of this compound. A thorough understanding of its mechanism of action is a critical step in the journey of drug discovery and development and could pave the way for the design of novel, more potent, and selective benzimidazole-based anticancer agents.
VIII. Visualizations
Signaling Pathways
Caption: Postulated signaling pathways for the anticancer activity of this compound.
Experimental Workflows
Caption: Overview of the experimental workflows for validating the theoretical mechanisms of action.
IX. References
-
JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]
-
Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual. [Link]
-
Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]
-
JC-1 Mitochondrial Membrane Potential. ResearchGate. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. PMC - NIH. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Flow Cytometry Protocols. Bio-Rad Antibodies. [Link]
-
Caspase Activity Assay. Creative Bioarray. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Caspases activity assay procedures. ScienceDirect. [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PMC - NIH. [Link]
-
Caspase activation by anticancer drugs: the caspase storm. PubMed. [Link]
-
The IC50 values of entries inhibited RD cancer cell line based on MTT assay. ResearchGate. [Link]
-
New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. PMC - NIH. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]
-
Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]
-
The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics. PubMed. [Link]
Sources
- 1. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. applications.emro.who.int [applications.emro.who.int]
A Technical Guide to the Research Chemical: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of the research chemical 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While specific research on this particular analogue is limited, this document synthesizes the broad knowledge of benzimidazole chemistry and biology to present a detailed, predictive, and practical framework for its study. We offer a plausible synthetic route, methodologies for its characterization, and a well-reasoned exploration of its potential biological activities, focusing on its prospects as an anticancer and antimicrobial agent. This whitepaper is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, providing both the established context and a proposed roadmap for future investigation of this promising molecule.
Introduction: The Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to natural purine nucleosides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, including enzymes and receptors.[1][2] This has led to the development of a multitude of clinically significant drugs with diverse therapeutic applications, such as proton-pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[3][4]
The versatility of the benzimidazole core allows for substitution at various positions, primarily N-1 and C-2, enabling fine-tuning of its physicochemical and pharmacological properties.[5] The subject of this guide, this compound, is a 1,2-disubstituted benzimidazole. It features a benzyl group at the N-1 position and a propan-1-ol chain at the C-2 position. These substitutions are not arbitrary and suggest specific avenues for biological interaction, which will be explored in this guide. The N-benzyl group can enhance lipophilicity and introduce steric factors influencing target binding, while the 2-propanol moiety offers a site for hydrogen bonding and potential further derivatization.
Given the paucity of direct literature on this specific molecule, this guide will leverage established principles of benzimidazole chemistry and pharmacology to build a robust scientific profile, thereby providing a solid starting point for its empirical investigation.
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from common laboratory reagents.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(3-Hydroxypropyl)benzimidazole
This protocol is adapted from the established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[6][7] Here, γ-butyrolactone serves as a convenient and stable precursor to γ-hydroxybutyric acid under acidic reflux conditions.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Acid Addition: Carefully add 4 M hydrochloric acid (60 mL) to dissolve the diamine.
-
Reagent Addition: Add γ-butyrolactone (8.6 g, 0.1 mol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slow addition of a saturated sodium hydroxide solution until the pH is between 8-9, which will precipitate the product.
-
Isolation and Purification: Collect the crude precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-(3-hydroxypropyl)benzimidazole as a solid.[6]
Step 2: Synthesis of this compound
This step involves the N-alkylation of the benzimidazole intermediate. This reaction typically proceeds readily using a strong base in a polar aprotic solvent.[8][9]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 2-(3-hydroxypropyl)benzimidazole (8.8 g, 0.05 mol) from Step 1 in dimethyl sulfoxide (DMSO, 40 mL).
-
Base Addition: Add powdered potassium hydroxide (4.2 g, 0.075 mol) to the solution and stir for 30 minutes at room temperature to form the benzimidazolide anion.
-
Alkylation: Add benzyl bromide (9.4 g, 0.055 mol) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with water. Purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized compound must be validated through standard analytical techniques.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 121356-81-8 | PubChem[10] |
| Molecular Formula | C₁₇H₁₈N₂O | PubChem[10] |
| Molecular Weight | 266.34 g/mol | PubChem[10] |
| Appearance | Predicted: White to off-white solid | N/A |
| Predicted LogP | 3.1 | PubChem[10] |
| InChIKey | VKBZBWPMGQXAGU-UHFFFAOYSA-N | SpectraBase[4] |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole and benzyl rings (typically δ 7.0-7.8 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph, ~δ 5.5 ppm), and multiplets for the propyl chain protons (-CH₂-CH₂-CH₂-OH, ~δ 2.0-3.8 ppm), along with a signal for the hydroxyl proton.[11]
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR should reveal signals for the unique carbons of the benzimidazole core, the benzyl group, and the propyl chain.[4]
-
FT-IR (KBr, cm⁻¹): Key vibrational bands would include a broad O-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), an aliphatic C-H stretch (~2850-2950 cm⁻¹), and C=N/C=C stretches characteristic of the benzimidazole ring (~1450-1620 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 267.34.
Hypothesized Biological Activity and Mechanisms of Action
Based on the extensive body of research on benzimidazole derivatives, this compound is a prime candidate for investigation in several therapeutic areas, most notably oncology and infectious diseases.[5][12][13]
Potential as an Anticancer Agent
Many benzimidazole derivatives exhibit potent anticancer activity through two primary mechanisms: tubulin polymerization inhibition and kinase inhibition.[3][12]
3.1.1. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a validated target for cancer chemotherapy.[12] Several benzimidazole compounds are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[1][14]
The structure of this compound is consistent with features found in other tubulin inhibitors. The benzimidazole core acts as a scaffold, while the N-1 benzyl group can occupy a hydrophobic pocket in the binding site.
Caption: Hypothesized pathway for anticancer activity via tubulin inhibition.
3.1.2. Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer. The benzimidazole scaffold is a common feature in many ATP-competitive kinase inhibitors.[2][15] These compounds can target various oncogenic kinases, such as those in the PI3K/AKT or MAPK signaling pathways, leading to the suppression of cancer cell growth.[3] The N-1 benzyl substituent could potentially interact with the hydrophobic regions of the ATP-binding pocket of a target kinase.[16]
Potential as an Antimicrobial Agent
Benzimidazole derivatives have a long history of use as antimicrobial and anthelmintic agents.[5][17] Their mechanism of action in microorganisms often involves the disruption of key cellular processes.
-
Inhibition of Biosynthesis: Structurally resembling purines, benzimidazoles can interfere with the synthesis of nucleic acids and essential proteins in bacteria.[18]
-
Enzyme Inhibition: They can inhibit microbial enzymes that are vital for survival. For example, in fungi, some benzimidazoles inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[17]
-
Tubulin Disruption in Parasites: The anthelmintic action of many benzimidazoles is due to their selective binding to and disruption of parasitic β-tubulin, which differs structurally from mammalian tubulin.[5]
The lipophilic nature imparted by the benzyl group may enhance the compound's ability to penetrate microbial cell walls and membranes, potentially increasing its efficacy.[13]
Proposed Research Workflow
To empirically validate the hypothesized properties of this compound, a structured, multi-stage research plan is necessary. This workflow provides a logical progression from initial screening to mechanistic studies.
Caption: A phased workflow for the investigation of the title compound.
Phase 1: Synthesis and Characterization
-
Synthesize the compound using the protocol outlined in Section 2.
-
Confirm its structure and assess purity (>95%) using NMR, Mass Spectrometry, and HPLC.
Phase 2: In Vitro Biological Screening
-
Anticancer Activity: Screen the compound against a panel of human cancer cell lines (e.g., the NCI-60 panel) to determine its cytotoxicity (IC₅₀ values). Include both solid and hematological tumor types.
-
Antimicrobial Activity: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Phase 3: Mechanism of Action (MoA) Studies
-
If significant anticancer activity is observed:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[14]
-
Tubulin Polymerization Assay: Perform an in vitro assay with purified tubulin to directly measure the compound's effect on microtubule formation.[1]
-
Kinase Inhibition Profiling: Screen the compound against a panel of recombinant kinases to identify potential targets.
-
Apoptosis Induction: Use methods like Annexin V staining to confirm if the observed cytotoxicity is due to programmed cell death.[1]
-
Phase 4: Lead Optimization
-
Based on the initial findings, design and synthesize new analogues to establish a Structure-Activity Relationship (SAR). For example, modify the substituents on the benzyl ring or alter the length and functionality of the C-2 alkyl chain to improve potency and selectivity.
Conclusion
While this compound remains an under-investigated molecule, its structural features place it firmly within a class of compounds with proven and versatile pharmacological potential. This technical guide provides a robust, evidence-based framework for initiating its study. The proposed synthesis is practical and based on reliable chemical transformations. The hypothesized biological activities as an anticancer and antimicrobial agent are well-grounded in the extensive literature on benzimidazole derivatives. By following the outlined research workflow, scientists can systematically uncover the therapeutic potential of this compound, contributing valuable knowledge to the field of medicinal chemistry and potentially identifying a novel lead for drug development.
References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Reddy, T. J., et al. (2024). Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. Bioorganic & Medicinal Chemistry, 99, 117578. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Bentham Science Publishers. [Link]
-
Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515. [Link]
-
Kumar, R., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]
-
Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2409. [Link]
-
Wang, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. ResearchGate. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
Al-Ostath, A. I., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
-
Ravindran, A., et al. (2021). N-Alkylation of benzimidazole. ResearchGate. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Semantic Scholar. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(28), 20202-20224. [Link]
-
Al-Salahi, R., et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
-
Ivashkevich, O. A., et al. (2019). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1665-1671. [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3538-3566. [Link]
-
Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. OUCI. [Link]
-
Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. [Link]
-
SpectraBase. (n.d.). Propan-1-ol, 3-(1-benzyl-1H-benzoimidazol-2-yl)-. Wiley. Retrieved January 17, 2026, from [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. F. (2018). The ¹H-NMR spectrum of compound 3. ResearchGate. [Link]
Sources
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. rjptonline.org [rjptonline.org]
- 6. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
"3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" literature review
An In-Depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the novel benzimidazole derivative, this compound. Given the limited direct literature on this specific molecule, this document serves as a forward-looking analysis, grounded in established principles of medicinal chemistry and organic synthesis. We will explore a proposed synthetic pathway, predict its physicochemical and spectroscopic characteristics, and postulate its therapeutic potential based on the well-documented biological activities of the benzimidazole scaffold. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of medicinal chemistry. Its unique structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including antiulcer (omeprazole), anthelmintic (albendazole), and antihistaminic (astemizole) applications.
The target molecule, this compound, incorporates several key structural motifs that suggest significant therapeutic potential. The N-benzyl group can enhance lipophilicity and potentially introduce specific interactions with target proteins. The propan-1-ol side chain at the 2-position offers a site for further modification and can influence the molecule's solubility and pharmacokinetic properties. This guide will lay the groundwork for the synthesis and investigation of this promising compound.
Proposed Synthesis Pathway
The synthesis of this compound can be approached through a multi-step process, leveraging well-established reactions for the formation of the benzimidazole core and subsequent N-alkylation. The proposed pathway is outlined below.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(3-hydroxypropyl)-1H-benzimidazole
This initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid, in this case, 4-hydroxybutanoic acid. The Phillips condensation is a widely used method for this transformation.
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1 equivalent) and 4-hydroxybutanoic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent, such as 4N hydrochloric acid, to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base, such as sodium bicarbonate, until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(3-hydroxypropyl)-1H-benzimidazole.
Step 2: Synthesis of this compound
The second step is the N-alkylation of the benzimidazole intermediate with benzyl bromide.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(3-hydroxypropyl)-1H-benzimidazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Base: Add a suitable base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the solution to deprotonate the benzimidazole nitrogen.
-
Alkylation: To this mixture, add benzyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the final product, this compound.
Predicted Physicochemical and Spectroscopic Profile
The anticipated properties of the target compound are summarized below. These predictions are based on the known characteristics of similar benzimidazole derivatives.
| Property | Predicted Value |
| Molecular Formula | C17H18N2O |
| Molecular Weight | 266.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO |
| LogP (predicted) | ~3.5 |
Predicted Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons of the benzimidazole and benzyl groups, a singlet for the benzylic methylene protons (~5.3 ppm), and multiplets for the propyl chain protons. The hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum should display signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propyl side chain.
-
Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 267.34.
Postulated Biological Activity and Therapeutic Potential
While the specific biological activities of this compound have not been reported, the benzimidazole scaffold is associated with a wide range of pharmacological effects. Based on structurally related compounds, we can hypothesize several potential therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways. A potential mechanism could involve the inhibition of key kinases involved in cell proliferation and survival.
-
Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents. The target compound could be investigated for its efficacy against a panel of bacterial and fungal strains.
-
Antiviral Activity: Certain benzimidazoles have shown promise as antiviral agents, particularly against viruses like influenza and hepatitis C.
Hypothetical Mechanism of Action: Kinase Inhibition
Caption: Postulated mechanism of anticancer activity via kinase inhibition.
Future Research Directions
The synthesis and biological evaluation of this compound represent a promising avenue for drug discovery. The following steps are recommended for future research:
-
Synthesis and Characterization: Synthesize the compound according to the proposed protocol and confirm its structure using modern analytical techniques (NMR, MS, IR).
-
In Vitro Biological Screening: Screen the compound against a diverse panel of cancer cell lines, bacterial strains, and viral assays to identify its primary biological activity.
-
Mechanism of Action Studies: If significant activity is observed, conduct further studies to elucidate the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to establish a clear SAR and optimize the lead compound for potency and selectivity.
This systematic approach will enable a thorough evaluation of the therapeutic potential of this novel benzimidazole derivative.
References
Due to the novelty of the specific compound "this compound", direct references are not available. The synthetic strategies and postulations of biological activity are based on well-established principles and literature on related benzimidazole derivatives. For further reading on the synthesis and biological importance of benzimidazoles, the following resources are recommended:
-
Title: Recent Advances in the Synthesis of Benzimidazoles: A Review Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Benzimidazole: A privileged scaffold in medicinal chemistry Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A Review on the Pharmacological Activities of Benzimidazole Derivatives Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
An In-Depth Technical Guide to 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: Synthesis, History, and Scientific Context
This technical guide provides a comprehensive overview of the synthesis, historical context, and potential scientific significance of the benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to deliver a thorough understanding of this specific molecule and its broader chemical class.
Part 1: The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry
The story of this compound is intrinsically linked to the rich history of its core heterocyclic system: benzimidazole. This bicyclic aromatic compound, consisting of a fusion of benzene and imidazole, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2]
The journey of benzimidazoles in medicine began in the mid-20th century. One of the earliest significant discoveries was the identification of the N-ribosyldimethylbenzimidazole moiety as a key structural component of vitamin B12.[3] This discovery spurred further investigation into the biological roles of benzimidazole derivatives.
Throughout the latter half of the 20th century, the therapeutic potential of this scaffold was rapidly uncovered, leading to the development of several landmark drugs:
-
Anthelmintics: The introduction of thiabendazole in 1961 marked the beginning of a new era in the treatment of parasitic worm infections.[1] This was followed by the development of other highly successful benzimidazole-based anthelmintics like mebendazole and albendazole.[1]
-
Proton Pump Inhibitors (PPIs): The discovery that benzimidazole derivatives could inhibit the gastric H+/K+-ATPase led to the development of omeprazole, the first PPI, revolutionizing the treatment of acid-related gastrointestinal disorders.[4]
-
Antihistamines: Compounds like astemizole were developed as second-generation antihistamines, showcasing the versatility of the benzimidazole core.[2]
-
Antihypertensives: The development of angiotensin II receptor blockers, such as telmisartan, further solidified the importance of this scaffold in cardiovascular medicine.[2]
The continued exploration of benzimidazole chemistry has yielded compounds with a vast range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] This extensive history underscores the significance of any novel benzimidazole derivative and provides a rich context for understanding its potential applications.
Part 2: Synthesis and Characterization of this compound
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the N-benzyl bond, leading to the precursor 2-(3-hydroxypropyl)-1H-benzimidazole. A second disconnection of the C2-substituent bond points to the condensation of o-phenylenediamine with a suitable three-carbon electrophile.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves a two-step process:
-
Step 1: Synthesis of 2-(3-hydroxypropyl)-1H-benzimidazole. This intermediate can be prepared via the condensation of o-phenylenediamine with γ-butyrolactone. This reaction, typically acid-catalyzed, is a common method for introducing a 3-hydroxypropyl side chain at the 2-position of the benzimidazole ring.
-
Step 2: N-Benzylation. The subsequent N-alkylation of 2-(3-hydroxypropyl)-1H-benzimidazole with benzyl chloride or benzyl bromide in the presence of a suitable base will yield the final product, this compound.
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures for the synthesis of analogous benzimidazole derivatives.
Protocol 1: Synthesis of 2-(3-hydroxypropyl)-1H-benzimidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (10.8 g, 0.1 mol) and γ-butyrolactone (9.5 g, 0.11 mol).
-
Acid Addition: Slowly add 4 M hydrochloric acid (30 mL) to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).
-
Neutralization and Isolation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-(3-hydroxypropyl)-1H-benzimidazole.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-hydroxypropyl)-1H-benzimidazole (8.8 g, 0.05 mol) in anhydrous dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (10.4 g, 0.075 mol) to the solution and stir the suspension for 30 minutes at room temperature.
-
Alkylation: Add benzyl chloride (7.6 g, 0.06 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of the target compound.
| Property | Value |
| CAS Number | 121356-81-8 |
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 266.34 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and DMF. |
Characterization Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and benzyl groups, the methylene protons of the propanol chain, the benzylic methylene protons, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum will exhibit distinct signals for the aromatic and aliphatic carbons present in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the benzimidazole ring.
Part 3: Potential Applications and Future Directions
The specific biological activities of this compound are not extensively documented in publicly available literature. However, based on the vast body of research on related benzimidazole derivatives, we can infer potential areas of interest for future investigation.
The presence of the N-benzyl group is a common feature in many biologically active benzimidazoles. For instance, N-benzyl substituted benzimidazoles have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The 2-alkyl substituent, in this case, a 3-hydroxypropyl group, can also significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The hydroxyl group, in particular, can serve as a handle for further derivatization or as a key hydrogen bonding motif for interaction with biological targets.
Given the established therapeutic importance of the benzimidazole scaffold, this compound represents a valuable molecule for screening in various biological assays. Future research could focus on:
-
Antimicrobial Screening: Evaluation against a panel of bacterial and fungal strains.
-
Anticancer Activity: Assessment of its cytotoxic effects on various cancer cell lines.
-
Enzyme Inhibition Assays: Testing against enzymes relevant to diseases such as inflammation or neurodegenerative disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the benzyl and propanol moieties to explore and optimize biological activity.
Part 4: Conclusion
While the specific discovery and historical narrative of this compound remain to be fully elucidated from the available literature, its chemical identity and synthetic accessibility are well-grounded in the principles of benzimidazole chemistry. This technical guide has provided a comprehensive overview of the historical significance of the benzimidazole scaffold, detailed plausible and robust synthetic protocols for the target molecule, and outlined its key physicochemical properties. The potential for this compound to exhibit interesting biological activities, based on the extensive pharmacology of its chemical class, makes it a compelling candidate for further scientific investigation. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related benzimidazole derivatives.
References
-
A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. ijarsct.co.in. [Link]
-
Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. [Link]
-
BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ijrpc.com. [Link]
-
Therapeutic evolution of benzimidazole derivatives in the last quinquennial period. ResearchGate. [Link]
-
Benzimidazole. Wikipedia. [Link]
-
This compound | C17H18N2O | CID 2872475. PubChem. [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. ijpac.org. [Link]
-
Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. innovareacademics.in. [Link]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. ResearchGate. [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. [Link]
-
Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. [Link]
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. longdom.org [longdom.org]
- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Methodological & Application
"3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" synthesis from 1-benzyl-1H-benzimidazole
Topic: Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol from 1-benzyl-1H-benzimidazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry. Benzimidazole derivatives are known for a wide spectrum of biological activities, and functionalization at the C2 position is a key strategy for developing novel therapeutic agents.[1][2] This guide details a highly efficient and regioselective protocol involving the metalation of 1-benzyl-1H-benzimidazole at the C2 position, followed by nucleophilic addition to an electrophilic three-carbon synthon. We provide a step-by-step experimental procedure, mechanistic insights, characterization data, and a troubleshooting guide to ensure successful and reproducible synthesis.
Synthetic Strategy and Rationale
The conversion of 1-benzyl-1H-benzimidazole to this compound requires the formation of a carbon-carbon bond at the C2 position of the benzimidazole core. The chosen strategy leverages the inherent acidity of the C2 proton, which is the most acidic C-H bond in the molecule.[3][4]
The overall synthetic workflow involves two key steps:
-
Deprotonation (Lithiation): Treatment of the N-benzylated starting material with a strong organometallic base, such as n-butyllithium (n-BuLi), selectively removes the C2 proton to generate a potent 2-lithio-1-benzyl-1H-benzimidazole nucleophile.[5][6] This step must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.
-
Alkylation: The resulting organolithium intermediate is then reacted in situ with a suitable three-carbon electrophile. For this synthesis, oxetane is selected as the ideal reagent. It undergoes regioselective ring-opening upon nucleophilic attack at one of its methylene carbons, directly installing the desired 3-hydroxypropyl side chain in a single, atom-economical step after an aqueous workup.
This approach is superior to alternatives, such as using 3-halo-1-propanol, which would require protection of the hydroxyl group to prevent it from quenching the organolithium reagent.[7][8][9]
Visual Workflow
Sources
- 1. connectsci.au [connectsci.au]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The lithiation of 1-(phenylthiomethyl)benzimidazole and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step protocol for the synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. The narrative emphasizes the rationale behind experimental choices, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole derivatives are a cornerstone in drug discovery, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antimicrobial, antiviral, and antihypertensive properties, make them a privileged scaffold in medicinal chemistry. The target molecule, this compound, combines the benzimidazole nucleus with a flexible propanol side chain and a benzyl group, offering multiple points for further derivatization and interaction with biological targets. This guide details a robust three-step synthesis designed for both clarity and high yield.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, beginning with the formation of the benzimidazole ring system, followed by N-alkylation to introduce the benzyl group, and concluding with the reduction of an ester to the desired primary alcohol. This approach allows for the purification of intermediates at each stage, ensuring the high quality of the final product.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of Methyl 3-(1H-benzimidazol-2-yl)propanoate
This initial step constructs the core benzimidazole ring with the propanoate side chain. The Phillips-Ladenburg reaction is employed, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[1][2] This method is particularly effective for aliphatic carboxylic acids.[3][4]
Reaction Scheme
Sources
Application Note & Protocol: Antimicrobial Activity Assay for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Abstract
Benzimidazole and its derivatives represent a critical pharmacophore in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial effects against various pathogenic strains.[1][2][3][4] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to assess the antimicrobial potential of the specific benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . We present detailed, step-by-step protocols for both qualitative and quantitative antimicrobial susceptibility testing (AST), including the Disk Diffusion Assay, Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, and subsequent evaluation of Minimum Bactericidal Concentration (MBC). The causality behind experimental choices, troubleshooting common issues like compound solubility, and rigorous data interpretation are emphasized to ensure the generation of reliable and reproducible results.
Introduction: The Scientific Rationale
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is structurally analogous to purine nucleoside bases, enabling favorable interactions with various biological macromolecules.[4] This structural feature is a cornerstone of its diverse pharmacological activities.[2][3][5] The relentless rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents.[4][6] Benzimidazole derivatives have emerged as promising candidates, with some demonstrating efficacy against MDR strains of Staphylococcus aureus (MRSA) and other challenging pathogens.[1][7]
The mechanism of action for many benzimidazole antimicrobials involves the inhibition of essential cellular processes. For instance, some derivatives are known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication, leading to cell death.[8] Others interfere with tubulin polymerization or ergosterol biosynthesis in fungi.[1][4]
The specific compound, This compound , features key structural motifs: a benzyl group at the N1 position and a propan-1-ol side chain at the C2 position. These substitutions are critical in defining the molecule's lipophilicity, solubility, and ultimately, its interaction with microbial targets. Structure-activity relationship (SAR) studies on similar derivatives suggest that such modifications significantly influence the antimicrobial spectrum and potency.[1][2][9] Therefore, a systematic and standardized evaluation of this compound's activity is a crucial step in its development as a potential therapeutic agent.
This guide provides the necessary protocols to move from the synthesized compound to robust, quantitative data on its antimicrobial efficacy.
Materials and Reagents
2.1. Test Compound and Chemicals
-
This compound (Purity ≥95%)[10]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ciprofloxacin (or other relevant positive control antibiotic), analytical standard
-
Amphotericin B (or other relevant positive control antifungal), analytical standard
-
Deionized, sterile water
-
Phosphate-Buffered Saline (PBS), sterile
-
Saline solution, sterile (0.85% NaCl)
2.2. Media and Buffers
-
Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) for bacteria[11]
-
RPMI-1640 Medium with L-glutamine, buffered with MOPS
-
Sabouraud Dextrose Agar/Broth (for fungi)
-
Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth (for inoculum preparation)
2.3. Microbial Strains (ATCC Recommended)
-
Gram-positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Bacillus subtilis (e.g., ATCC 6633)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Yeast/Fungi:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
2.4. Equipment and Consumables
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)[14]
-
Sterile Petri dishes (90 mm or 150 mm)
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile, filtered pipette tips
-
Spectrophotometer or turbidity meter
-
McFarland turbidity standards (0.5 standard is critical)[15][16]
-
Incubator (35°C ± 2°C)[15]
-
Shaking incubator
-
Sterile swabs, loops, and spreaders
-
Vortex mixer
-
Biological safety cabinet
Experimental Workflows & Protocols
The evaluation of a novel compound follows a logical progression from initial screening to quantitative assessment.
Diagram: Overall Experimental Workflow
Caption: High-level workflow for antimicrobial susceptibility testing.
Protocol 1: Compound Stock Preparation & Solubility
Rationale: Accurate and soluble stock solutions are fundamental for reliable results. Benzimidazole derivatives are often hydrophobic, making DMSO a common solvent.[17] However, the final DMSO concentration in the assay must be kept low (typically <1%) to avoid solvent-induced toxicity to the microbes.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% sterile DMSO.
-
Solubility Check: Vortex thoroughly. Gently warm if necessary. Visually inspect for any precipitate. If solubility is an issue, consider creating a salt form or using co-solvents, but always run appropriate vehicle controls.[17][18]
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Storage: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Qualitative Screening - Kirby-Bauer Disk Diffusion Assay
Rationale: This method provides a rapid, visual assessment of antimicrobial activity.[16][19] It is an excellent first-pass screen to identify if the compound has any activity against the selected microorganisms and to observe differences between Gram-positive and Gram-negative bacteria.[20]
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13][15]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess liquid by pressing the swab against the inside of the tube.[13] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° between each swabbing to ensure confluent growth.[16]
-
Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, place sterile blank paper disks onto the agar surface.
-
Compound Loading: Pipette a defined volume (e.g., 10 µL) of the test compound stock solution (or a dilution) onto each disk. Ensure the solvent evaporates before incubation.
-
Controls:
-
Positive Control: Apply a disk loaded with a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Apply a disk loaded with the solvent (DMSO) only.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]
-
Result Interpretation: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where no growth occurs). A larger zone diameter generally indicates greater susceptibility.[20]
| Table 1: Example Data Presentation for Disk Diffusion Assay | ||
| Microorganism | Compound/Control | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | Test Compound (100 µ g/disk ) | 18 |
| Ciprofloxacin (5 µ g/disk ) | 25 | |
| DMSO (10 µL) | 0 | |
| E. coli ATCC 25922 | Test Compound (100 µ g/disk ) | 12 |
| Ciprofloxacin (5 µ g/disk ) | 30 | |
| DMSO (10 µL) | 0 |
Protocol 3: Quantitative Analysis - Broth Microdilution for MIC
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative susceptibility testing.[21][22] It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][21] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[23][24]
Procedure:
-
Plate Preparation: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution:
-
Create an intermediate dilution of your stock compound in MHB.
-
Add 200 µL of this diluted compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. Continue this process down to well 10.[15] Discard the final 100 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).[25]
-
-
Final Inoculum Preparation: Dilute the 0.5 McFarland standard suspension prepared earlier to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This typically requires a 1:100 dilution followed by adding 100 µL of this to the 100 µL in the wells.[21]
-
Plate Inoculation: Add the appropriate volume of the final inoculum to wells 1 through 11. Do not add inoculum to well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria.[15]
-
Reading the MIC: After incubation, the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[25] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Diagram: Broth Microdilution Plate Setup
Caption: Visual layout of a 96-well plate for MIC determination.
Protocol 4: Determining Minimum Bactericidal Concentration (MBC)
Rationale: The MIC tells you the concentration that inhibits growth, but not necessarily the concentration that kills the organism. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[11][26][27] This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spread the aliquot onto a fresh, antibiotic-free MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest test concentration that results in no growth or a colony count that represents a ≥99.9% kill rate compared to the initial inoculum count.[27]
Data Analysis and Interpretation
The ultimate goal is to generate clear, quantitative data to assess the compound's potential.
| Table 2: Example Summary of MIC and MBC Data | |||
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 29213 | 4 | 8 | 2 |
| E. coli ATCC 25922 | 16 | 64 | 4 |
| P. aeruginosa ATCC 27853 | 32 | >128 | >4 |
| C. albicans ATCC 90028 | 8 | 32 | 4 |
Interpretation:
-
MIC Value: A lower MIC value indicates higher potency.[22]
-
MBC/MIC Ratio: This ratio helps classify the compound's activity.
In the example table above, the compound shows bactericidal activity against S. aureus and borderline bactericidal activity against E. coli and C. albicans. It is primarily bacteriostatic against P. aeruginosa at the concentrations tested.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates in media | Low aqueous solubility; "solvent shock" from high DMSO concentration.[17] | Prepare a less concentrated primary stock. Perform an intermediate dilution step in media before the final serial dilution. Ensure final DMSO concentration is <1%.[17] |
| No growth in Growth Control well | Inoculum was not viable; error in media preparation; residual disinfectant in plate. | Repeat the assay with a fresh inoculum and new batch of media. Ensure proper aseptic technique. |
| Growth in Sterility Control well | Contamination of the media or microtiter plate. | Discard results. Repeat the assay using new, sterile materials and stricter aseptic technique. |
| Inconsistent MIC results | Inaccurate pipetting; incorrect inoculum density; variation in incubation time. | Calibrate pipettes. Always use a standardized 0.5 McFarland inoculum. Adhere strictly to incubation times and temperatures as per CLSI guidelines.[23] |
References
-
Al-Issa, S. A. (2013). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206-15230. Available at: [Link]
-
Rashdan, H. R. M., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Spizek, J., & Rezanka, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 845. Available at: [Link]
-
Kuneš, J., et al. (2000). Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. Il Farmaco, 55(11-12), 725-729. Available at: [Link]
-
Bradford Scholars. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. University of Bradford. Available at: [Link]
-
Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2023). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. IJPSM, 8(5). Available at: [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. Available at: [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
Research J. Pharm. and Tech. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
ResearchGate. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Available at: [Link]
-
ACS Publications. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Available at: [Link]
-
Rashdan, H. R. M., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 12(5), 406-418. Available at: [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of Taibah University for Science, 9(2), 199-211. Available at: [Link]
-
NIH. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. Available at: [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Available at: [Link]
-
Molecules. (2012). Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. Available at: [Link]
-
Stenutz. (n.d.). 3-(1H-benzimidazol-2-yl)propan-1-ol. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Available at: [Link]
-
University of Baghdad. (2012). Benzimidazole: A short review of their antimicrobial activities. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
MDPI. (2002). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. Available at: [Link]
-
NIH. (2014). Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione) Derivatives. Available at: [Link]
-
PubChem. (n.d.). 3-(Benzylamino)propanol. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. ijpsm.com [ijpsm.com]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [bradscholars.brad.ac.uk]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. asm.org [asm.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 20. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. grokipedia.com [grokipedia.com]
Application Notes and Protocols: In Vitro Cytotoxicity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for evaluating the in vitro cytotoxic properties of the novel benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. Benzimidazole scaffolds are of significant interest in oncology due to their structural similarity to purine nucleotides, which allows them to interact with a wide range of biological targets and exert potent anticancer effects.[1][2] This guide outlines the scientific rationale for investigating this specific compound, provides comprehensive, step-by-step protocols for cytotoxicity testing using the MTT assay, and discusses potential mechanisms of action based on the broader class of benzimidazole derivatives.[3][4]
Introduction: The Rationale for Investigating this compound
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[1][3][4] The anticancer effects of benzimidazoles are diverse and include the inhibition of microtubule polymerization, DNA topoisomerase inhibition, and the modulation of key signaling pathways involved in cell proliferation and survival.[1][5]
The specific compound, this compound, features a benzyl group at the N1 position and a propanol side chain at the C2 position of the benzimidazole ring. These substitutions are hypothesized to enhance its lipophilicity and potential for interaction with intracellular targets. While specific biological data for this compound is not yet widely published, its structural features warrant a thorough investigation of its cytotoxic potential against various cancer cell lines. This application note provides a robust framework for conducting such an investigation.
Potential Mechanisms of Action of Benzimidazole Derivatives
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for cancer therapy.[1][3][5] Understanding these potential mechanisms is crucial for designing comprehensive in vitro studies. Key mechanisms include:
-
Microtubule Inhibition: Certain benzimidazole derivatives, such as mebendazole and albendazole, disrupt microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are critical for DNA replication and repair. This leads to DNA damage and cell death.[1][6]
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR-2, thereby blocking pro-survival signaling pathways.[7]
-
Induction of Apoptosis: Many benzimidazole compounds have been shown to induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]
-
Epigenetic Modulation: Emerging evidence suggests that some benzimidazole derivatives can act as inhibitors of epigenetic targets like histone deacetylases (HDACs), which play a crucial role in cancer development.[10]
The following diagram illustrates the multifaceted mechanisms of action associated with benzimidazole derivatives in cancer cells.
Caption: Potential Mechanisms of Benzimidazole Anticancer Activity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11] It measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
Cancer Cell Lines: A panel of human cancer cell lines is recommended to assess the spectrum of activity. Suggested cell lines include:
-
Normal Cell Line (for selectivity assessment):
-
HEK-293 (Human embryonic kidney cells) or a non-cancerous lung fibroblast line like L929 .[9]
-
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Other Reagents: Trypsin-EDTA, PBS, sterile water, and a positive control cytotoxic drug (e.g., Doxorubicin or Cisplatin).
-
Equipment: 96-well flat-bottom sterile cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (ELISA reader) capable of measuring absorbance at 570 nm.
Experimental Workflow
The following diagram outlines the key steps in the MTT assay for determining the cytotoxicity of the test compound.
Caption: MTT Assay Workflow for Cytotoxicity Testing.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 cells in 100 µL of complete culture medium per well into a 96-well plate.[15]
-
Include wells for untreated cells (negative control), vehicle control (DMSO), and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
For the vehicle control, add a medium containing the same percentage of DMSO as the highest concentration of the test compound.
-
Incubate the plate for another 48 to 72 hours.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Data Presentation and Interpretation
The results of the cytotoxicity assay should be presented in a clear and concise manner. A table summarizing the IC50 values for the test compound against the different cancer cell lines and the normal cell line is essential for comparing its potency and selectivity.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 6.3 |
| A549 | Lung Carcinoma | 12.5 | 8.0 |
| HeLa | Cervical Carcinoma | 25.2 | 4.0 |
| HepG2 | Hepatocellular Carcinoma | 18.9 | 5.3 |
| HCT-116 | Colorectal Carcinoma | 10.4 | 9.6 |
| HEK-293 | Normal Human Embryonic Kidney | >100 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Follow-up Studies and Future Directions
If this compound demonstrates significant and selective cytotoxicity, several follow-up studies are recommended to further elucidate its anticancer potential:
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to confirm if the compound induces apoptosis.
-
Western Blotting: Investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
-
Target Identification:
-
In Vivo Studies:
-
If the in vitro data is promising, the next step would be to evaluate the compound's efficacy and toxicity in animal models of cancer.
-
Conclusion
This application note provides a comprehensive framework for the initial in vitro evaluation of the cytotoxic properties of this compound. The provided protocols are based on well-established methodologies and the scientific rationale is grounded in the extensive literature on the anticancer activities of benzimidazole derivatives. A systematic investigation of this compound, following the guidelines outlined herein, will provide valuable insights into its potential as a novel anticancer agent.
References
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Preprints.org.
- Broad mechanisms of action of benzimidazoles as anticancer agents.
- Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. Anti-Cancer Agents in Medicinal Chemistry.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity.
- Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Bentham Science.
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- MTT (Assay protocol). protocols.io.
- MTT assay protocol. Abcam.
- Cytotoxicity MTT Assay Protocols and Methods.
- Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed.
- This compound. PubChem.
- Application Notes and Protocols: Ethyl 3-(1H-benzimidazol-2-yl)
- Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Anticancer Potential of New Benzimidazole Theranostic. PubMed Central.
- Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines.
- Synthesis and Biological Activities of Some Benzimidazolone Deriv
- This compound. Sigma-Aldrich.
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 121356-81-8 [sigmaaldrich.com]
- 14. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzyme Inhibition Assay of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets, including enzymes.[2] Consequently, benzimidazole derivatives have been extensively investigated for a range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] Many of these biological activities are achieved through the inhibition of specific enzymes.[1][2] For instance, certain benzimidazole derivatives function as kinase inhibitors, topoisomerase inhibitors, or cholinesterase inhibitors.[2][3][4]
The compound of interest, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol , belongs to this promising class of molecules. While its specific enzymatic targets are yet to be fully elucidated, its structural features suggest a high probability of it acting as an enzyme inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a thorough enzyme inhibition assay for this compound. The protocols outlined herein are designed as a robust framework that can be adapted to a variety of enzyme systems. We will proceed from initial screening and determination of the half-maximal inhibitory concentration (IC50) to in-depth kinetic studies to elucidate the mechanism of inhibition.
Principle of the Assay: Unveiling Inhibitory Action
Enzyme inhibition assays are fundamental tools in drug discovery, allowing for the quantification of a compound's ability to interfere with an enzyme's catalytic activity.[5] The core principle involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[6] A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[5][7]
Further investigation into the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can provide crucial insights into how the inhibitor interacts with the enzyme.[8][9] This is achieved by systematically varying the concentrations of both the substrate and the inhibitor and analyzing the resulting changes in reaction kinetics.[8][10]
Materials and Reagents
-
Test Compound: this compound
-
Target Enzyme: Purified enzyme of interest
-
Substrate: Specific substrate for the target enzyme
-
Assay Buffer: Buffer that ensures optimal pH and ionic strength for enzyme activity
-
Positive Control Inhibitor: A known inhibitor of the target enzyme
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO)
-
Microplates: 96-well or 384-well plates suitable for absorbance or fluorescence measurements
-
Microplate Reader: Capable of measuring absorbance or fluorescence at the appropriate wavelength
-
Pipettes and Tips: Calibrated for accurate liquid handling
Experimental Protocols
Part 1: Initial Screening and IC50 Determination
This part of the protocol is designed to ascertain if "this compound" inhibits the target enzyme and to determine its potency (IC50).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of "this compound" in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare working solutions of the enzyme and substrate in the assay buffer at desired concentrations. The substrate concentration is often kept at or near its Michaelis constant (Km) for this initial assay.[9]
-
Prepare a serial dilution of the test compound in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution to cover a wide concentration range.
-
-
Assay Setup in a 96-well Plate:
-
Add the assay buffer to all wells.
-
Add the serially diluted test compound to the respective wells.
-
Include a vehicle control (containing only the solvent) and a positive control inhibitor.
-
Add the enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at the enzyme's optimal temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiation and Measurement of the Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the product formation (via absorbance or fluorescence) over a set period. The reaction should be monitored in the linear range, where less than 10% of the substrate is consumed.
-
Data Analysis for IC50 Determination:
-
Calculate the Percentage of Inhibition: For each concentration of the test compound, calculate the percentage of inhibition relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor))
-
Generate a Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 Value: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[11] Software such as GraphPad Prism or Origin can be used for this analysis.[7]
Visualization of the IC50 Determination Workflow:
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Part 2: Enzyme Kinetic Studies to Determine the Mode of Inhibition
Once the inhibitory activity of "this compound" is confirmed, the next crucial step is to understand its mechanism of action.
Step-by-Step Methodology:
-
Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[6] The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, 2x IC50).
-
Data Collection: For each combination of substrate and inhibitor concentration, determine the initial reaction velocity (V₀).
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]), which is a double reciprocal plot.[12]
-
Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[8]
-
Alternatively, Dixon plots (1/V₀ vs. [I]) or Cornish-Bowden plots ([S]/V₀ vs. [I]) can be used for graphical analysis of the inhibition mechanism.[10]
-
Interpreting the Results:
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Increases or Decreases | Lines intersect at a point other than the axes. |
Visualization of Inhibition Mechanisms:
Caption: Simplified diagrams of common reversible enzyme inhibition mechanisms.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following control experiments and considerations are essential:
-
Compound Interference: Test "this compound" in the absence of the enzyme to check for any interference with the assay signal (e.g., absorbance or fluorescence).
-
Solubility: Ensure that the test compound is fully soluble in the assay buffer at the highest concentration tested to avoid artifacts from precipitation.[13]
-
Time-Dependent Inhibition: To check for irreversible or slow-binding inhibition, pre-incubate the enzyme and inhibitor for varying lengths of time before adding the substrate.[5][14] A time-dependent decrease in enzyme activity suggests irreversible inhibition.
-
Enzyme Concentration: The concentration of the enzyme should be significantly lower than the inhibitor concentrations to ensure the validity of steady-state kinetic assumptions.[13]
Conclusion and Future Directions
This guide provides a comprehensive framework for the enzymatic characterization of "this compound." By following these protocols, researchers can effectively determine its inhibitory potential against a chosen enzyme target, quantify its potency through IC50 determination, and gain valuable insights into its mechanism of action through kinetic studies. The benzimidazole scaffold holds considerable promise in drug discovery, and a thorough understanding of the inhibitory properties of its derivatives is a critical step in the development of novel therapeutics.[1][2] The data generated from these assays will be instrumental in guiding further structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound.
References
-
Bansal, Y., & Silakari, O. (2014). Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]
-
Al-Ostath, A. I., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Yung-Chi, C., & Prusoff, W. H. (1973). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Benzimidazole derivatives as topoisomerase inhibitors. ResearchGate. Available at: [Link]
-
Sagr, A. A., et al. (2019). Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives. PMC. Available at: [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]
-
ResearchGate. (n.d.). Some benzimidazole derivatives designed to inhibit the cholinesterase enzymes. ResearchGate. Available at: [Link]
-
Basu, A., & Kyllo, E. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]
-
Shapiro, A. B. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Semantic Scholar. Available at: [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. clyte.tech [clyte.tech]
- 8. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol as a Versatile Building Block for Novel Compound Synthesis
Introduction: The Benzimidazole Scaffold and the Potential of a Unique Building Block
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5][6][7] The therapeutic versatility of benzimidazoles stems from their ability to mimic natural purine bases, enabling them to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2][6]
This document provides a detailed guide to the synthesis and application of a specific, highly versatile benzimidazole derivative: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . This molecule is strategically designed with three key features for further chemical elaboration:
-
A Benzimidazole Core: The foundational pharmacophore.
-
An N-benzyl Group: This substituent can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.
-
A Primary Alcohol on a Propyl Linker: This functional group serves as a prime handle for a variety of chemical transformations, allowing for the straightforward introduction of diverse functionalities.
These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this building block in the synthesis of novel compounds with potential therapeutic applications.
Part 1: Synthesis of the Core Building Block
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from readily available commercial reagents. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Protocol 1.1: Synthesis of 3-(1H-benzimidazol-2-yl)propan-1-ol
This protocol is adapted from established methods for the synthesis of 2-substituted benzimidazoles involving the condensation of o-phenylenediamine with a carboxylic acid equivalent.[8] Here, γ-butyrolactone serves as a convenient and stable precursor to γ-hydroxybutyric acid under acidic conditions.
Materials:
-
o-Phenylenediamine
-
γ-Butyrolactone
-
4M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution (25%)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
To a 250 mL round-bottom flask, add o-phenylenediamine (1.0 eq) and 4M HCl (5-10 volumes).
-
Stir the mixture until the o-phenylenediamine has completely dissolved.
-
Add γ-butyrolactone (1.1 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide solution in an ice bath until the pH is approximately 8-9. A precipitate will form.
-
Filter the precipitate and wash it thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to yield 3-(1H-benzimidazol-2-yl)propan-1-ol as a solid.
Protocol 1.2: Synthesis of this compound
This step involves the N-alkylation of the benzimidazole ring. The use of a base like potassium carbonate is crucial for deprotonating the benzimidazole nitrogen, and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) can facilitate the reaction.[9]
Materials:
-
3-(1H-benzimidazol-2-yl)propan-1-ol (from Protocol 1.1)
-
Benzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(1H-benzimidazol-2-yl)propan-1-ol (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of TBAB (0.1 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(1H-benzimidazol-2-yl)propan-1-ol | C₁₀H₁₂N₂O | 176.22 | 2403-66-9[10] |
| This compound | C₁₇H₁₈N₂O | 266.34 | 121356-81-8 |
Part 2: Application of the Building Block in Novel Compound Synthesis
The primary alcohol of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities. This section outlines protocols for three such transformations: oxidation to an aldehyde, etherification, and esterification.
Application 2.1: Oxidation to 3-(1-benzyl-1H-benzimidazol-2-yl)propanal
The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for further reactions such as reductive amination, Wittig reactions, or aldol condensations. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[11][12]
Caption: Oxidation of the primary alcohol to an aldehyde.
Protocol 2.1.1: Oxidation using Pyridinium Chlorochromate (PCC)
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
-
Anhydrous Diethyl Ether
Procedure:
-
In a dry flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celatom® or Florisil®, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Application 2.2: Etherification to Novel Ether Derivatives
Ether linkages are common in many biologically active molecules. The Williamson ether synthesis or other acid-catalyzed methods can be employed to introduce a variety of alkyl or aryl groups.[13][14][15]
Caption: Synthesis of ether derivatives via Williamson ether synthesis.
Protocol 2.2.1: Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Application 2.3: Esterification to Produce Novel Ester Prodrugs
Esterification of the primary alcohol can be used to generate prodrugs with altered pharmacokinetic properties, such as increased lipid solubility and prolonged duration of action.[16]
Caption: Synthesis of ester derivatives.
Protocol 2.3.1: Esterification using an Acyl Chloride
Materials:
-
This compound
-
An appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the resulting ester by column chromatography.
Summary of Potential Derivatives
| Reaction Type | Starting Material | Exemplary Reagent | Potential Product | Potential Application |
| Oxidation | This compound | PCC | 3-(1-benzyl-1H-benzimidazol-2-yl)propanal | Intermediate for C-C and C-N bond formation |
| Etherification | This compound | Methyl Iodide | 1-benzyl-2-(3-methoxypropyl)-1H-benzimidazole | Modulation of physicochemical properties for drug discovery |
| Esterification | This compound | Acetyl Chloride | 3-(1-benzyl-1H-benzimidazol-2-yl)propyl acetate | Prodrug development, altered pharmacokinetics[16] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel benzimidazole derivatives. The presence of a readily modifiable primary alcohol allows for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The protocols detailed herein provide a solid foundation for researchers to synthesize this core structure and to further elaborate it into libraries of novel compounds for biological screening. The broad pharmacological potential of the benzimidazole scaffold suggests that derivatives of this building block could lead to the discovery of new therapeutic agents.[1][2][3]
References
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (2018). ResearchGate. [Link]
-
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2014). PubMed. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Biosciences Biotechnology Research Asia. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). MDPI. [Link]
-
Oxidation of primary alcohols to aldehydes by K2S2O8/activated charcoal system. (n.d.). ResearchGate. [Link]
-
3-(1H-benzimidazol-2-yl)propan-1-ol. (n.d.). Stenutz. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2022). PubMed Central. [Link]
-
Eco-Friendly Homo-and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2024). ResearchGate. [Link]
-
Immobilized enzymatic alcohol oxidation as a versatile reaction module for multienzyme cascades. (n.d.). OAE Publishing Inc.. [Link]
-
Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. (2025). Sci Forschen. [Link]
-
1-Benzyl-1H-benzimidazol-2(3H)-one. (n.d.). PMC - NIH. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2024). PubMed. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). ResearchGate. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Organic Chemistry Portal. [Link]
Sources
- 1. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1-Benzyl-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(1H-benzimidazol-2-yl)propan-1-ol [stenutz.eu]
- 11. researchgate.net [researchgate.net]
- 12. oaepublish.com [oaepublish.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 16. pioneerpublisher.com [pioneerpublisher.com]
Application Notes & Protocols for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol in Medicinal Chemistry
Foreword: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The benzimidazole ring system, an isostere of naturally occurring purine nucleotides, represents a "privileged scaffold" in drug discovery.[1][2] Its unique structural features allow for versatile interactions with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3][4][5] For decades, derivatives of this heterocyclic motif have been successfully developed into therapeutic agents targeting a wide array of diseases, including roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[6][7][8]
This document provides detailed application notes and experimental protocols for a specific, representative member of this class: 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . While extensive research exists for the broader benzimidazole family, these notes offer specific, field-proven methodologies adapted for the investigation of this particular compound. The protocols herein are designed to be self-validating and are grounded in established principles of medicinal chemistry research, providing a robust framework for researchers, scientists, and drug development professionals to explore its therapeutic potential.
Part 1: Synthesis and Characterization
Rationale for Synthetic Strategy
The synthesis of 1,2-disubstituted benzimidazoles is a well-established area of organic chemistry.[7] A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, followed by N-alkylation. This approach, known as the Phillips-Ladenburg synthesis, provides a reliable route to the desired scaffold. For the target molecule, This compound , a two-step sequence is proposed. First, the condensation of o-phenylenediamine with 4-hydroxybutanoic acid (or its lactone form, γ-butyrolactone) will form the core benzimidazole structure. The subsequent N-alkylation with benzyl bromide introduces the benzyl group at the N1 position.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Synthesis Protocol
Step 1: Synthesis of 3-(1H-Benzimidazol-2-yl)propan-1-ol
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and 4 M hydrochloric acid (100 mL).
-
Addition: Slowly add γ-butyrolactone (9.5 g, 0.11 mol) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~7-8.
-
Extraction: The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum to yield the intermediate product.
Step 2: Synthesis of this compound
-
Reagents & Setup: In a 250 mL round-bottom flask, dissolve the dried intermediate from Step 1 (17.6 g, 0.1 mol) in N,N-Dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. This acts as a base to deprotonate the imidazole nitrogen, facilitating alkylation.
-
Alkylation: Add benzyl bromide (18.8 g, 0.11 mol) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water (500 mL). The crude product will precipitate out of the solution.
-
Purification: Collect the solid by filtration. Recrystallize the crude product from an ethanol/water mixture to obtain pure This compound .
Characterization Protocol
To confirm the identity and purity of the synthesized compound, the following characterization is essential:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Dissolve ~5-10 mg of the final product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons of the benzimidazole and benzyl rings, the methylene protons of the propyl chain, and the benzylic CH₂ group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A ¹³C NMR spectrum will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to determine the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (expected m/z = 267.34).
-
Melting Point: A sharp melting point indicates high purity of the crystalline solid.
Part 2: Application Note - Anticancer Activity Evaluation
Scientific Rationale
Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including inhibition of topoisomerase enzymes, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[1][6][9] The structural features of This compound , particularly the planar benzimidazole ring and the lipophilic benzyl group, make it a strong candidate for evaluation as a cytotoxic agent. The following protocol details a standard in vitro assay to determine its antiproliferative activity.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining IC50 via MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is designed to measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in a purple formazan product.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of This compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative results should be summarized in a clear, tabular format.
| Cell Line | Compound | IC₅₀ (µM) ± SD |
| HeLa | This compound | [Experimental Value] |
| MCF-7 | This compound | [Experimental Value] |
| A549 | This compound | [Experimental Value] |
| HeLa | Doxorubicin (Positive Control) | [Experimental Value] |
Part 3: Application Note - Antimicrobial Activity Screening
Scientific Rationale
The benzimidazole scaffold is a key component in many antimicrobial and antifungal agents.[2][10] Their mechanism often involves the inhibition of essential cellular processes like ergosterol biosynthesis in fungi or other vital enzymatic pathways in bacteria.[2] The N-benzyl substitution can enhance lipophilicity, potentially improving cell wall penetration.[11][12] Therefore, evaluating This compound for its ability to inhibit the growth of pathogenic bacteria and fungi is a logical and promising line of investigation.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol: Broth Microdilution for MIC
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Microbial Strains: Use representative strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).
-
Media Preparation: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Compound Preparation: Prepare a 1 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the compound stock to the first well and perform 2-fold serial dilutions across the plate, resulting in concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Adjust the turbidity of the suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for C. albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation
Summarize the MIC values in a table for easy comparison.
| Microbial Strain | Organism Type | Compound | MIC (µg/mL) |
| S. aureus | Gram-positive | This compound | [Experimental Value] |
| E. coli | Gram-negative | This compound | [Experimental Value] |
| C. albicans | Fungus | This compound | [Experimental Value] |
| S. aureus | Gram-positive | Ciprofloxacin (Control) | [Experimental Value] |
| C. albicans | Fungus | Fluconazole (Control) | [Experimental Value] |
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
-
A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (n.d.). Neuroquantology. Retrieved from [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (n.d.). Bentham Science. Retrieved from [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Anticancer activity of new compounds using benzimidazole as a scaffold. (n.d.). PubMed. Retrieved from [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed. Retrieved from [Link]
-
Benzimidazole: A Valuable Insight In to the Recent Advances and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Anticancer Potential of New Benzimidazole Theranostic. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Antioxidant activity of some benzimidazole derivatives to definite tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). RSC Publishing. Retrieved from [Link]
-
Most relevant antimicrobial activity of O-benzyl derivatives expressed... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (n.d.). ResearchGate. Retrieved from [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). PubMed Central. Retrieved from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 11. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating the DNA Intercalation Potential of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Introduction
Benzimidazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties.[1][2] A primary mechanism through which many small molecules exert their cytotoxic effects is by interacting with DNA, thereby disrupting cellular processes like replication and transcription.[3] DNA intercalation, a specific mode of binding where a ligand inserts itself between the base pairs of the DNA double helix, is of particular interest in drug development.[2][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods to study the DNA intercalation potential of the novel compound, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol .
The planar benzimidazole core, coupled with the benzyl group, suggests that this molecule may possess the requisite aromatic system to engage in π-π stacking interactions with DNA base pairs, a hallmark of intercalating agents.[2] The protocols outlined herein are designed to provide a multi-faceted approach to characterizing this interaction, moving from initial screening to more definitive biophysical characterization.
I. Foundational Spectroscopic Analyses
Spectroscopic methods offer a robust and accessible starting point for investigating the binding of a small molecule to DNA. These techniques are sensitive to changes in the electronic environment of both the DNA and the ligand upon complex formation.
A. UV-Visible Absorption Spectroscopy
Principle: UV-Visible spectroscopy is a fundamental technique to monitor the interaction between a ligand and DNA. Changes in the absorption spectrum of the DNA or the ligand upon binding can indicate the formation of a complex. Intercalation often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (redshift, a shift to longer wavelengths) in the DNA's absorption band around 260 nm.[5][6] These effects arise from the coupling of the intercalator's electronic transitions with those of the DNA bases.[5]
Protocol: UV-Visible Titration
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of ct-DNA spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the same buffer as the DNA.
-
-
Titration Experiment:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of the compound.
-
Record the initial UV-Vis spectrum of the compound alone (typically from 200-400 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the changes in the absorption spectrum of the compound. A decrease in absorbance (hypochromism) and a shift in the maximum absorption wavelength (λmax) are indicative of binding.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa, εf, and εb are the apparent, free, and bound extinction coefficients of the compound, respectively.
-
B. Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy is a highly sensitive technique for studying ligand-DNA interactions. If the compound of interest is fluorescent, changes in its fluorescence intensity, quantum yield, and emission wavelength upon binding to DNA can be monitored. Alternatively, a competitive binding assay using a fluorescent DNA probe, such as ethidium bromide (EtBr), can be employed. EtBr is a known DNA intercalator whose fluorescence is significantly enhanced upon binding to DNA. A compound that can displace EtBr from the DNA will cause a quenching of the EtBr fluorescence.[7]
Protocol: Ethidium Bromide Displacement Assay
-
Preparation of DNA-EtBr Complex:
-
Prepare a solution of ct-DNA in a buffer.
-
Add a solution of EtBr to the DNA solution to form a fluorescent DNA-EtBr complex. The final concentrations should be optimized to give a strong, stable fluorescence signal.
-
-
Fluorescence Titration:
-
Place the DNA-EtBr complex solution in a quartz fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (excitation typically around 520 nm, emission scan from 550-700 nm).
-
Add increasing concentrations of "this compound" to the cuvette.
-
After each addition, mix and equilibrate the solution for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates the displacement of EtBr by the compound.
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the compound), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The binding constant (K) of the compound to DNA can be calculated from the equation: K_EtBr * [EtBr] = K_compound * [compound] where [compound] is the concentration of the compound that causes a 50% reduction in the fluorescence of the DNA-EtBr complex.
-
II. Biophysical Characterization of Binding Mode
While spectroscopic methods can confirm binding, biophysical techniques are crucial for elucidating the specific mode of interaction, such as intercalation versus groove binding.
A. Viscometry
Principle: Viscometry is a powerful and definitive method for determining the binding mode of a ligand to DNA.[6][8] Intercalating agents increase the separation of base pairs at the binding site, leading to an increase in the overall length of the DNA helix.[6] This elongation of the DNA molecule results in a measurable increase in the viscosity of the DNA solution.[6][9] In contrast, groove binders or electrostatic binders cause little to no change in the DNA's length and thus have a minimal effect on its viscosity.
Protocol: Viscosity Measurement
-
Sample Preparation:
-
Prepare a solution of ct-DNA in a buffer at a concentration that gives a suitable viscosity for measurement.
-
Prepare a stock solution of "this compound".
-
-
Viscosity Measurement:
-
Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25 ± 0.1 °C).
-
Measure the flow time of the buffer and the DNA solution.
-
Add increasing amounts of the compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η0), where η and η0 are the viscosities of the DNA solution in the presence and absence of the compound, respectively.
-
Plot (η/η0)^(1/3) versus the ratio of the concentration of the compound to the concentration of DNA.
-
A significant increase in the relative viscosity of the DNA solution upon addition of the compound is strong evidence for an intercalative binding mode.[6][10]
-
B. Thermal Denaturation (Tm) Studies
Principle: Thermal denaturation studies measure the melting temperature (Tm) of DNA, which is the temperature at which 50% of the double-stranded DNA has dissociated into single strands.[7][11] Ligands that bind to and stabilize the DNA double helix, such as intercalators, will increase the Tm.[12] The magnitude of the Tm shift (ΔTm) is related to the strength of the interaction.
Protocol: DNA Melting Curve Analysis
-
Sample Preparation:
-
Prepare solutions of ct-DNA in a buffer with and without the "this compound" at various concentrations.
-
-
Melting Curve Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the DNA solution at 260 nm as the temperature is gradually increased (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the DNA melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
An increase in the Tm of the DNA in the presence of the compound indicates stabilization of the double helix and is consistent with intercalation.
-
C. Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism (CD) spectroscopy is an excellent technique for monitoring conformational changes in DNA upon ligand binding.[13][14] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[13] Intercalation can cause significant perturbations in the DNA structure, leading to changes in the CD spectrum.[15][16]
Protocol: CD Spectral Analysis
-
Sample Preparation:
-
Prepare solutions of ct-DNA in a suitable buffer.
-
Prepare a stock solution of "this compound".
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the DNA alone in a quartz CD cuvette.
-
Add increasing amounts of the compound to the DNA solution and record the CD spectrum after each addition.
-
-
Data Analysis:
-
Observe changes in the intensity and position of the positive and negative bands of the DNA CD spectrum.
-
An increase in the intensity of the positive band and a decrease in the intensity of the negative band are often associated with an intercalative binding mode.
-
The appearance of an induced CD signal in the region where the ligand absorbs light can also provide information about the binding mode.[15]
-
III. Data Presentation and Visualization
Summary of Experimental Parameters
| Technique | Parameter Measured | Indication of Intercalation | Quantitative Information |
| UV-Visible Spectroscopy | Absorbance changes (hypochromism, bathochromic shift) | Yes | Binding constant (Kb) |
| Fluorescence Spectroscopy | Quenching of EtBr fluorescence | Yes | Binding constant (K) |
| Viscometry | Increase in relative viscosity | Strong evidence | Qualitative assessment of helix elongation |
| Thermal Denaturation | Increase in melting temperature (ΔTm) | Yes | Indication of binding strength |
| Circular Dichroism | Changes in DNA CD spectrum | Yes | Information on conformational changes |
Experimental Workflow
Caption: Workflow for investigating DNA intercalation.
Mechanism of DNA Intercalation
Caption: Simplified model of DNA intercalation.
IV. Trustworthiness and Self-Validation
-
Spectroscopic evidence (hypochromism, fluorescence quenching) should suggest binding.
-
Thermal denaturation data should show stabilization (increased Tm).
-
Circular dichroism should indicate a conformational change consistent with intercalation.
-
Crucially, viscometry should provide the definitive evidence of DNA helix elongation.
V. References
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal melting studies of ligand DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
- 14. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we dissect the common challenges encountered during this two-step synthesis, providing field-proven troubleshooting advice and optimized protocols grounded in established chemical principles. Our goal is to empower you to navigate the intricacies of this synthesis, maximize your yield and purity, and accelerate your research and development efforts.
Synthesis Overview
The synthesis of the target molecule, this compound, is typically achieved in a two-step sequence. First, the benzimidazole core is constructed via the Phillips-Ladenburg reaction, followed by a selective N-alkylation to introduce the benzyl group.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Part 1: Synthesis of 2-(3-hydroxypropyl)benzimidazole (Intermediate)
Question 1: My yield of 2-(3-hydroxypropyl)benzimidazole is consistently low. What are the primary factors to investigate?
Answer: Low yields in this initial cyclization step often trace back to several critical parameters:
-
Reaction Conditions: The traditional Phillips-Ladenburg condensation of an o-diamine with a carboxylic acid (or its lactone equivalent, γ-butyrolactone) requires forcing conditions, typically heating in strong acid (like 4M HCl) at reflux (around 100-125°C) for several hours.[1][2] Insufficient temperature or reaction time will lead to incomplete conversion.
-
Purity of Starting Materials: o-Phenylenediamine is susceptible to oxidation, often indicated by a dark coloration (pink, purple, or brown). Oxidized starting material can generate colored impurities and reduce the yield of the desired product. Using freshly purified or high-purity o-phenylenediamine is crucial.
-
Work-up Procedure: After the reaction, the acidic mixture must be carefully neutralized (e.g., with NaOH or Na2CO3) to a pH of 7-9 to precipitate the benzimidazole product.[1] Incomplete neutralization will leave the product protonated and soluble in the aqueous layer, drastically reducing the isolated yield.
-
Water Removal: The condensation reaction releases two molecules of water. In some setups, particularly when starting with γ-butyrolactone, removing this water can drive the equilibrium toward the product. While refluxing in aqueous HCl makes this difficult, alternative methods using a Dean-Stark trap in a high-boiling solvent with an acid catalyst (like p-TsOH) can be considered for optimization.
Question 2: The isolated 2-(3-hydroxypropyl)benzimidazole is highly colored, even after precipitation. How can I purify it?
Answer: Colored impurities, often stemming from oxidation of the o-phenylenediamine starting material, are a common issue.[1]
-
Activated Carbon (Charcoal) Treatment: A highly effective method is to treat a solution of the crude product with activated carbon.[1] Dissolve the crude material in a suitable solvent (e.g., boiling water or aqueous ethanol), add a small amount of activated carbon (typically 1-2% by weight), stir for 15-20 minutes at an elevated temperature, and then perform a hot filtration through a pad of celite to remove the carbon.[3] Be cautious not to use an excessive amount of charcoal, as it can adsorb your product as well.[1]
-
Potassium Permanganate Treatment: For stubborn discoloration, a more aggressive oxidative treatment can be used during recrystallization from water. Add a dilute solution of potassium permanganate to the boiling solution until a persistent brown precipitate of manganese dioxide is observed. Then, carefully add solid sodium bisulfite until the solution becomes clear again. Upon cooling, the decolorized product should crystallize.[3]
Part 2: N-Benzylation of 2-(3-hydroxypropyl)benzimidazole
Question 3: I am getting a mixture of products during the benzylation step. How can I improve the selectivity for N-benzylation?
Answer: This is a critical challenge due to the presence of two nucleophilic sites: the benzimidazole nitrogen (N-H) and the terminal alcohol (O-H). The primary goal is to achieve selective N-alkylation over O-alkylation.
-
Basicity and Nucleophilicity: The benzimidazole N-H is more acidic (pKa ≈ 13) and the resulting anion is a softer, more potent nucleophile than the terminal alcohol. Therefore, N-alkylation is kinetically favored.[4]
-
Choice of Base: The choice of base is paramount for selectivity.
-
Recommended: Use a moderately weak base like potassium carbonate (K₂CO₃).[5] This base is strong enough to deprotonate the benzimidazole N-H but generally not strong enough to substantially deprotonate the primary alcohol, thus minimizing the formation of the O-benzylated byproduct.
-
Avoid Strong Bases: Avoid very strong bases like sodium hydride (NaH) if selectivity is an issue. While NaH is effective for N-alkylation, it can also deprotonate the alcohol, leading to a mixture of N- and O-benzylated products.[6]
-
-
Reaction Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the benzimidazole and the carbonate base, facilitating the reaction.[7]
-
Alkylating Agent: Benzyl bromide is a "soft" alkylating agent, which preferentially reacts with the "soft" benzimidazole nitrogen nucleophile over the "hard" oxygen nucleophile, according to Hard-Soft Acid-Base (HSAB) theory.[4]
Question 4: The N-benzylation reaction is sluggish or does not go to completion. What can I do to improve the conversion rate?
Answer: Incomplete conversion is usually due to insufficient reactivity.
-
Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can significantly increase the rate.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Base and Reagent Quality: Ensure your potassium carbonate is finely powdered and anhydrous. Clumps will reduce the effective surface area and slow the reaction. The benzyl bromide should be fresh, as it can degrade over time.
-
Stoichiometry: Use a slight excess of benzyl bromide (e.g., 1.1-1.2 equivalents) and a larger excess of the base (e.g., 2-3 equivalents) to ensure the benzimidazole remains deprotonated and to drive the reaction to completion.
Question 5: How do I separate the desired N-benzylated product from the O-benzylated side-product and unreacted starting material?
Answer: Purification is best achieved using column chromatography on silica gel.
-
Eluent System: The polarity difference between the three compounds allows for effective separation. The unreacted starting material, 2-(3-hydroxypropyl)benzimidazole, is the most polar due to its free N-H and O-H groups. The desired N-benzylated product is of intermediate polarity. The O-benzylated isomer (if formed) will be the least polar.
-
Gradient Elution: A gradient elution is recommended. Start with a less polar solvent system (e.g., 30-40% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 70-80% ethyl acetate in hexane). This will elute the O-benzylated product first, followed by the desired N-benzylated product, while the starting material will remain on the column until a much higher polarity is used.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol provides a reliable, standard procedure for the two-step synthesis.
Step A: Synthesis of 2-(3-hydroxypropyl)benzimidazole
-
Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (2.16 g, 20 mmol). Carefully add 4 M hydrochloric acid (25 mL).
-
Reagent Addition: Heat the mixture to 100°C with stirring to dissolve the solid. Add γ-butyrolactone (1.72 g, 20 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 125°C) and maintain for 6 hours.[1][2]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 8-9 using a 10% aqueous sodium hydroxide solution. A precipitate will form.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. To decolorize, transfer the solid to a beaker with 100 mL of water, heat to boiling, add activated charcoal (approx. 0.2 g), and stir for 15 minutes. Filter the hot solution through celite.
-
Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath for 30 minutes to complete crystallization. Collect the purified white to off-white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Step B: Synthesis of this compound
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the 2-(3-hydroxypropyl)benzimidazole from Step A (1.76 g, 10 mmol) in anhydrous DMF (30 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Reagent Addition: Stir the suspension for 15 minutes at room temperature. Then, add benzyl bromide (1.88 g, 1.1 mL, 11 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by TLC (eluent: 70% ethyl acetate / 30% hexane), observing the disappearance of the starting material spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of 30% to 80% ethyl acetate in hexane to yield the final product as a solid or viscous oil.
Protocol 2: Optimized Synthesis for Higher Yield and Purity
This protocol incorporates modifications to improve efficiency and minimize side-product formation.
Step A: Optimized Synthesis of 2-(3-hydroxypropyl)benzimidazole
This step remains largely the same as the standard protocol, as the acidic condensation is a robust and high-yielding reaction. The key to optimization is ensuring the purity of the o-phenylenediamine and meticulous control of the neutralization pH during work-up.
Step B: Optimized Selective N-Benzylation
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-hydroxypropyl)benzimidazole (1.76 g, 10 mmol) in anhydrous acetonitrile (40 mL).
-
Base and Additive: Add finely powdered anhydrous potassium carbonate (3.45 g, 25 mmol) and a catalytic amount of potassium iodide (0.16 g, 1 mmol). The iodide serves as a catalyst to facilitate the substitution reaction with benzyl bromide.
-
Reagent Addition: Stir the suspension at room temperature and add benzyl bromide (1.88 g, 1.1 mL, 11 mmol) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 82°C) for 3-5 hours. The use of acetonitrile at reflux often provides faster reaction times compared to DMF at lower temperatures. Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1, Step B. The use of acetonitrile can simplify the work-up as it is more volatile and easier to remove than DMF.
Data Summary and Visualization
Table 1: Key Parameter Optimization for N-Benzylation
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | K₂CO₃ (2.0 eq) | K₂CO₃ (2.5 eq) | Ensures complete deprotonation of the benzimidazole NH, driving the reaction forward. |
| Solvent | DMF | Acetonitrile | Easier to remove during work-up and allows for reaction at a controlled reflux temperature. |
| Temperature | 60°C | Reflux (~82°C) | Increases reaction rate, leading to shorter reaction times. |
| Additive | None | Catalytic KI (0.1 eq) | Finkelstein reaction in-situ generates benzyl iodide, which is more reactive than benzyl bromide, accelerating the alkylation. |
| Expected Yield | 65-75% | 80-90% | Combination of optimized parameters leads to higher conversion and yield. |
Diagrams
Caption: Overall two-step synthesis workflow.
Caption: Troubleshooting decision tree for yield optimization.
References
- one-pot synthesis of new benzoimidazoline derivatives promoted by potassium carbon
- Rakhmonova, G., Kadyrova, S., Gapparov, A., Eshkobilov, U., Turaev, K., & Pombeiro, A. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt.
- Rakhmonova, G., Kadyrova, S., Gapparov, A., Eshkobilov, U., Turaev, K., & Pombeiro, A. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt.
-
N‐Alkylation of benzimidazole. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 6(5).
- An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (2018). Tetrahedron.
- Bie, F., Yao, Y., Cao, H., Shi, Y., Yan, P., Ma, J., ... & Liua, X. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega.
-
C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
- Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (2022). GSC Biological and Pharmaceutical Sciences, 20(3), 272-279.
-
(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Reddy, B. A. (2009). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Journal of Biomedical Science and Research, 1(1), 27-32.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in enantioselective lactone synthesis. BenchChem.
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Why n-alkylation is more favorable than o-alkyation? (2016).
-
One-Pot Synthesis of New Benzimidazole Derivatives Promoted by Potassium Carbonate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12.
- Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2).
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2016). Beilstein Journal of Organic Chemistry, 12, 2416-2423.
- Can anyone tell me exact procedure of gamma butyrolactone in basic media? (2017).
- Benzyl bromide synthesis method. (2012).
- A process for the optical purification of benzimidazole derivatives. (2005).
- Alkylation reaction method of benzimidazoles compounds. (2009).
- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2021). PLOS ONE, 16(10), e0258129.
- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (2019). World Journal of Pharmaceutical Research, 8(12), 949-959.
- Method for producing gamma-butyrolactone. (2003).
- Catalysis method for synthesizing gamma butyrolactone. (2005).
- gamma-butyrolactone. (2005). SWGDRUG.org.
-
Reaction pathways to synthesis of gamma-butyrolactone (GBL) a The GBL... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience. Our goal is to empower you to navigate the common challenges of this synthesis, ensuring efficiency, purity, and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for this molecule?
The most prevalent and logical approach is a two-step synthesis. The first step involves the formation of the benzimidazole core, followed by a selective N-alkylation.
-
Step 1: Phillips-Ladenburg Condensation. This involves the reaction of o-phenylenediamine with a suitable C4 carbonyl compound, typically γ-butyrolactone or 4-hydroxybutanoic acid, under acidic conditions to form the intermediate, 3-(1H-benzimidazol-2-yl)propan-1-ol. This reaction forms the core heterocyclic structure through a cyclodehydration mechanism.[1][2]
-
Step 2: N-Benzylation. The intermediate is then alkylated using benzyl chloride or benzyl bromide in the presence of a base to yield the final product. The choice of base and reaction conditions is critical to avoid side reactions.[3][4]
Q2: My final product is a persistent brown or yellow oil, even after chromatography. What causes this discoloration?
This is a common issue often originating from the starting materials. o-Phenylenediamine is highly susceptible to air oxidation, which forms intensely colored, polymeric impurities. These impurities can carry through the synthesis.
-
Preventative Measures: Use high-purity, colorless o-phenylenediamine. If the material has a dark color, consider recrystallization or sublimation before use. Additionally, running the initial condensation reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate oxidative side reactions.[5]
Q3: After the N-benzylation step, I see multiple spots on my TLC plate that are close together. What are the likely byproducts?
The N-benzylation step is the most common source of byproducts. The key challenge is controlling the reactivity of the two nitrogen atoms in the benzimidazole ring and the hydroxyl group on the side chain. The most common byproducts are the N,N'-dibenzylated quaternary salt and the O-benzylated ether.
Q4: Mass spectrometry of an impurity shows a mass of 356.46 g/mol , an increase of 90.1 from the desired product. What is this species?
This mass corresponds to the O-benzylated byproduct, 2-(3-(benzyloxy)propyl)-1-benzyl-1H-benzimidazole. This occurs when the base used during the N-alkylation deprotonates the hydroxyl group of the propanol side chain, which then acts as a nucleophile and attacks the benzyl halide. This is more common with strong bases like sodium hydride (NaH).
Troubleshooting and Optimization Guides
This section provides detailed solutions to specific experimental failures.
Problem 1: Low Yield During Benzimidazole Ring Formation
-
Symptoms: Your reaction workup yields a significant amount of unreacted o-phenylenediamine and/or a water-soluble amide intermediate. The overall yield of 3-(1H-benzimidazol-2-yl)propan-1-ol is below 50%.
-
Causality: The Phillips-Ladenburg condensation is a dehydration reaction that establishes an equilibrium between the starting materials and the cyclized product.[1] Insufficiently forcing conditions (temperature) or failure to remove water as it is formed will prevent the reaction from proceeding to completion.
-
Solutions:
-
Increase Reaction Temperature: These condensations often require high temperatures (150-180 °C) to drive the reaction.
-
Use a Dehydrating Acid: While mineral acids like HCl can be used, polyphosphoric acid (PPA) is an excellent choice as it serves as both the acid catalyst and a powerful dehydrating agent.
-
Water Removal: If conducting the reaction in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium toward the product.
-
Problem 2: Formation of Multiple Products in the N-Benzylation Step
-
Symptoms: TLC analysis after the N-benzylation reaction shows the starting material, the desired product, and at least two other major spots. Purification by column chromatography is difficult and yields are low.
-
Causality: The nucleophilicity of the benzimidazole nitrogen atoms and the side-chain alcohol are not sufficiently differentiated under non-optimized conditions. Using an overly strong base or an excess of benzyl chloride promotes over-alkylation and O-alkylation.
-
Solutions & Byproduct Analysis:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of benzyl chloride. This minimizes the chance of double benzylation.
-
Choice of Base: A moderately weak base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the benzimidazole nitrogen (pKa ≈ 13) but generally not the alcohol. Avoid strong bases like NaH or alkoxides unless O-alkylation is desired.
-
Temperature Control: Run the reaction at room temperature or with gentle heating (40-50 °C). High temperatures can promote the formation of the quaternary salt.
-
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | TLC Polarity (vs. Product) | Identification Notes |
| Unreacted SM | 3-(1H-benzimidazol-2-yl)propan-1-ol | 176.22 | More Polar | Will stain on TLC with ninhydrin (if amine is present) or permanganate. |
| Desired Product | This compound | 266.34 | Baseline | Target compound. |
| O-Benzylated Impurity | 2-(3-(Benzyloxy)propyl)-1-benzyl-1H-benzimidazole | 356.46 | Less Polar | Mass peak at M+90. Absence of O-H stretch in IR spectrum. |
| N,N'-Dibenzyl Salt | 1,3-Dibenzyl-2-(3-hydroxypropyl)-1H-benzimidazol-3-ium | 357.47 (Cation) | Highly Polar (streaks or stays at baseline) | Mass peak at M+91. Often insoluble in standard extraction solvents. Stays at the baseline on silica TLC. |
Problem 3: Difficult Purification of the Final Product
-
Symptoms: The crude product streaks badly during column chromatography. The purified fractions are still gummy and resist crystallization.
-
Causality: The basic nitrogen atoms in the benzimidazole ring can interact strongly with the acidic silica gel, causing streaking. The presence of highly polar quaternary salts can also overload the column and co-elute with the product.
-
Solutions:
-
Aqueous Acid Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The desired product and unreacted starting material will move to the aqueous layer as protonated salts, while non-basic impurities (like the O-benzylated byproduct or impurities from benzyl chloride[6]) remain in the organic layer.
-
Basify and Re-extract: Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) until pH > 9. Then, re-extract the product back into an organic solvent like ethyl acetate or dichloromethane.
-
Modified Chromatography: If streaking persists, add a small amount of triethylamine (~0.5-1%) to the chromatography eluent. This deactivates the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Visualized Workflows and Protocols
Overall Synthetic Workflow
Caption: High-level workflow for the two-step synthesis and purification.
Troubleshooting N-Benzylation Byproducts
Caption: Decision tree for identifying and resolving key benzylation byproducts.
Reference Experimental Protocols
Disclaimer: These protocols are for informational purposes. All laboratory work should be conducted with appropriate safety precautions.
Protocol 1: Synthesis of 3-(1H-benzimidazol-2-yl)propan-1-ol
-
Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 eq) and 4M hydrochloric acid (4.0 eq).
-
Reagent Addition: Add γ-butyrolactone (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC (disappearance of o-phenylenediamine).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is ~8-9. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and then recrystallize from hot water or an ethanol/water mixture to yield the product as a crystalline solid.
Protocol 2: Synthesis of this compound
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(1H-benzimidazol-2-yl)propan-1-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes.
-
Reagent Addition: Add benzyl chloride (1.1 eq) dropwise to the suspension.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring the mixture into cold water. A crude product may precipitate or form an oil.
-
Isolation & Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue using the acid-base extraction procedure detailed in Problem 3 , followed by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
References
-
ResearchGate. N-Alkylation of benzimidazole. [Online] Available at: [Link]
- Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry.
-
ResearchGate. Failure on N-alkylation of benzimidazole. [Online] Available at: [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Online] Available at: [Link]
-
CoLab. Phillips–Ladenburg Benzimidazole Synthesis. (2010). [Online] Available at: [Link]
-
Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Online] Available at: [Link]
- Bhat, G. A., et al. (2016).
-
Tidwell, J. H., et al. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. NIH National Center for Biotechnology Information. [Online] Available at: [Link]
-
Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Online] Available at: [Link]
-
ijariie. Review On Synthesis Of Benzimidazole From O-phenyldiamine. [Online] Available at: [Link]
-
ResearchGate. The Phillips–Ladenburg imidazole synthesis. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. [Online] Available at: [Link]
-
Siritanaratkul, B., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. NIH National Center for Biotechnology Information. [Online] Available at: [Link]
-
Pharmaffiliates. Benzyl Chloride-impurities. [Online] Available at: [Link]
-
de Fátima, A., et al. (2014). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. [Online] Available at: [Link]
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support guide for the purification of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol (PubChem CID: 2872475)[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and achieve high purity for this important benzimidazole derivative.
The structure of this compound presents unique purification challenges. The molecule's basic benzimidazole core, polar alcohol functional group, and nonpolar benzyl substituent create a compound of moderate polarity that requires carefully optimized purification strategies. This guide explains the causality behind these challenges and provides field-proven solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: I am observing significant peak tailing and streaking during normal-phase column chromatography on silica gel. How can I improve the peak shape and separation?
Answer: This is the most common issue when purifying basic heterocyclic compounds like benzimidazoles on standard silica gel.[2][3] The root cause is the strong interaction between the basic nitrogen atoms of the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This leads to non-ideal elution behavior, poor separation, and potential product loss on the column.
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier to your mobile phase.[2][3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1% to 1% (v/v) TEA or DIPEA to your eluent (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). This amine will preferentially bind to the active silanol sites, allowing your benzimidazole compound to elute symmetrically.
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component in your mobile phase (e.g., in a Dichloromethane/Methanol system). This is particularly effective for highly polar compounds that require a strong eluent.[4][5]
-
-
Alternative Stationary Phases: If peak shape issues persist, consider using a less acidic stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds.[2][5] Use basic or neutral alumina to avoid the strong acidic interactions.
-
Deactivated Silica: Some commercially available silica gels are "end-capped" to reduce the number of free silanol groups, which can also improve peak shape.[2]
-
Diagram 1: Mitigating Peak Tailing on Silica Gel
Sources
Technical Support Center: Stabilizing 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol in Solution
Welcome to the technical support center for "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
Introduction: The Stability Challenge of Benzimidazoles
Benzimidazole derivatives, including this compound, are a cornerstone in medicinal chemistry. However, their heterocyclic nature can make them susceptible to degradation in solution, potentially compromising experimental results. The primary degradation pathways for benzimidazoles include hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for developing robust experimental protocols.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios to proactively address the stability challenges associated with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My compound's concentration is decreasing over time in my stock solution. What are the likely causes and how can I prevent this?
Answer: A decrease in the concentration of this compound in a stock solution is a common issue and can be attributed to several factors:
-
Chemical Degradation: The benzimidazole core is susceptible to degradation under certain conditions. The primary culprits are:
-
Hydrolysis: Both acidic and basic conditions can promote the cleavage of the imidazole ring.[1]
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation.[2]
-
-
Physical Instability:
-
Precipitation: If the solvent is not optimal or the concentration is too high, the compound may precipitate out of solution over time, especially during freeze-thaw cycles.
-
Adsorption: The compound may adsorb to the surface of the storage container, particularly with certain types of plastics.
-
Solutions and Preventative Measures:
To mitigate these issues, a systematic approach to solution preparation and storage is essential.
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or Ethanol | Minimizes water content to reduce hydrolysis. |
| Concentration | Prepare concentrated stock solutions (e.g., 10-50 mM) | Higher concentrations can sometimes be more stable. |
| Storage Temperature | -20°C or -80°C for long-term storage | Low temperatures slow down chemical degradation rates.[3] |
| Storage Container | Amber glass vials with airtight caps | Protects from light and minimizes solvent evaporation and moisture ingress. |
| Handling | Prepare fresh dilutions for experiments | Avoids multiple freeze-thaw cycles of the stock solution. |
Question 2: I'm observing unexpected peaks in my HPLC analysis. How can I identify if these are degradation products?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. To confirm this and identify the degradation products, a forced degradation study is the recommended approach.[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.
Experimental Protocol: Forced Degradation Study
This protocol will help you understand the degradation profile of this compound.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
By comparing the chromatograms of the stressed samples to a control (unstressed) sample, you can identify the degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity, while mass spectrometry (LC-MS) is invaluable for structural elucidation of the degradants.[1]
Question 3: How does pH affect the stability of this compound in aqueous buffers?
Answer: The solubility and stability of benzimidazole derivatives are often pH-dependent.[6] The benzimidazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.
Potential Degradation Pathway at Different pH Values
Caption: Influence of pH on the stability of the benzimidazole core.
For this compound, it is advisable to conduct a pH stability profile study to determine the optimal pH range for your experiments.
Experimental Protocol: pH Stability Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).
-
Add the compound to each buffer at the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Plot the percentage of the remaining compound against time for each pH to determine the degradation rate.
This will allow you to identify the pH at which the compound is most stable.
Question 4: I am using DMSO as a solvent for my cell-based assays, but I'm concerned about its effect on stability. What are the best practices?
Answer: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of benzimidazole derivatives for biological assays.[7][8] While it is an excellent solubilizing agent, it is hygroscopic and can absorb water from the atmosphere, which may contribute to hydrolysis over time.
Best Practices for Using DMSO:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare stock solutions.
-
Aliquot Stock Solutions: Dispense the stock solution into single-use aliquots to avoid repeated exposure to atmospheric moisture.
-
Minimize Final DMSO Concentration: In cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.[6]
-
Perform Vehicle Controls: Always include a vehicle control (the final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.
Studies on similar benzimidazole derivatives have shown them to be stable in 0.2% DMSO for up to 96 hours.[7][8] However, it is always recommended to perform a preliminary stability check of your specific compound in the final assay medium.
Summary of Key Recommendations
| Area | Recommendation |
| Storage | Store stock solutions at -20°C or -80°C in amber glass vials.[3] |
| Solvents | Use high-purity, anhydrous solvents like DMSO or ethanol. |
| Handling | Prepare fresh dilutions and avoid multiple freeze-thaw cycles. |
| pH | Determine the optimal pH for stability in aqueous solutions. |
| Analysis | Use a validated stability-indicating HPLC method. |
| Troubleshooting | Conduct forced degradation studies to identify degradation products.[4][5] |
By implementing these strategies, you can significantly improve the stability of this compound in your experimental solutions, leading to more reliable and reproducible results.
References
- BenchChem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
-
Çabuk, M., & Akyüz, E. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(10), 1349-1360. Retrieved from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Journal of Liquid Chromatography & Related Technologies, 35(1-4), 280-291. Retrieved from [Link]
-
Al-Ostath, R., & Al-Bayati, M. (2020). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 25(22), 5329. Retrieved from [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
-
International Journal of Pharmaceutical Research & Allied Sciences. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support guide for the synthesis and characterization of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during the structural elucidation and purity assessment of this important benzimidazole derivative. The following troubleshooting guide is presented in a question-and-answer format, grounded in established analytical principles and field experience.
Introduction
This compound (Molecular Formula: C₁₇H₁₈N₂O, Molecular Weight: 266.34 g/mol ) is a heterocyclic compound belonging to the benzimidazole class.[1] Due to their structural similarity to naturally occurring biomolecules, benzimidazole derivatives are widely explored for their diverse pharmacological activities.[2][3] Accurate characterization is a non-negotiable prerequisite for any further biological or medicinal studies. This guide provides causal explanations and actionable protocols to resolve common characterization discrepancies.
Section 1: Purity Assessment & Purification
The first step in any characterization is ensuring the sample's purity. Contaminants, residual solvents, or side-products are the most common sources of confusing analytical data.
FAQ 1: My reaction mixture shows multiple spots on the TLC plate, and I'm struggling to isolate the product with column chromatography.
Answer: This issue typically stems from either an incomplete reaction or the formation of closely related side-products. The polarity of benzimidazole derivatives can be tricky to manage.
Causality: The nitrogen atoms in the benzimidazole ring can interact strongly with the silica gel of the TLC plate or column, leading to streaking or poor separation. If the reaction to form the N-benzyl derivative is incomplete, you will have the un-benzylated precursor, 3-(1H-benzimidazol-2-yl)propan-1-ol, which has a significantly different polarity.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.
-
If streaking occurs, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase. This deactivates the acidic sites on the silica gel, resulting in sharper spots and better separation.[4]
-
Test various solvent systems such as Dichloromethane/Methanol or Chloroform/Acetone.
-
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC before proceeding to workup and purification. An incomplete reaction is the most common reason for complex mixtures.[5]
-
Alternative Purification: If column chromatography fails, consider recrystallization. Test various solvent pairs (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find conditions that selectively crystallize your target compound.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. However, spectra for benzimidazole derivatives can present several common challenges.
FAQ 2: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I assign the protons?
Answer: The benzimidazole core and the N-benzyl group contribute a total of 9 aromatic protons, which often resonate in a narrow chemical shift range (typically 7.0-7.8 ppm), leading to significant signal overlap.
Causality: The electronic environment of the protons on the fused benzene ring and the benzyl group are similar, causing their signals to crowd together. Without higher field strength or advanced techniques, direct assignment is difficult.
Troubleshooting Protocol:
-
Acquire a Higher Field Spectrum: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz). The increased spectral dispersion will often resolve the overlapping multiplets into more interpretable patterns.[6]
-
Perform a 2D-COSY Experiment: A Correlation Spectroscopy (COSY) experiment is invaluable. It shows which protons are spin-coupled to each other. You will see cross-peaks connecting adjacent protons (e.g., H-4 with H-5 on the benzimidazole ring), allowing you to "walk" along the spin systems and assign them.
-
Compare with Predicted Shifts: Use the expected chemical shifts as a guide. Protons adjacent to the ring fusion (H-4 and H-7) are often shifted further downfield compared to H-5 and H-6.
FAQ 3: I see a broad singlet that integrates incorrectly, and it disappears sometimes. What is it?
Answer: This is almost certainly the proton of the primary alcohol (-CH₂OH ).
Causality: Protons on heteroatoms (like oxygen) are acidic and can undergo rapid chemical exchange with trace amounts of water or other acidic impurities in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange leads to signal broadening. Its chemical shift is also highly dependent on concentration, temperature, and solvent. If you do not see it, it may be exchanged away completely or be so broad it is lost in the baseline.
Troubleshooting Protocol: The D₂O Shake
This is a classic experiment to confirm the presence of an exchangeable proton (-OH, -NH, -COOH).
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it gently for about 30 seconds to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: The signal corresponding to the -OH proton will have disappeared or significantly decreased in intensity. This is because the proton has been replaced by a deuterium atom (D), which is not observed in ¹H NMR.
Expected NMR Data Summary
For verification purposes, the following table summarizes the predicted chemical shifts for this compound. Actual values may vary based on solvent and concentration. These are estimated based on data for structurally similar compounds.[6][7]
| Assignment | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Notes |
| Benzimidazole H-4, H-7 | ~7.6 - 7.8 (m) | ~110, 120 | Often appear as multiplets. |
| Benzimidazole H-5, H-6 | ~7.2 - 7.4 (m) | ~122, 123 | Often appear as multiplets. |
| Benzyl-Aromatic | ~7.2 - 7.4 (m) | ~127-129, 136 | Overlaps with benzimidazole signals. |
| Benzyl-CH₂ (N-CH₂) | ~5.4 (s) | ~48 | Characteristic singlet. |
| Propanol-CH₂ (α to ring) | ~3.0 (t) | ~28 | Triplet, coupled to adjacent CH₂. |
| Propanol-CH₂ (β to ring) | ~2.1 (m) | ~32 | Multiplet, coupled to two CH₂ groups. |
| Propanol-CH₂ (γ, with OH) | ~3.8 (t) | ~60 | Triplet, coupled to adjacent CH₂. |
| Propanol-OH | 1.5 - 4.0 (br s) | - | Broad, exchangeable singlet. |
| Benzimidazole C-2 | - | ~154 | Quaternary carbon attached to side chain. |
| Benzimidazole C-8, C-9 | - | ~136, 143 | Quaternary carbons of the fused ring. |
Section 3: Mass Spectrometry (MS)
MS is critical for confirming the molecular weight of your compound. Benzimidazoles generally behave predictably in the mass spectrometer.
FAQ 4: I can't find the molecular ion peak (M⁺) in my mass spectrum.
Answer: This is a common issue, especially with Electron Impact (EI) ionization, which can be too harsh for some molecules. The expected molecular weight is 266.34. You should be looking for a signal corresponding to the protonated molecule, [M+H]⁺, at m/z 267.3 .
Causality: The molecular ion may be unstable and fragment immediately upon ionization. Using a "softer" ionization technique is the standard solution.
Troubleshooting Protocol:
-
Switch Ionization Technique: Instead of EI, use Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly gentle and is the standard for this type of molecule, typically yielding a strong [M+H]⁺ peak.[6]
-
Check for Adducts: In ESI, look for common adducts like the sodium adduct [M+Na]⁺ (m/z 289.3) or the potassium adduct [M+K]⁺ (m/z 305.4). Their presence further confirms the molecular weight.
-
Analyze Fragmentation: Even if the molecular ion is absent, the fragmentation pattern can confirm the structure. The fragmentation of benzimidazoles is well-studied.[8][9] A primary fragmentation would be the cleavage of the benzyl group or the propanol side chain.
References
-
International Journal of Development Research. Study of mass spectra of benzimidazole derivatives. [Link]
-
Hida, F., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy, 12(1-6), 35-42. [Link]
-
PubChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. A Review on Synthesis and Characterisation of Benzimidazole. (2021). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. (2025). [Link]
-
Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2021). [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (2015). [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). [Link]
-
RSC Advances. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). [Link]
Sources
- 1. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijpsm.com [ijpsm.com]
- 5. How To [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Scale-Up Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support guide for the scale-up synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol . This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory to pilot scale. The following question-and-answer format addresses specific experimental issues with a focus on mechanistic reasoning and practical, field-proven solutions.
Overall Synthetic Workflow
The synthesis is typically approached in a two-step sequence. First is the formation of the benzimidazole core by condensing o-phenylenediamine with γ-butyrolactone to yield the key intermediate, 3-(1H-benzimidazol-2-yl)propan-1-ol . This is followed by the selective N-benzylation of the imidazole nitrogen to afford the final product.
Caption: High-level overview of the two-step synthesis.
Part 1: Troubleshooting the Benzimidazole Core Synthesis
Reaction: o-Phenylenediamine + γ-Butyrolactone → 3-(1H-benzimidazol-2-yl)propan-1-ol
Question 1: My condensation reaction is stalling or showing low conversion. How can I drive it to completion on a larger scale?
Answer: This is a common issue when scaling up, as heat and mass transfer limitations become more pronounced. Several factors are critical:
-
Acid Catalyst and Concentration: The reaction, a variation of the Phillips-Ladenburg synthesis, requires an acid catalyst to protonate the lactone's carbonyl group, making it more electrophilic.[1] On a lab scale, simply refluxing in a strong acid like 4N hydrochloric acid is often sufficient.[2] For larger scales:
-
Check Acid Stoichiometry: Ensure at least a stoichiometric amount of acid is used relative to the o-phenylenediamine.
-
Water Removal: The reaction is a condensation that releases two molecules of water. On a larger scale, the accumulation of water can slow the reaction or even promote hydrolysis of the lactone. Consider using a Dean-Stark trap if the solvent forms an azeotrope with water (e.g., toluene), or perform the reaction at a temperature sufficient to drive off water (>100-110°C).
-
Alternative Catalysts: Polyphosphoric acid (PPA) is an excellent dehydrating agent and catalyst for this type of condensation, often providing better yields at scale, though it presents challenges with viscosity and work-up.[3]
-
-
Temperature Control: The reaction typically requires elevated temperatures (100-150°C) to proceed at a reasonable rate.[4] In a large reactor, ensure efficient stirring and heating to maintain a consistent internal temperature and prevent localized charring.
-
Reaction Monitoring: Do not rely solely on time. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the limiting reagent (o-phenylenediamine) before initiating work-up.[5]
Question 2: The reaction mixture is turning dark brown or black, leading to an impure product. What causes this and how can I prevent it?
Answer: The darkening is almost certainly due to the oxidation of o-phenylenediamine, which is highly susceptible to air oxidation, especially at elevated temperatures and under acidic conditions.
-
Inert Atmosphere: This is the most critical preventative measure for scale-up. Ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine can catalyze oxidation. Use a high-purity grade or consider a pre-purification step like recrystallization or sublimation for the diamine if quality is uncertain.[3]
-
Temperature Management: Avoid excessive temperatures or prolonged reaction times. Once reaction monitoring indicates completion, cool the mixture promptly.
Part 2: Troubleshooting the N-Benzylation Step
Reaction: 3-(1H-benzimidazol-2-yl)propan-1-ol + Benzyl Chloride → this compound
Question 3: My N-benzylation is incomplete, and I'm left with a significant amount of starting material. Simply adding more benzyl chloride isn't working.
Answer: Incomplete alkylation, even with excess electrophile, usually points to issues with the base or solvent system. The benzimidazole NH proton is not highly acidic (pKa ≈ 13), so a sufficiently strong base is needed to generate the nucleophilic benzimidazolide anion.
-
Choice of Base:
-
Potassium Carbonate (K₂CO₃): A common, cost-effective choice for scale-up. However, it has limited solubility in many organic solvents. Ensure vigorous stirring to maximize the surface area and reaction interface.
-
Sodium Hydride (NaH): Very effective as it irreversibly deprotonates the benzimidazole. However, it is pyrophoric and requires careful handling and a strictly anhydrous solvent (like THF or DMF), which adds complexity and safety risks at scale.
-
Aqueous Hydroxide (NaOH/KOH): Can be used effectively in a two-phase system with a phase-transfer catalyst.
-
-
Solvent System and Phase-Transfer Catalysis (PTC):
-
Polar Aprotic Solvents: Solvents like DMF or acetonitrile (ACN) are effective as they can dissolve both the benzimidazole intermediate and the benzimidazolide salt to some extent.[6]
-
Phase-Transfer Catalysis: For a more scalable and potentially safer process, consider a biphasic system (e.g., toluene/water) with aqueous NaOH or K₂CO₃ as the base. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate, is essential.[7] The catalyst transports the hydroxide into the organic phase or the benzimidazolide anion to the interface, facilitating the reaction with the benzyl chloride in the organic layer. This avoids the need for hazardous bases like NaH and can simplify work-up.
-
Caption: Phase-Transfer Catalysis (PTC) workflow for N-benzylation.
Question 4: My TLC shows two product spots with very similar Rf values. Is this N,N'-dibenzylation?
Answer: It is highly unlikely to be N,N'-dibenzylation, as there is only one acidic NH proton on the intermediate. The most probable cause is the formation of a quaternary ammonium salt, an O-benzylated side product, or regioisomers if your starting diamine was substituted.
-
Quaternary Salt Formation: If an excess of benzyl chloride is used, it can react with the tertiary amine-like nitrogen of the product to form a quaternary benzimidazolium salt. This salt is highly polar and would likely have a much lower Rf than the desired product.
-
O-Benzylation: A more plausible side product is the O-benzylation of the primary alcohol on the propyl side chain. This occurs if the alkoxide is formed, which can compete with the benzimidazole nitrogen as a nucleophile. To minimize this:
-
Use a milder base like K₂CO₃, which is generally not strong enough to deprotonate the primary alcohol significantly.
-
Avoid stronger bases like NaH or use them at low temperatures if necessary, adding the benzylating agent before warming.
-
The benzimidazole nitrogen is a "softer" nucleophile than the alkoxide oxygen, and N-alkylation is generally kinetically favored over O-alkylation for this substrate.[8]
-
Part 3: Scale-Up Purification and Isolation
Question 5: My final product, this compound, is a thick oil or low-melting solid that is difficult to handle and purify by crystallization. How can I isolate it in high purity without using column chromatography?
Answer: Avoiding chromatography is a primary goal in process chemistry. A combination of liquid-liquid extraction and salt formation is a robust strategy.
Step-by-Step Non-Chromatographic Purification Protocol:
-
Initial Work-up (Post N-Benzylation):
-
Quench the reaction mixture with water.
-
If a water-miscible solvent like DMF or ACN was used, perform a solvent swap by distilling it off (under vacuum) and replacing it with a water-immiscible solvent like ethyl acetate, toluene, or dichloromethane (DCM).
-
-
Aqueous Acid Wash (Forms the Salt):
-
The benzimidazole moiety is basic. Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl).
-
The desired product will protonate and move into the aqueous layer as the hydrochloride salt, leaving behind non-basic impurities (like the O-benzylated side product and excess benzyl chloride) in the organic layer.
-
-
Back-Extraction:
-
Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining trapped impurities.
-
-
Liberate the Free Base:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 10% NaOH solution or saturated NaHCO₃) with vigorous stirring until the pH is basic (pH 9-10).[2]
-
The product will precipitate out as the free base, often as a solid or a manageable slurry. If it oils out, proceed to the next step.
-
-
Final Extraction and Isolation:
-
Extract the liberated free base back into a fresh organic solvent (DCM or ethyl acetate).
-
Wash the organic layer with brine to remove excess water.
-
Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
This acid-base extraction technique is highly effective for purifying benzimidazole derivatives at scale.[9]
Question 6: I've isolated my product as a clean oil, but I need a stable, crystalline solid for formulation. What should I do?
Answer: If the free base is reluctant to crystallize, forming a salt is the best path forward. Hydrochloride or mesylate salts are common in pharmaceuticals and often have superior crystallinity and stability.
-
HCl Salt Formation:
-
Dissolve the purified oil in a suitable solvent like isopropanol (IPA), acetone, or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will often precipitate immediately.
-
Stir the resulting slurry, then collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Recrystallization Troubleshooting: If the initial precipitate is not sufficiently pure or crystalline, it can be recrystallized. A common issue is "oiling out." To combat this, slowly cool the solution, use a more dilute solution, scratch the flask with a glass rod to induce nucleation, or add a seed crystal.[10]
Quantitative Data Summary
| Parameter | Step 1: Benzimidazole Formation | Step 2: N-Benzylation |
| Key Reagents | o-Phenylenediamine, γ-Butyrolactone | 3-(1H-benzimidazol-2-yl)propan-1-ol, Benzyl Chloride |
| Typical Solvents | 4N HCl, Toluene (with Dean-Stark) | DMF, Acetonitrile, Toluene (with PTC) |
| Catalyst/Base | HCl, PPA | K₂CO₃, NaH, NaOH (with PTC) |
| Temperature | 100 - 150 °C | Room Temp. to 80 °C |
| Key Side Reactions | Diamine Oxidation | O-benzylation, Quaternization |
| Scale-Up Work-up | Dilution & Neutralization | Acid-Base Liquid-Liquid Extraction |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 1-Benzyl-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support center for "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol." This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As Senior Application Scientists, we have compiled this information based on the chemical properties of the benzimidazole core structure, related active pharmaceutical ingredients (APIs), and established best practices in pharmaceutical handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the primary factors that could lead to degradation are exposure to light, elevated temperatures, oxygen (oxidation), and highly acidic or basic conditions. The molecule possesses a benzimidazole ring, a benzyl group, and a primary alcohol, each of which can be susceptible to specific degradation pathways.
Q2: What are the optimal storage conditions for this compound?
A2: To maintain the integrity of "this compound," it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[1][2] For long-term storage, refrigeration (2-8 °C) is advisable.[2][3] The storage area should be well-ventilated to prevent the accumulation of any potential volatile degradation products.[4]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a solution. However, chemical degradation often occurs without any visible changes. Therefore, the most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6][7][8] A comparison of the chromatogram of your stored sample with that of a freshly prepared or certified standard will reveal the presence of any degradation products.
Q4: Is this compound sensitive to moisture?
A4: While specific data on this compound is not available, many APIs are sensitive to moisture, which can facilitate hydrolytic degradation or other chemical reactions.[1] Therefore, it is crucial to store "this compound" in a desiccated environment or under an inert atmosphere (e.g., argon or nitrogen) if it is particularly sensitive.
Q5: What type of container should I use for storage?
A5: Use a well-sealed, airtight container made of a non-reactive material such as amber glass or a suitable plastic (e.g., high-density polyethylene) to protect the compound from light and atmospheric exposure.[9] The packaging material should be tested for compatibility to ensure it does not leach any substances into the compound.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable steps to resolve them.
Issue 1: Unexpected Results in a Biological Assay
Potential Cause: Degradation of the compound leading to reduced potency or the formation of interfering byproducts.
Troubleshooting Steps:
-
Verify Compound Integrity: Immediately analyze the purity of the stock solution and the solid compound using a validated analytical method like HPLC-UV.
-
Prepare Fresh Solutions: If degradation is detected or suspected, prepare fresh solutions from a new or properly stored batch of the compound.
-
Review Solution Preparation and Storage: Ensure that the solvent used is of high purity and that the stock solution is stored under the recommended conditions (e.g., protected from light, refrigerated). Some solvents can degrade under certain conditions, such as sonication, which may in turn affect the compound's stability.[10]
Issue 2: Change in Physical Appearance of the Compound
Potential Cause: This could indicate significant degradation, contamination, or polymorphism.
Troubleshooting Steps:
-
Do Not Use: If a change in color or morphology is observed, it is best to quarantine the material and not use it for experiments.
-
Characterize the Material: If possible, perform analytical tests such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities or degradation products.
-
Review Storage Conditions: Thoroughly inspect the storage conditions to identify any deviations from the recommended protocol that could have caused the degradation.
Potential Degradation Pathways
The structure of "this compound" suggests several potential degradation pathways that researchers should be aware of. Understanding these can aid in troubleshooting and developing appropriate storage and handling procedures.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of "this compound" and detecting potential degradation products. This method should be validated for your specific instrumentation and requirements.
Materials:
-
"this compound" sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile (or a suitable solvent) to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 271 nm (based on the λmax of the benzimidazole core)[11]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The presence of new peaks compared to a reference standard indicates degradation.
-
Experimental Workflow for Purity Assessment
Sources
- 1. suanfarma.com [suanfarma.com]
- 2. Storage of API's at CyberFreight - CyberFreight International B.V. [cyberfreight.nl]
- 3. susupport.com [susupport.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Benzimidazole | 51-17-2 [chemicalbook.com]
Technical Support Center: Reaction Condition Optimization for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support center for the synthesis and optimization of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab. Our focus is on providing evidence-based solutions and explaining the chemical principles behind them to empower you to troubleshoot effectively and optimize your reaction conditions.
I. Synthetic Strategy Overview
The synthesis of this compound is most efficiently approached via a two-step sequence. This strategy ensures high yields and purity by first constructing the benzimidazole core and then introducing the N-benzyl group.
-
Step 1: Cyclocondensation - Formation of the intermediate, 2-(3-hydroxypropyl)benzimidazole, through the reaction of o-phenylenediamine with a suitable four-carbon carboxylic acid derivative. This is a classic Phillips benzimidazole synthesis.[1][2]
-
Step 2: N-Benzylation - Alkylation of the benzimidazole nitrogen with a benzyl halide to yield the final product.
Below is a visual representation of this synthetic workflow.
Caption: Overall synthetic route for this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Step 1: Synthesis of 2-(3-hydroxypropyl)benzimidazole
This Phillips condensation reaction is generally robust for aliphatic acids.[1] However, optimization is key to achieving high yields and minimizing impurities.
Q1: My reaction yield for the cyclocondensation is low. What are the likely causes and how can I improve it?
A1: Low yields in this step often trace back to one of three areas: reactant quality, reaction conditions, or work-up procedure.
-
Reactant Quality:
-
o-Phenylenediamine: This reactant is susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the effective concentration of the starting material. Use freshly purchased, light-colored (white to light tan) o-phenylenediamine. If your stock is dark, consider purification by recrystallization from water with a small amount of sodium dithionite, or sublimation.
-
Carboxylic Acid Source: While γ-hydroxybutyric acid can be used, γ-butyrolactone is often a more stable and readily available precursor. Under acidic conditions, the lactone will hydrolyze in situ to form the required acid. Ensure the lactone is of high purity and free from polymeric residues.
-
-
Reaction Conditions:
-
Acid Catalyst: A strong acid catalyst is crucial for this reaction. 4M Hydrochloric acid is a common choice.[3] Polyphosphoric acid (PPA) can also be used and sometimes gives higher yields, but the work-up is more challenging as it requires quenching the highly viscous mixture in ice water.[4]
-
Temperature and Reaction Time: The reaction typically requires heating to drive the dehydration and cyclization. A temperature of 100-120°C for 4-6 hours is a good starting point.[3] Insufficient heating will result in incomplete conversion, while excessive temperatures or prolonged reaction times can lead to decomposition and the formation of tar-like byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up Procedure:
-
Neutralization: After cooling, the reaction mixture must be carefully neutralized to precipitate the product. Add a base (e.g., 10% NaOH or NH4OH) slowly with efficient stirring and cooling in an ice bath. A rapid, localized pH change can cause the product to oil out or trap impurities. The final pH should be between 7 and 9.[3]
-
Product Isolation: The precipitated product should be collected by filtration and washed thoroughly with cold water to remove inorganic salts.
-
Q2: I am observing a significant amount of dark, tarry material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is a common issue in benzimidazole synthesis, often due to oxidation of the o-phenylenediamine or side reactions at high temperatures.
-
Prevention Strategies:
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products.
-
Temperature Control: Avoid overheating. Use an oil bath for uniform heating and maintain the temperature within the optimal range.
-
Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite can mitigate oxidation.
-
Q3: How do I effectively purify the intermediate, 2-(3-hydroxypropyl)benzimidazole?
A3: Purification is critical for the success of the subsequent N-benzylation step.
-
Recrystallization: This is the most common and effective method. A good solvent system is aqueous ethanol.[3] Dissolve the crude product in a minimal amount of hot ethanol and add hot water until the solution becomes turbid. Then, add a small amount of ethanol to redissolve the solid and allow it to cool slowly.
-
Activated Carbon Treatment: If the crude product is highly colored, dissolving it in the recrystallization solvent and treating it with activated carbon for 15-20 minutes before hot filtration can remove many of the colored impurities.[3]
| Parameter | Recommended Condition | Troubleshooting |
| Reactants | o-phenylenediamine, γ-butyrolactone | Use high-purity, light-colored o-phenylenediamine. |
| Catalyst | 4M HCl or PPA | Ensure complete dissolution and mixing. |
| Temperature | 100-120°C | Monitor to prevent overheating and tar formation. |
| Reaction Time | 4-6 hours | Monitor by TLC to ensure completion. |
| Work-up | Neutralization with NaOH/NH4OH to pH 7-9 | Add base slowly with cooling to avoid oiling out. |
| Purification | Recrystallization (aq. Ethanol) | Use activated carbon for colored impurities. |
Table 1: Optimization Parameters for Step 1.
Step 2: N-Benzylation of 2-(3-hydroxypropyl)benzimidazole
The N-alkylation of the benzimidazole ring is a standard nucleophilic substitution reaction. However, selectivity and preventing side reactions are key considerations.
Caption: Troubleshooting decision tree for the N-benzylation step.
Q4: My N-benzylation reaction is sluggish or incomplete. How can I drive it to completion?
A4: Incomplete conversion is typically due to insufficient reactivity of the nucleophile or alkylating agent.
-
Choice of Base: The benzimidazole N-H is weakly acidic, so a suitable base is required to generate the nucleophilic benzimidazolide anion.
-
Moderate Bases: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective in polar aprotic solvents like DMF or acetonitrile.
-
Stronger Bases: For a faster reaction, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used. When using NaH, ensure the solvent is anhydrous.
-
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as they can dissolve the benzimidazolide salt and promote the SN2 reaction.
-
Leaving Group: Benzyl bromide is more reactive than benzyl chloride and will typically result in a faster reaction and higher yield.[5][6]
-
Temperature: Gentle heating (50-80°C) can accelerate the reaction. Monitor by TLC to avoid decomposition.
Q5: I have isolated a byproduct. How do I determine if it is the O-benzylated product or a quaternary salt?
A5: These are the two most likely side products.
-
O-vs. N-Alkylation: While N-alkylation is generally favored due to the higher nucleophilicity of the deprotonated nitrogen, some O-alkylation at the primary alcohol can occur, especially with strong bases that can also deprotonate the hydroxyl group.
-
Identification: 1H NMR spectroscopy is definitive. In the N-benzylated product, you will see a characteristic singlet for the benzylic CH2 protons typically between 5.3-5.5 ppm. The aromatic protons of the benzimidazole will also show a distinct pattern. In the O-benzylated product, the benzylic CH2 protons will likely be further upfield, and the N-H proton of the benzimidazole will still be present (or exchangeable with D2O).
-
Minimization: To favor N-alkylation, use a slight excess of a moderate base like K2CO3. If O-alkylation remains a significant issue, consider protecting the alcohol as a silyl ether before benzylation, followed by deprotection.
-
-
Quaternary Salt Formation: Using a large excess of benzyl bromide can lead to alkylation of both benzimidazole nitrogens, forming a positively charged 1,3-dibenzylbenzimidazolium salt.
-
Identification: These salts are typically highly polar and may be soluble in water. They will show two sets of benzylic CH2 protons in the 1H NMR spectrum. Mass spectrometry will show a molecular ion corresponding to the [M]+ of the quaternary cation.
-
Prevention: Use a carefully controlled stoichiometry of the alkylating agent, typically 1.0 to 1.1 equivalents of benzyl bromide per equivalent of the benzimidazole intermediate.[7]
-
Q6: What is the best method for purifying the final product, this compound?
A6: The purification strategy depends on the nature of the impurities.
-
Column Chromatography: This is the most reliable method for separating the desired product from unreacted starting material, O-alkylated byproduct, and other non-polar impurities. A silica gel column using a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be effective. Test various solvents such as ethyl acetate/hexanes, acetone, or isopropanol.
| Parameter | Recommended Condition | Troubleshooting |
| Alkylating Agent | Benzyl bromide (1.0-1.1 eq.) | Benzyl chloride is less reactive. Avoid large excess. |
| Base | K2CO3, Cs2CO3, KOH, NaH | Stronger bases can increase O-alkylation. |
| Solvent | DMF, Acetonitrile | Ensure anhydrous conditions if using NaH. |
| Temperature | 25-80°C | Monitor by TLC to determine optimal temperature. |
| Side Reactions | O-alkylation, Quaternary salt formation | Control stoichiometry; consider protecting group for OH. |
| Purification | Column Chromatography (Silica) | Recrystallization may be possible for high-purity crude. |
Table 2: Optimization Parameters for Step 2.
III. Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 2-(3-hydroxypropyl)benzimidazole
-
To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol).
-
Carefully add 4M hydrochloric acid (100 mL).
-
Add γ-butyrolactone (8.6 g, 0.1 mol).
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 110°C for 6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
After completion, cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add 10% aqueous sodium hydroxide solution with vigorous stirring until the pH of the mixture is approximately 8-9. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).
-
Dry the crude product. For further purification, recrystallize from aqueous ethanol.
Protocol 2: Synthesis of this compound
-
To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-(3-hydroxypropyl)benzimidazole (8.8 g, 0.05 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the solution until the solid is fully dissolved.
-
Add powdered potassium carbonate (10.4 g, 0.075 mol) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (9.4 g, 0.055 mol, 1.1 eq.) dropwise via a syringe.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice water (300 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 30% to 70% ethyl acetate in hexanes).
IV. References
-
AdiChemistry. (n.d.). Phillips Condensation Reaction | Explanation. Retrieved from [Link]
-
Kaushik, P., Kumar, R., & Rawat, B. S. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PubMed Central. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Roman, G. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Retrieved from [Link]
-
Reddy, K. K., & Rao, N. V. S. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Indian Academy of Sciences. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PubMed Central. Retrieved from [Link]
-
International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
-
Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PubMed Central. Retrieved from [Link]
-
Wright, J. B. (n.d.). CHEMISTRY OF THE BENZIMIDAZOLES. Retrieved from [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sythesis of 3-(1-Benzyl-1h-Benzo(d)Imidazol-2-lAmino)-2(3-Aryl-1-Phenyl-1h-Pyrazol-4-yl)Thiazolidin-4-ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PubMed. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]
-
Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support guide for the synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this multi-step synthesis. Our goal is to empower you with the scientific rationale behind each step, enabling you to minimize side reactions and maximize yield and purity.
Overview of the Synthetic Pathway
The most common and reliable route to synthesize this compound is a two-step process. First, the benzimidazole core is constructed via the Phillips condensation reaction. This involves the cyclization of o-phenylenediamine with a suitable four-carbon precursor, typically γ-butyrolactone, under acidic and dehydrating conditions to form the intermediate, 3-(1H-benzimidazol-2-yl)propan-1-ol. The second step is the selective N-alkylation of this intermediate with benzyl chloride to yield the final product.
Caption: General two-step synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My initial cyclization to form 3-(1H-benzimidazol-2-yl)propan-1-ol has a low yield. What are the common causes and solutions?
Senior Application Scientist's Insight: A low yield in the Phillips condensation is almost always linked to incomplete reaction or inadequate water removal. The mechanism involves the initial formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the imidazole ring.[1] If the conditions are not harsh enough (i.e., temperature is too low or the acid is too weak), the reaction can stall at the amide stage. Furthermore, since water is a byproduct, its presence can shift the equilibrium back towards the reactants, hindering the final dehydration step.
Troubleshooting Protocol & Recommendations:
-
Choice of Acid Catalyst: While 4M HCl is common, polyphosphoric acid (PPA) is an excellent alternative as it serves as both the acid catalyst and a powerful dehydrating agent.
-
Temperature Control: The reaction typically requires high temperatures (130-180 °C) to drive the dehydration. Ensure your reaction temperature is adequate and stable.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of o-phenylenediamine is a key indicator. The amide intermediate will have a different Rf value than the final cyclized product.
-
Work-up Procedure: After cooling, the reaction mixture (especially with PPA) will be a viscous mass. It must be added carefully to a large volume of ice water and stirred vigorously to hydrolyze the PPA and precipitate the product. The pH should then be carefully neutralized with a base (e.g., NaOH or NH4OH) to precipitate the product fully.
| Parameter | Standard Condition (HCl) | High-Yield Condition (PPA) | Rationale |
| Catalyst | 4-6 M Hydrochloric Acid | Polyphosphoric Acid (PPA) | PPA acts as both catalyst and dehydrating agent.[1] |
| Temperature | 100-110 °C (Reflux) | 150-180 °C | Higher temperature ensures complete dehydration. |
| Time | 8-12 hours | 3-5 hours | More efficient catalysis and dehydration shorten reaction time. |
| Work-up | Neutralization with NH4OH | Hydrolysis in ice water, then neutralization | PPA must be hydrolyzed before product precipitation. |
Question 2: During the N-benzylation step, I'm observing multiple spots on my TLC. What are the likely side products and how can I minimize them?
Senior Application Scientist's Insight: This is a classic issue in the alkylation of benzimidazoles and similar heterocycles. The starting material, 3-(1H-benzimidazol-2-yl)propan-1-ol, has three potentially reactive sites: the two imidazole nitrogens (N1 and N3) and the hydroxyl oxygen.
The primary side reactions are:
-
N,N'-Dibenzylation: After the first benzylation, the remaining imidazole nitrogen can be deprotonated and alkylated to form a positively charged benzimidazolium quaternary salt. This is more likely if excess benzyl chloride or base is used.
-
O-Benzylation: The terminal hydroxyl group can be deprotonated and react with benzyl chloride to form a benzyl ether.
Selective N-alkylation is achieved by exploiting the difference in acidity. The N-H proton of the benzimidazole ring (pKa ≈ 12.8) is significantly more acidic than the O-H proton of the primary alcohol (pKa ≈ 16-18). Therefore, using a carefully controlled amount of a suitable base will selectively deprotonate the imidazole nitrogen.[2]
Caption: Competing reactions during the N-benzylation step.
Minimization Strategies:
| Side Product | TLC Profile (Typical) | Cause | Prevention Strategy |
| N,N'-Dibenzyl Salt | Very polar, often streaks or stays at the TLC baseline. | Excess benzyl chloride and/or base. | Use 1.0-1.1 equivalents of both benzyl chloride and base. Add the benzyl chloride slowly to the reaction mixture at a controlled temperature (0 °C to RT). |
| O-Benzyl Ether | Less polar than the desired product (higher Rf). | Use of an overly strong base (e.g., n-BuLi) or excess base that deprotonates the less acidic alcohol. | Use a milder base like potassium carbonate (K2CO3) or sodium hydride (NaH) in stoichiometric amounts. NaH is very effective but requires careful handling.[3] |
| Unreacted SM | More polar than the desired product (lower Rf). | Insufficient base, low temperature, or short reaction time. | Ensure complete deprotonation with 1.0 equivalent of base before adding benzyl chloride. Allow the reaction to run to completion (monitor by TLC). |
Question 3: I'm struggling with the purification. How can I effectively separate the desired product from starting materials and side products?
Senior Application Scientist's Insight: Purification is best achieved by column chromatography, taking advantage of the significant polarity differences between the components. The N,N'-dibenzylated quaternary salt is highly polar and ionic, while the O-benzylated product is the least polar. The desired product and the starting material have intermediate polarities.
Validated Purification Workflow:
Caption: Step-by-step purification and separation workflow.
Step-by-Step Column Chromatography Protocol:
-
Aqueous Work-up: After the reaction is complete, quench it with water and extract with a solvent like ethyl acetate (EtOAc). The highly ionic quaternary salt will preferentially remain in the aqueous layer, simplifying the subsequent chromatography.
-
Dry and Concentrate: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude mixture.
-
Prepare the Column: Pack a silica gel column. The amount of silica should be about 50-100 times the weight of your crude product.
-
Elution:
-
Start with a low-polarity eluent system (e.g., 20-30% Ethyl Acetate in Hexanes) to elute the least polar compounds first, which would be any O-benzylated side product.
-
Gradually increase the polarity of the eluent (e.g., to 50-70% Ethyl Acetate in Hexanes). This will elute your desired product, this compound.
-
Finally, a further increase in polarity (e.g., 100% Ethyl Acetate or EtOAc with 1-2% Methanol) will elute any unreacted starting material.
-
The quaternary salt, if any carried over from the work-up, will remain adsorbed at the top of the silica column.
-
-
Analysis: Collect fractions and analyze them by TLC to identify and combine the pure product fractions.
References
-
Tamboli, Y. A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5658. Available at: [Link]
-
Patel, A. D., et al. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Polycyclic Aromatic Compounds, 42(5), 2135-2144. Available at: [Link]
-
Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 628-633. Available at: [Link]
-
Curini, M., et al. (2004). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. Heterocycles, 62(1), 533-538. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]
-
Bhat, G. A., et al. (2021). An Efficient Chemo-Selective N-Alkylation Methodology for the Structure Diversification of Indolylbenzimidazoles. ChemistrySelect, 6(32), 8235-8239. Available at: [Link]
-
Singh, P., et al. (2016). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. ResearchGate. Available at: [Link]
-
Aqeel, S. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(S1), S228-S241. Available at: [Link]
-
Shukla, A., & Sharma, P. K. (2022). Synthesis of some benzimidazole derivatives with antiviral activities. ResearchGate. Available at: [Link]
-
O'Brien, C. J., et al. (2013). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 9, 2878-2889. Available at: [Link]
- Sjöstrand, S. E., et al. (2003). Method for the synthesis of a benzimidazole compound. Google Patents, EP0868423B1.
- Nitenberg, S., et al. (2005). A process for the optical purification of benzimidazole derivatives. Google Patents, EP1498416A1.
-
Adams, E., et al. (2004). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of chromatographic science, 42(6), 324-328. Available at: [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Available at: [Link]
Sources
Technical Support Center: Purity Enhancement for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
Welcome to the technical support guide for the purification of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving high purity for this valuable benzimidazole derivative. This guide moves beyond standard protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
The target molecule, this compound, possesses a unique combination of functional groups: a basic benzimidazole core, a nonpolar N-benzyl substituent, and a polar propanol side chain. This amphiphilic nature can lead to challenging purification scenarios, including co-elution of impurities, product "oiling out" during crystallization, and strong interactions with silica gel. This guide provides field-proven solutions to these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude reaction mixture?
Understanding potential impurities is the first step toward designing an effective purification strategy. The synthesis of this target molecule, likely proceeding via a modified Phillips-Ladenburg condensation, can generate several predictable side products and carry over unreacted starting materials.
Common Synthetic Precursors:
-
N-benzyl-benzene-1,2-diamine
-
γ-Butyrolactone or 4-hydroxybutanoic acid
Likely Impurities:
-
Unreacted N-benzyl-benzene-1,2-diamine: A common impurity if the condensation reaction does not go to completion. It is a basic, but less polar, compound than the desired product.
-
Side-products from Incomplete Cyclization: Amide intermediates may form that fail to cyclize, leading to polar, acyclic impurities.
-
Thermally Degraded Products: Classical benzimidazole syntheses can require high temperatures (180-300°C), which may lead to degradation and the formation of colored impurities.[1][2]
-
Reagents from Workup: If the reaction is run in a high-boiling solvent like polyphosphoric acid (PPA), residual phosphates can contaminate the product after aqueous workup.[3]
Q2: What is a robust, universal workflow for purifying this compound?
Given the basicity of the benzimidazole nucleus, a multi-step approach combining acid-base extraction with either recrystallization or chromatography is highly effective. This workflow efficiently removes neutral and acidic impurities in the initial step, significantly simplifying subsequent purification.
Caption: General purification workflow for this compound.
Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This technique is the most powerful initial clean-up step. It leverages the basicity of the benzimidazole nitrogen to separate it from non-basic impurities.
Rationale: By washing an organic solution of the crude product with aqueous acid, the basic benzimidazole is protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral and acidic impurities remain in the organic layer, which is then discarded.[4][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. For maximum recovery, re-extract the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.[6]
-
Basification & Isolation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M NaOH (aq) or saturated sodium bicarbonate solution until the pH is basic (pH > 9, check with pH paper).[4]
-
Collection: The neutral product will either precipitate as a solid or form an oily layer.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry thoroughly.[4]
-
If an oil forms, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Troubleshooting Acid-Base Extraction:
-
Emulsion Formation: If a stable emulsion forms at the interface, it can be broken by adding a small amount of brine (saturated NaCl solution) or by passing the mixture through a pad of Celite.[7] Gentle swirling instead of vigorous shaking can also prevent emulsions.[7]
Q3: My compound fails to crystallize or "oils out." How can I achieve a crystalline solid?
"Oiling out" occurs when the compound's solubility in the chosen solvent is too high, or the solution is cooled too quickly, causing it to separate as a supersaturated liquid instead of forming an ordered crystal lattice.[7] The presence of impurities can also inhibit crystallization.
Solution: Systematic Solvent Screening & Technique Refinement
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a test tube, dissolve a small amount of your product in the minimum amount of a hot solvent. A good solvent will dissolve the compound when hot but show poor solubility when cold.[4] See the table below for starting points.
-
Dissolution: In a larger flask, dissolve the bulk of the material in the minimum volume of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, or if you performed a charcoal treatment (see Q5), perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Hasty cooling in an ice bath can trap impurities and promote oiling.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a single seed crystal of pure product.[7]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.
| Recrystallization Solvent System | Rationale & Application | Troubleshooting Tip |
| Ethanol/Water | The propanol tail provides good solubility in ethanol. Adding water as an anti-solvent reduces solubility to induce crystallization.[4] | If the product is too soluble in pure ethanol, add water dropwise to the hot solution until it turns slightly cloudy, then allow it to cool.[4] |
| Ethyl Acetate/Hexane | Ethyl acetate solubilizes the compound, while hexane acts as a non-polar anti-solvent.[4] | Dissolve in minimal hot ethyl acetate, then slowly add hexane at room temperature until turbidity persists. |
| Acetone or Toluene | These solvents of intermediate polarity can be effective for benzimidazole structures.[4] | Toluene is a good option if water-sensitive impurities are present. |
Q4: My compound streaks badly on a silica gel column. How can I get sharp, well-defined bands?
Streaking or peak tailing for basic compounds like benzimidazoles on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic lone pair on the imidazole nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[6]
Solution 1: Modify the Mobile Phase Adding a small amount of a basic modifier to the eluent will compete for the active sites on the silica, allowing your compound to travel through the column more uniformly.
-
Add Triethylamine (TEA): Incorporate 0.5-1% triethylamine into your mobile phase (e.g., Ethyl Acetate/Hexane/TEA 40:60:0.5). This is often the most effective solution.[7]
-
Use Ammonia in Methanol: For more polar solvent systems (e.g., DCM/Methanol), using a pre-mixed solution of 7N ammonia in methanol as the polar component can significantly improve peak shape.
Solution 2: Change the Stationary Phase If modifiers are ineffective or incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[6][7]
-
Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be effective. Use a polar mobile phase like water/acetonitrile, often with a modifier like formic acid to improve peak shape.[7]
Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.
Q5: My final product is persistently yellow or brown. How do I remove colored impurities?
Colored impurities often arise from oxidation or degradation during the reaction and can be difficult to remove by standard methods.[8]
Solution: Activated Carbon (Charcoal) Treatment
Rationale: Activated carbon has a high surface area and can effectively adsorb large, flat, conjugated molecules, which are often the source of color, while leaving your smaller target molecule in solution.[8]
Protocol:
-
During the recrystallization process, dissolve the crude product in the minimum amount of hot solvent.
-
Add a very small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Adding too much will adsorb your product and reduce your yield.[8]
-
Keep the solution hot and swirl it for 5-10 minutes.
-
Remove the carbon by performing a hot filtration through a pad of Celite or fluted filter paper.
-
Proceed with the recrystallization by allowing the clear, decolorized filtrate to cool slowly.
References
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- BenchChem. (2025).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (2025).
-
Wikipedia. (n.d.). Acid-base extraction. [Link]
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and Other Benzimidazole Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1][2][3] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, serves as a cornerstone in the development of numerous pharmacologically active agents.[2][3] Its structural similarity to purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4] This guide provides a comparative analysis of a specific derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol , in the context of other benzimidazole analogs, with a focus on the underlying structure-activity relationships (SAR) and the experimental methodologies crucial for their evaluation.
The Benzimidazole Scaffold: A Privileged Core in Drug Discovery
The therapeutic success of benzimidazole derivatives stems from the manifold substitution patterns possible on its core structure. The positions amenable to modification, primarily N-1, C-2, and the benzene ring (C-4, C-5, C-6, C-7), allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] Structure-activity relationship studies have consistently demonstrated that the nature and position of substituents profoundly influence the biological activity of these compounds.[5][6][7] For instance, substitutions at the N-1 and C-2 positions are particularly critical in dictating the anticancer and antimicrobial potential of these molecules.[7]
Synthesis of Benzimidazole Derivatives: A General Overview
The synthesis of benzimidazole derivatives is typically achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method that offers both versatility and efficiency.[1][8] Microwave-assisted synthesis has emerged as a more rapid and higher-yielding alternative to conventional heating methods.[8][9][10]
Focus Molecule: this compound
Chemical Structure:
The structure of this compound features key substituents that are hypothesized to influence its biological profile:
-
N-1 Benzyl Group: The presence of a benzyl group at the N-1 position introduces a lipophilic character to the molecule, which can enhance its ability to cross cell membranes.
-
C-2 Propan-1-ol Side Chain: The 3-hydroxypropyl group at the C-2 position introduces a hydrophilic component, potentially influencing the molecule's solubility and interaction with biological targets.
Comparative Analysis: Structure-Activity Relationships
While direct comparative experimental data for this compound against a wide array of other derivatives is not extensively published, we can infer its potential activities based on established structure-activity relationships within the benzimidazole class.
Anticipated Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[3][13] The mechanism of action often involves the inhibition of microbial growth by targeting essential cellular processes.[3] The substitution pattern plays a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of a benzyl group at the N-1 position has been associated with enhanced antibacterial and antifungal potential in some benzimidazole derivatives.[7]
Potential Anticancer Activity
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[4][14][15] The nature of the substituent at the C-2 position is a key determinant of anticancer efficacy. While aromatic and heterocyclic substitutions at C-2 are common in potent anticancer benzimidazoles, the impact of the propan-1-ol side chain in our focus molecule would require empirical validation.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of this compound with other benzimidazole derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for such a comparative study.
Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial efficacy of a compound. The broth microdilution method is a widely accepted technique for determining the MIC.[16]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial/Fungal Inoculum:
-
Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in medium without compound) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Diagram: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination using broth microdilution.
Evaluation of Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18][19]
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram: Cytotoxicity Assessment Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Data Presentation and Interpretation
The results of the comparative evaluation should be presented in a clear and concise manner to facilitate interpretation.
Table 1: Hypothetical Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | Data | Data | Data |
| Reference Compound 1 (e.g., Mebendazole) | Data | Data | Data |
| Reference Compound 2 (e.g., a 2-aryl derivative) | Data | Data | Data |
Table 2: Hypothetical Comparative Cytotoxicity of Benzimidazole Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Data | Data |
| Reference Compound 1 (e.g., a known anticancer agent) | Data | Data |
| Reference Compound 2 (e.g., a different analog) | Data | Data |
Conclusion and Future Directions
This guide has provided a framework for the comparative evaluation of this compound against other benzimidazole derivatives. By employing standardized experimental protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships that govern the biological effects of this important class of compounds. Further investigations could explore the specific molecular targets and mechanisms of action of promising derivatives, paving the way for the development of novel therapeutic agents.
References
-
Bukhari, S. N. A., et al. (2016). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 21(7), 921. [Link]
- Al-Mahadeen, M. M., & Jaber, A. M. (2023). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Mini-Reviews in Organic Chemistry, 20(5), 468-480.
-
Bukhari, S. N. A., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4213. [Link]
- Sharma, D., & Narasimhan, B. (2021). Structure activity relationship of benzimidazole derivatives.
- Kumar, A., & Sharma, S. (2018). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.
- Wagh, D. D., & Kankate, R. S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Biotechnology Research Journal, 7(2), 209.
- Mishra, P., & S. (2021). Potential Anticancer Agents From Benzimidazole Derivatives.
- Tan, C., et al. (2020). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 11, 123.
- Abdel-Aziz, M., et al. (2021). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 18(11), 2821-2841.
- El-Sayed, N. A. E., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1854.
- Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Varala, R., et al. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
- Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(1), 83-92.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
- Hossain, T., et al. (2023).
-
ResearchGate. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
-
ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]
-
ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
protocols.io. (2019). Assessment of antimicrobial activity. [Link]
-
MDPI. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
Taylor & Francis Online. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. [Link]
-
Research & Reviews: Journal of Chemistry. (2017). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. [Link]
-
PubMed. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
MDPI. (2003). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]
-
ResearchGate. (2012). Benzimidazole: A short review of their antimicrobial activities. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. [Link]
-
PubMed Central. (2016). Synthesis and Antibacterial Activities of 1-Alkyl-3-methacryloyl (Acryloyl) of Benzimidazolone (Thione) Derivatives. [Link]
-
PubMed Central. (2011). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 121356-81-8 [sigmaaldrich.com]
- 12. This compound | C17H18N2O | CID 2872475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nveo.org [nveo.org]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. clyte.tech [clyte.tech]
A Comparative Analysis of the In Vitro Antifungal Activity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and Fluconazole
A Technical Guide for Researchers in Mycology and Drug Development
In the ever-evolving landscape of antifungal drug discovery, the benzimidazole scaffold has emerged as a promising source of novel therapeutic agents.[1] This guide provides a comprehensive, head-to-head comparison of the potential antifungal activity of a representative benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, against the well-established triazole antifungal, fluconazole. This document is intended to serve as a technical resource for researchers, offering a framework for the evaluation of new antifungal candidates.
Introduction to the Antifungal Agents
This compound is a synthetic compound belonging to the benzimidazole class. While extensive research on this specific molecule is not widely published, the benzimidazole core is a well-known pharmacophore with a broad range of biological activities, including antifungal properties.[2][3] The primary proposed mechanism of action for antifungal benzimidazoles is the disruption of microtubule polymerization through binding to fungal β-tubulin.[4][5] This interference with cytoskeletal function is catastrophic for fungal cell division and growth.
Fluconazole is a first-generation triazole antifungal agent that has been a cornerstone of antifungal therapy for decades.[6] Its mechanism of action is well-elucidated and involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[7] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane integrity and inhibiting fungal growth.
Proposed Mechanisms of Antifungal Action
The disparate mechanisms of action of these two compounds form the basis for this comparative analysis. While both ultimately lead to the cessation of fungal growth or cell death, their intracellular targets are distinct. This difference is a key consideration in the context of potential synergistic effects and the circumvention of existing resistance mechanisms.
Experimental Workflow for Comparative Antifungal Susceptibility Testing
To objectively compare the in vitro efficacy of this compound and fluconazole, a standardized methodology is paramount. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[9][10]
Detailed Experimental Protocols
1. Preparation of Fungal Inoculum:
-
Rationale: Standardization of the initial fungal cell concentration is critical for the reproducibility of susceptibility testing.
-
Protocol for Yeasts (e.g., Candida albicans, Cryptococcus neoformans):
-
Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[9]
-
-
Protocol for Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.[10]
-
2. Preparation of Antifungal Agents:
-
Rationale: Accurate serial dilutions are essential for determining the precise concentration at which fungal growth is inhibited.
-
Protocol:
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03-16 µg/mL for the benzimidazole derivative and 0.125-64 µg/mL for fluconazole).
-
3. Inoculation and Incubation:
-
Rationale: Consistent inoculation and controlled incubation conditions ensure that any observed differences in growth are attributable to the antifungal agents.
-
Protocol:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
4. Determination of Minimum Inhibitory Concentration (MIC):
-
Rationale: The MIC is the standard measure of the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Following incubation, visually inspect the microtiter plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent in which there is no visible growth. For azoles like fluconazole, a significant reduction (≥50%) in growth compared to the growth control is often used as the endpoint.[11]
-
5. Determination of Minimum Fungicidal Concentration (MFC):
-
Rationale: The MFC provides additional information on whether an antifungal agent is fungistatic (inhibits growth) or fungicidal (kills the fungus).
-
Protocol:
-
From the wells showing no visible growth in the MIC assay, subculture a standardized volume (e.g., 10 µL) onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
Hypothetical Comparative Antifungal Activity Data
The following tables present hypothetical, yet plausible, in vitro susceptibility data for this compound and fluconazole against three clinically relevant fungal pathogens. This data is intended for illustrative purposes to guide researchers in their own comparative studies.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Fungal Species | This compound (Hypothetical MIC) | Fluconazole (Reported MIC Range) |
| Candida albicans (ATCC 90028) | 2 | 0.25 - 4[12] |
| Cryptococcus neoformans (ATCC 208821) | 1 | ≤8[13] |
| Aspergillus fumigatus (ATCC 204305) | 4 | >64[14] |
Table 2: Minimum Fungicidal Concentration (MFC) in µg/mL
| Fungal Species | This compound (Hypothetical MFC) | Fluconazole (Generally Fungistatic) |
| Candida albicans (ATCC 90028) | 8 | >64 |
| Cryptococcus neoformans (ATCC 208821) | 4 | >64 |
| Aspergillus fumigatus (ATCC 204305) | 16 | >64 |
Interpretation of Hypothetical Data and Future Directions
Based on our hypothetical data, this compound demonstrates potent in vitro activity against a range of fungal pathogens. Notably, its hypothesized efficacy against Aspergillus fumigatus, a species intrinsically resistant to fluconazole, suggests a potential therapeutic niche for this class of compounds.[15] The lower MFC values for the benzimidazole derivative compared to fluconazole also suggest a potentially fungicidal, rather than fungistatic, mechanism of action against these isolates.
It is imperative to underscore that this guide is a framework for investigation. The synthesized data herein is for illustrative purposes. Rigorous experimental validation is required to ascertain the true antifungal potential of this compound. Future studies should expand the panel of fungal isolates to include clinical strains with known resistance profiles. Furthermore, in vivo efficacy studies in appropriate animal models are a critical next step to translate these in vitro findings into potential clinical applications. The exploration of synergistic interactions between benzimidazole derivatives and existing antifungal agents could also unveil novel combination therapies to combat drug-resistant fungal infections.
References
-
Cruz, M. C., Bartlett, M. S., & Edlind, T. D. (1994). In vitro susceptibility of the opportunistic fungus Cryptococcus neoformans to anthelmintic benzimidazoles. Antimicrobial Agents and Chemotherapy, 38(2), 378–380. [Link]
-
Shokri, H., Khodavandi, A., & Dakhili, M. (2018). In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates. Archives of Clinical Infectious Diseases, 13(2). [Link]
-
Bava, A. J., & Solari, R. (2006). Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy. Revista Iberoamericana de Micología, 23(3), 155-158. [Link]
-
Fata, A., Mohammadi, R., & Shokohi, T. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Iranian Journal of Basic Medical Sciences, 15(3), 853–859. [Link]
-
Ates-Alagoz, Z. (2019). Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds. Molecules, 24(1), 193. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition. CLSI document M38. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27. Clinical and Laboratory Standards Institute. [Link]
-
Witt, M. D., Lewis, R. J., Larsen, R. A., Milefchik, E. N., Leal, M. A., Haubrich, R. H., ... & Ghannoum, M. A. (1998). Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. Antimicrobial Agents and Chemotherapy, 42(4), 794–798. [Link]
-
Qiu, J., Xu, J., & Zheng, D. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 839–846. [Link]
-
Cruz, M. C., Bartlett, M. S., & Edlind, T. D. (1994). In vitro susceptibility of the opportunistic fungus Cryptococcus neoformans to anthelmintic benzimidazoles. Antimicrobial Agents and Chemotherapy, 38(2), 378-380. [Link]
-
CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. CLSI supplement M38M51S. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI document M38. [Link]
-
Govender, N. P., Patel, J., van Wyk, M., Chiller, T. M., & Lockhart, S. R. (2020). Decreasing fluconazole susceptibility of clinical South African Cryptococcus neoformans isolates over a decade. PLoS neglected tropical diseases, 14(3), e0008137. [Link]
-
Allen, P. M., & Gottlieb, D. (1968). Mechanism of action of the fungicide thiabendazole, 2-(4'-thiazolyl) benzimidazole. Applied microbiology, 16(12), 1971–1979. [Link]
-
CLSI. (2017). M27 4th Edition. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3365, Fluconazole. Retrieved January 17, 2026, from [Link].
-
Joffe, L. S., Alby, K., & Lala, A. C. (2017). The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans. Frontiers in Microbiology, 8, 529. [Link]
-
Redding, S. W., Smith, J., Farinacci, G., Rinaldi, M., Fothergill, A., Rhine-Chalberg, J., & Pfaller, M. A. (1996). Fluconazole versus Candida albicans: A Complex Relationship. Antimicrobial Agents and Chemotherapy, 40(12), 2753–2758. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). EUCAST breakpoints for antifungals. Current opinion in infectious diseases, 30(6), 570–576. [Link]
-
Rajasingham, R., Wake, R. M., Beyene, T., Katende, A., Letang, E., & Boulware, D. R. (2019). Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases, 6(5), ofz178. [Link]
-
Naicker, S., Mpembe, R. S., Maphanga, T., Shuping, L., Musekwa, S., Ramjathan, P., ... & Govender, N. P. (2020). Fluconazole MIC values of cryptococcal isolates collected during 2 surveillance periods: 1 March 2007–28 February 2008 and January 2017–March 2017. Medical Mycology, 58(8), 1060–1067. [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. [Link]
-
ResearchGate. (n.d.). Chemical structure of fluconazole. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved January 17, 2026, from [Link]
-
CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. [Link]
-
Figshare. (n.d.). Fluconazole chemical structure. [Link]
-
Hardy Diagnostics. (n.d.). CLSI M38 Susceptibility Testing of Filamentous Fungi Validation Method Development Test. [Link]
-
Ates-Alagoz, Z., & Yildiz, S. (2023). Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega, 8(4), 4235–4245. [Link]
-
Sun, N., & Heitman, J. (2015). An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols. Antimicrobial Agents and Chemotherapy, 59(10), 6157–6166. [Link]
-
CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Clinical and Laboratory Standards Institute. [Link]
-
Saccharomyces Genome Database. (n.d.). Chemical: fluconazole. Retrieved January 17, 2026, from [Link]
-
Janeczko, M., Demkowicz, S., & Rachon, J. (2017). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology, 66(2), 159–167. [Link]
-
Anaissie, E., Paetznick, V., & Bodey, G. P. (1991). Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading. Antimicrobial agents and chemotherapy, 35(8), 1641–1646. [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC advances, 12(24), 15007–15027. [Link]
-
da Silva Ferreira, M. E., Capoci, I. R. G., de Oliveira, H. C., & Martinez-Rossi, N. M. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy, 60(11), 6965–6968. [Link]
-
Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Walsh, T. J. (2001). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Infectious Diseases, 32(4), 519–524. [Link]
-
Qiu, J., Xu, J., & Zheng, D. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Phytopathology, 106(8), 839-846. [Link]
-
Joffe, L. S., Rella, A., & Casadevall, A. (2017). The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans. Semantic Scholar. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved January 17, 2026, from [Link]
-
Arendrup, M. C. (2010). EUCAST breakpoints for antifungals. Current opinion in infectious diseases, 23(6), 570-576. [Link]
-
Pfaller, M. A., & Rex, J. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
-
Wikipedia. (n.d.). Fluconazole. Retrieved January 17, 2026, from [Link]
-
Andes, D. R., & Lepak, A. J. (2018). Overview of antifungal dosing in invasive candidiasis. Journal of Antimicrobial Chemotherapy, 73(suppl_1), i29–i37. [Link]
-
da Silva Ferreira, M. E., Capoci, I. R. G., de Oliveira, H. C., & Martinez-Rossi, N. M. (2016). Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap. Antimicrobial Agents and Chemotherapy, 60(11), 6965-6968. [Link]
-
Cantón, E., Pemán, J., & Gobernado, M. (2004). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy, 48(6), 2022–2027. [Link]
-
ResearchGate. (n.d.). Fluconazole MIC distributions a for Candida spp. [Link]
-
Kontoyiannis, D. P., Lewis, R. E., Osherov, N., Albert, N. D., & Raad, I. I. (2002). Attenuation of Itraconazole Fungicidal Activity following Preexposure of Aspergillus fumigatus to Fluconazole. Antimicrobial Agents and Chemotherapy, 46(10), 3067–3071. [Link]
Sources
- 1. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluconazole - Wikipedia [en.wikipedia.org]
- 7. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluconazole | SGD [yeastgenome.org]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluconazole and amphotericin B susceptibility testing of Cryptococcus neoformans: Results of minimal inhibitory concentrations against 265 isolates from HIV-positive patients before and after two or more months of antifungal therapy | Revista Iberoamericana de Micología [elsevier.es]
- 14. brieflands.com [brieflands.com]
- 15. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and Standard-of-Care Anticancer Agents: A Mechanistic and Efficacy-Based Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of the novel benzimidazole derivative, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, against established anticancer drugs. While direct comparative efficacy data for this specific molecule is emerging, this analysis synthesizes existing knowledge of the benzimidazole scaffold's mechanism of action and structure-activity relationships to provide a scientifically grounded perspective for researchers and drug development professionals.
Introduction: The Promise of the Benzimidazole Scaffold in Oncology
The benzimidazole nucleus is a privileged heterocyclic pharmacophore, structurally analogous to endogenous purines, which allows it to interact with a diverse array of biological targets.[1][2] This versatility has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including a growing number of potent anticancer agents.[1][2] Their mechanisms of action are multifaceted, ranging from the disruption of microtubule dynamics and DNA replication to the inhibition of key signaling kinases and epigenetic modulators.[1][2] this compound is a member of this promising class of compounds, and its unique structural features warrant a thorough investigation of its potential as a novel cancer therapeutic.
Mechanistic Insights: Postulated Action of this compound and Comparison with Known Anticancer Drugs
Based on the extensive research into benzimidazole derivatives, several potential mechanisms of action can be postulated for this compound. The presence of the N-benzyl group is a common feature in many biologically active benzimidazoles, often enhancing their anticancer properties.
Postulated Mechanism of Action: Tubulin Polymerization Inhibition
A primary and well-documented mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The structural characteristics of this compound are consistent with those of other tubulin inhibitors within the benzimidazole class.
Caption: Postulated mechanism of this compound via tubulin polymerization inhibition.
Comparative Mechanisms of Standard Anticancer Drugs
To provide a clear benchmark, the mechanisms of three widely used anticancer drugs are outlined below:
-
Doxorubicin: This anthracycline antibiotic primarily acts as a topoisomerase II inhibitor. It intercalates into DNA, preventing the religation of DNA strands and leading to double-strand breaks and apoptosis.[3][4][5]
-
Paclitaxel: A taxane, paclitaxel also targets microtubules but through a different mechanism. It stabilizes microtubules by preventing their depolymerization, which also leads to mitotic arrest and apoptosis.[6][]
-
Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily with purine bases. These adducts create kinks in the DNA structure, interfering with DNA replication and transcription, ultimately triggering apoptosis.[8]
Caption: Simplified mechanisms of action for Doxorubicin, Paclitaxel, and Cisplatin.
Comparative Efficacy: A Data-Driven Overview
While specific IC50 values for this compound are not yet publicly available, we can project its potential efficacy based on data from structurally similar benzimidazole derivatives and compare it to the known efficacy of standard drugs. The following tables summarize reported IC50 values for various benzimidazole derivatives and standard anticancer agents against common cancer cell lines.
Table 1: Reported IC50 Values of Various Benzimidazole Derivatives against Different Cancer Cell Lines
| Benzimidazole Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzimidazole Compound | A549 (Lung) | 0.05 - 0.07 | [2] |
| 1,2,5-Trisubstituted Benzimidazole | Various | 0.167 - 7.59 | N/A |
| Benzimidazole-Acridine Derivative | K562 (Leukemia) | 2.68 | [1] |
| Benzimidazole-Acridine Derivative | HepG-2 (Liver) | 8.11 | [1] |
| 1H-Benzimidazole-oxadiazole Compound | HeLa (Cervical) | 0.205 - 0.224 | N/A |
Table 2: Reported IC50 Values of Standard Anticancer Drugs against Different Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~1 | [9] |
| Doxorubicin | A549 (Lung) | 0.170 - 0.511 | [10] |
| Doxorubicin | HT-29 (Colon) | Varies | [11] |
| Paclitaxel | MCF-7 (Breast) | Varies | [12][13] |
| Paclitaxel | K562 (Leukemia) | 0.0427 | [6] |
| Paclitaxel | A549 (Lung) | Varies | [14] |
| Cisplatin | SKOV-3 (Ovarian) | 2 - 40 | [15] |
| Cisplatin | A549 (Lung) | 7.49 - 10.91 | [16] |
| Cisplatin | HT-29 (Colon) | Varies | [17] |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and cell density.[15]
Experimental Protocols for Comparative Efficacy Studies
To rigorously evaluate the anticancer efficacy of this compound in comparison to known drugs, a series of standardized in vitro assays are essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, paclitaxel, and cisplatin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound and time point.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This technique is crucial for confirming the cell cycle phase at which a compound exerts its effect.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for an appropriate time point (e.g., 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
While direct experimental evidence for the anticancer efficacy of this compound is still needed, the extensive body of research on the benzimidazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent. Its structural similarity to known tubulin inhibitors suggests a likely mechanism of action involving the disruption of microtubule dynamics, a clinically validated anticancer strategy.
The proposed experimental workflows provide a clear path forward for a head-to-head comparison of this novel compound with standard-of-care drugs. Such studies are critical to ascertain its relative potency, selectivity, and potential for further development. Future research should also explore its effects on a broader panel of cancer cell lines, its potential for overcoming drug resistance, and its in vivo efficacy and safety in preclinical models. The insights gained from these investigations will be invaluable in determining the clinical translatability of this promising benzimidazole derivative.
References
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- The IC50 values for chemotherapeutic drugs against human colorectal cancer cells.
- The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PubMed Central.
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
- IC50 values (μM) of doxorubicin (DOX) alone and in combination with...
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. PubMed Central.
- Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells.
- The IC 50 values of four anticancer agents in human lung cancer cells.
- Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time.
- Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PubMed Central.
- Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI.
- In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers.
- IC50 values of chemotherapeutic drugs in human cancer cells.
- IC50 values for breast cancer and normal cell lines after 24 h, 48 h...
- 1-[Benzyl(tert-butyl)amino]-3-(1-methyl-1H-benzimidazol-2-yl)-2-propanol. Sigma-Aldrich.
- ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives.
- Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety.
- Structure activity relationship of benzimidazole derivatives.
- Current research on anti-breast cancer synthetic compounds. RSC Publishing.
- The IC50 of anticancer drugs in CRC cell lines.
- Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed.
- IC 50 values (mM) of growth inhibition by doxorubicin a.
- Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. MDPI.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Recent advances in non-small cell lung cancer targeted therapy; an upd
- Ranking Breast Cancer Drugs and Biomarkers Identification Using Machine Learning and Pharmacogenomics. PubMed Central.
- Emerging Therapeutic Agents for Colorectal Cancer. PubMed Central.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application.
- Drugs Approved for Lung Cancer.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. PubMed Central.
- The half maximal inhibitory concentration (IC50) value of paclitaxel...
- N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evalu
- Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- IC 50 values for cisplatin, curcuminoid, and combination treatments in...
- IC50 values of selected cell lines.
- Full article: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Taylor & Francis Online.
- Figure S5 The IC50 values and inhibitory curve in lung cancer cell...
- The NCI-60 screen and COMPARE algorithm as described by the original developers.
- Doxorubicin pathways: pharmacodynamics and adverse effects. PubMed Central.
- Colorectal Cancer Medication: Top 7 Amazing Drugs. Liv Hospital.
- Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents.
- Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.
- Mechanism of Action of Paclitaxel. BOC Sciences.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN.
- Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 8. Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
This guide provides a comprehensive, multi-phase experimental framework for the initial validation of the biological activity of the novel compound, 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. Given the extensive history of the benzimidazole scaffold in oncology, this investigation is predicated on the hypothesis that the compound possesses anticancer properties.[1][2][3] We will proceed through a logical sequence of experiments, from broad cytotoxicity screening to the elucidation of specific molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each experimental choice to ensure a robust and self-validating assessment.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[4] This versatility has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including a significant number of approved and experimental anticancer agents.[4] Marketed drugs like bendamustine (a DNA alkylating agent) and investigational compounds such as nocodazole (a microtubule inhibitor) underscore the potential of this chemical class.[5][6]
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes like topoisomerases and protein kinases.[3] The subject of this guide, this compound, is an uncharacterized molecule. This guide, therefore, outlines a systematic approach to perform its initial biological characterization and benchmark its performance against established anticancer agents.
Phase 1: Foundational Cytotoxicity Screening
The first essential step is to determine if the compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against cancer cells. A broad screening against a panel of diverse cancer cell lines provides the foundational data upon which all subsequent investigations are built.
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining clinically relevant data. A well-selected panel should represent different cancer types and molecular subtypes.[2][7] This allows for the identification of potential tumor-specific sensitivities. For this initial screen, we propose a panel that includes:
-
MCF-7: Estrogen receptor-positive (ER+) breast cancer.
-
MDA-MB-231: Triple-negative breast cancer (TNBC), known for its aggressive nature.
-
A549: Non-small cell lung cancer.
-
HCT116: Colorectal cancer.
-
HeLa: Cervical cancer.
-
HEK293: A non-cancerous human embryonic kidney cell line, included to assess the compound's selectivity for cancer cells over normal cells. A higher IC50 value in HEK293 compared to cancer cell lines would indicate a favorable therapeutic window.
Experimental Workflow: Cytotoxicity Screening
Caption: Guided workflow for molecular target validation.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. [8]A fluorescence-based method is highly sensitive. [9]
-
Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a fluorescent reporter.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include positive controls (Paclitaxel for enhancement, Nocodazole for inhibition) and a vehicle control.
-
Initiation: Add the ice-cold tubulin/GTP/reporter mix to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Analysis: Plot fluorescence intensity versus time. Inhibition is observed as a decrease in the rate and extent of polymerization.
Detailed Protocol: Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase IIα, a critical process for DNA replication. [10][11]
-
Reagents: Use a Topoisomerase II assay kit (e.g., from TopoGEN or Inspiralis) containing human Topo IIα enzyme, kDNA substrate, and reaction buffers.
-
Reaction: Incubate the enzyme with the test compound for 10 minutes. Add the kDNA substrate and incubate at 37°C for 30 minutes. Include a positive control inhibitor (e.g., Etoposide).
-
Termination: Stop the reaction and load the samples onto an agarose gel.
-
Electrophoresis: Run the gel to separate the catenated (substrate) from the decatenated (product) DNA.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the kDNA substrate band.
Detailed Protocol: Kinase Inhibition Assays (EGFR & VEGFR-2)
Many benzimidazoles target protein kinases. [8]We will assess inhibition against two key receptor tyrosine kinases involved in cancer progression: EGFR and VEGFR-2. Luminescence-based assays, such as ADP-Glo™, are widely used. [12][13][14]
-
Reagents: Use commercial kinase assay kits (e.g., from Promega or BPS Bioscience) containing the recombinant kinase, a suitable substrate, and ATP.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, the kinase, and the substrate/ATP mixture. Include a known inhibitor (e.g., Gefitinib for EGFR, Sunitinib for VEGFR-2) as a positive control.
-
Kinase Reaction: Incubate at 30°C for 45-60 minutes to allow for phosphorylation.
-
Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is used by a luciferase to produce a light signal.
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to kinase activity; thus, a lower signal indicates inhibition.
-
Analysis: Calculate the percent inhibition and determine the IC50 value.
Data Presentation for Target Validation
Table 3: Hypothetical Molecular Target Inhibition Data
| Assay | Target | Result | IC50 (µM) |
| Polymerization Assay | Tubulin | Inhibition | 2.5 |
| Decatenation Assay | Topoisomerase IIα | No significant inhibition | > 100 |
| Kinase Assay | EGFR | No significant inhibition | > 100 |
| Kinase Assay | VEGFR-2 | Moderate inhibition | 15.7 |
Conclusion and Future Directions
This structured guide provides a comprehensive and logical workflow to validate the biological activity of "this compound" as a potential anticancer agent. By progressing from broad phenotypic screening to specific molecular target assays, researchers can build a robust data package that characterizes the compound's potency, selectivity, and mechanism of action.
Based on our hypothetical results, the test compound emerges as a potent inhibitor of cell proliferation with a favorable selectivity profile. The mechanistic studies suggest it induces apoptosis and causes a strong G2/M cell cycle arrest, likely through the inhibition of tubulin polymerization. This profile is comparable to known microtubule-targeting agents like Nocodazole. The moderate activity against VEGFR-2 is an interesting secondary finding that could suggest a multi-targeted profile, a desirable attribute in modern cancer drug design.
The next steps in the preclinical development of this compound would involve:
-
Screening against a larger panel of cell lines to establish a broader anti-proliferative profile.
-
In vivo studies using xenograft models derived from sensitive cell lines (e.g., HCT116) to assess efficacy and tolerability in a physiological context.
-
Lead optimization through medicinal chemistry to improve potency and drug-like properties.
By following this self-validating, step-by-step approach, researchers can efficiently and rigorously evaluate the potential of novel benzimidazole derivatives, paving the way for the development of next-generation cancer therapeutics.
References
Sources
- 1. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. inspiralis.com [inspiralis.com]
- 11. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and its Analogs
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) surrounding the benzimidazole scaffold, with a specific focus on 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. This guide is intended for researchers, scientists, and professionals in drug development. We will dissect the chemical architecture of this compound class, compare its performance with relevant alternatives, and provide the experimental context necessary for informed research and development.
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3][4][5][6] The therapeutic versatility of benzimidazoles stems from their structural similarity to naturally occurring purines, allowing them to interact with a wide array of biological targets.[7] This guide will illuminate the nuanced effects of structural modifications on the biological activity of these compounds, using this compound as our central reference point.
The Core Moiety: Deconstructing this compound
The molecule this compound features a central benzimidazole ring system. This bicyclic aromatic structure is composed of a fused benzene and imidazole ring.[1] Key to its versatility are the substitution points, primarily at the N-1 and C-2 positions, which significantly influence its pharmacological profile.[8][9]
In our lead compound, these positions are occupied by a benzyl group at N-1 and a 3-hydroxypropyl group at C-2. The benzyl group introduces a lipophilic and aromatic character, while the 3-hydroxypropyl chain provides a flexible, polar, and hydrogen-bond-donating feature. Understanding the interplay of these substituents is crucial for elucidating the SAR.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole derivatives is profoundly dictated by the nature of the substituents at various positions on the benzimidazole ring.[4][8] We will systematically explore the impact of modifications at the key N-1 and C-2 positions, drawing comparisons with known derivatives to build a predictive SAR model.
The Significance of the N-1 Substitution
The substituent at the N-1 position of the benzimidazole ring plays a critical role in modulating the compound's interaction with biological targets. In our reference molecule, this is a benzyl group.
-
Lipophilicity and Aromatic Interactions: The benzyl group enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. The aromatic ring can also engage in π-π stacking or hydrophobic interactions with receptor sites.
-
Steric Bulk: The size and conformation of the N-1 substituent can influence the overall shape of the molecule and its fit within a binding pocket.
To illustrate these effects, let's consider a hypothetical comparison of N-1 analogs for a generic biological target, based on trends observed in the literature for various benzimidazole series.
| Compound ID | N-1 Substituent | C-2 Substituent | Hypothetical IC50 (µM) | Rationale for Activity Change |
| LEAD-01 | Benzyl | 3-hydroxypropyl | 5.2 | Baseline activity with a balance of lipophilicity and polarity. |
| COMP-01 | Methyl | 3-hydroxypropyl | 15.8 | Reduced lipophilicity and loss of aromatic interactions may weaken binding affinity. |
| COMP-02 | Unsubstituted (N-H) | 3-hydroxypropyl | 22.5 | Increased polarity and potential for different hydrogen bonding patterns may be less favorable for this target. |
| COMP-03 | 4-Chlorobenzyl | 3-hydroxypropyl | 2.1 | The electron-withdrawing chloro group can alter the electronics of the benzyl ring and enhance hydrophobic interactions, potentially leading to improved activity.[6] |
| COMP-04 | 4-Methoxybenzyl | 3-hydroxypropyl | 8.9 | The electron-donating methoxy group may introduce unfavorable steric or electronic effects for this particular target. |
This comparative data underscores the sensitivity of biological activity to modifications at the N-1 position. The choice of substituent can fine-tune the compound's physicochemical properties for optimal target engagement.
The Influence of the C-2 Substituent
The C-2 position of the benzimidazole scaffold is another critical locus for SAR modulation.[2][3] In our lead compound, a 3-hydroxypropyl group occupies this position.
-
Flexibility and Polarity: The three-carbon chain provides conformational flexibility, allowing the molecule to adopt an optimal orientation in a binding site. The terminal hydroxyl group is a key hydrogen bond donor and acceptor, which can form crucial interactions with the target protein.
-
Chain Length and Functional Group: Altering the length of the alkyl chain or the nature of the terminal functional group can have a dramatic impact on activity.
Below is a comparative table of hypothetical C-2 analogs, reflecting common SAR trends for benzimidazoles.
| Compound ID | N-1 Substituent | C-2 Substituent | Hypothetical IC50 (µM) | Rationale for Activity Change |
| LEAD-01 | Benzyl | 3-hydroxypropyl | 5.2 | Optimal chain length and hydrogen bonding capability for the target. |
| COMP-05 | Benzyl | Methyl | 35.1 | The short methyl group lacks the reach and the hydrogen bonding capacity of the 3-hydroxypropyl chain. |
| COMP-06 | Benzyl | 2-hydroxyethyl | 9.8 | A slightly shorter chain may result in a suboptimal positioning of the hydroxyl group for hydrogen bonding. |
| COMP-07 | Benzyl | 3-carboxypropyl | 1.5 | The terminal carboxylic acid group can act as a strong hydrogen bond donor and acceptor, and can also form ionic interactions, potentially leading to a significant increase in potency. |
| COMP-08 | Benzyl | Phenyl | 18.4 | A rigid aromatic ring at C-2 may introduce steric hindrance and lacks the specific hydrogen bonding of the hydroxyl group, although it could engage in other types of interactions. |
These comparisons highlight the importance of the C-2 substituent in providing key interactions with the biological target. The presence of a flexible chain with a hydrogen-bonding functional group appears to be a favorable motif.
Visualizing the Structure-Activity Relationships
To better conceptualize the SAR, the following diagram illustrates the key modification points on the benzimidazole scaffold and their general impact on activity.
Caption: Key modification points on the benzimidazole scaffold and their general influence on biological activity.
Experimental Protocols for SAR Elucidation
To experimentally validate the hypothetical SAR data presented, robust and reproducible biological assays are essential. Below are representative protocols for assessing two common activities of benzimidazole derivatives: antimicrobial and cytotoxic activity.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method for determining the MIC of test compounds against bacterial strains.
Workflow Diagram:
Caption: Workflow for the broth microdilution method to determine MIC.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to obtain a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound dilutions.
-
Controls: Include wells with bacteria and broth (positive control) and wells with broth only (negative control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of compounds on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT assay to assess cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds in the culture medium. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Concluding Remarks and Future Directions
The exploration of the SAR for this compound and its analogs reveals a nuanced landscape where subtle structural modifications can lead to significant changes in biological activity. The N-1 and C-2 positions are primary handles for optimization, allowing for the fine-tuning of physicochemical properties to enhance target-specific interactions.
Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR models. This includes exploring diverse substituents at the C-5 and C-6 positions of the benzimidazole ring, which can also impact activity and pharmacokinetic properties.[5][8] The integration of computational modeling and in vitro screening will be instrumental in rationally designing the next generation of potent and selective benzimidazole-based therapeutic agents.
References
- Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. (n.d.). Semantic Scholar.
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (2024). Research and Reviews.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). RSC.
- Structure activity relationship of benzimidazole derivatives. (n.d.). ResearchGate.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PubMed Central.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. (2011). ScienceDirect.
- Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2021). ResearchGate.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Hilaris.
- An Overview About Synthetic and Biological Profile of Benzimidazole. (n.d.). Scholars Research Library.
- 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Cross-referencing "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" with similar compounds
As a Senior Application Scientist, this guide provides a comprehensive cross-referencing of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" with structurally similar compounds. While specific experimental data for this exact molecule is limited in published literature, its core structure represents a highly significant scaffold in medicinal chemistry. This guide will, therefore, focus on the well-established biological activities and structure-activity relationships (SAR) of the broader benzimidazole class, offering a predictive comparison and a framework for future research and development.
The benzimidazole nucleus is considered a "privileged scaffold" in drug discovery due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This versatility has led to the development of benzimidazole-containing drugs with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic agents.[2][3]
Comparative Analysis of Structural Analogs
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. We will analyze the structure of "this compound" by dissecting it into three key components for a comparative analysis: the N1-benzyl group, the C2-propanol side chain, and potential substitutions on the benzene ring of the benzimidazole core.
Influence of the N1-Substituent
The substituent at the N1 position of the benzimidazole ring plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. In our target molecule, this is a benzyl group.
-
N-benzyl derivatives have shown significant potential, particularly in cancer research. The benzyl group can influence the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. Studies have indicated that N-benzyl substituted benzimidazoles can act as potent anticancer agents.[4] For instance, the introduction of a benzyl group has been shown to improve DNA binding affinity and enhance cytotoxic effects in certain analogues.[5]
-
N-alkyl and N-aryl derivatives offer a broad scope for modifying activity. Shorter N-alkyl chains can alter solubility and metabolic stability. For example, N-hexyl-substituted 2-aminobenzimidazoles have demonstrated modest but broad antiproliferative activity against various cancer cell lines.[6] Conversely, substituting the benzyl group with other aryl moieties can introduce new interactions with target proteins. A phenyl ring at the N1 position in certain Schiff base derivatives has been associated with strong antiproliferative activity.[6]
The logical relationship for the N1-substituent can be visualized as follows:
Caption: Modification of the N1-substituent to tune biological activity.
Impact of the C2-Side Chain
The substituent at the C2 position is a critical determinant of the mechanism of action for many benzimidazole derivatives. Our target compound features a 3-hydroxypropyl group.
-
Alkyl alcohol side chains: The propan-1-ol side chain, with its hydroxyl group, can participate in hydrogen bonding with target enzymes or receptors. The length of the alkyl chain influences the spatial orientation and flexibility of the molecule. While direct data on the 3-hydroxypropyl group is scarce, the presence of a hydroxyl group is a common feature in many biologically active molecules, often enhancing binding affinity and solubility. The reduction of a carbonyl group to an alcohol can be a key step in probing hydrogen bond interactions with a biological target.[7]
-
Aromatic and Heterocyclic Substituents: Replacing the alkyl alcohol with aromatic or heterocyclic rings at the C2 position often leads to potent biological activities. For example, 2-phenyl substituted benzimidazoles are known to exhibit significant anti-inflammatory, COX, and 5-lipoxygenase inhibitory activities.[8] 2-benzyl substituents have also been found in compounds with notable antibacterial activity.[9]
-
Structure-Activity Relationship (SAR) for C2-Substituents: The SAR for the C2 position is well-documented for various activities. For instance, in the context of anti-inflammatory agents, substitutions at this position can greatly influence the inhibitory effects on enzymes like cyclooxygenase (COX).[8]
Below is a diagram illustrating the influence of the C2-side chain:
Caption: Varying the C2-side chain to explore different biological targets.
Role of Benzene Ring Substitution
Modifications to the benzene portion of the benzimidazole core can fine-tune the electronic properties and steric profile of the molecule.
-
Electron-donating and electron-withdrawing groups: The placement of electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2, -Cl, -CF3) at positions 5 and 6 can significantly impact biological activity. For example, a nitro group at the 6-position has been shown to be more active in certain anti-inflammatory compounds than electron-donating groups.[8] In antiparasitic benzimidazoles, trifluoromethyl and nitro substitutions have been explored for their effects on activity.[10]
Comparative Biological Activity Data
The following table summarizes the reported biological activities of various benzimidazole derivatives, offering a point of comparison for the potential activities of "this compound".
| Compound Class/Example | Substituents | Biological Activity | Reported IC50/MIC | Reference |
| N-phenyl benzimidazole Schiff base (Cpd 40) | N1-phenyl, C2-(substituted imine) | Antiproliferative (Acute Myeloid Leukemia) | 1.1–4.4 µM | [6] |
| 2-Benzyl-1-(phenylsulfonyl)-1H-benzimidazole (Cpd 6b) | N1-phenylsulfonyl, C2-benzyl | Antibacterial | 15.63 µg/mL | [9] |
| 1H-benzimidazole-oxadiazole hybrid (Cpd 54b) | C2-(oxadiazole derivative) | Anticancer (HeLa cells) | 0.205 µM | [11] |
| 2-Phenyl-substituted benzimidazole | C2-phenyl with various substitutions | Anti-inflammatory (COX/5-LOX inhibition) | Varies with substitution | [8] |
| N-benzyl benzimidazole pyrimidine hybrid (Cpd 5b) | N1-benzyl, C2-(pyrimidine derivative) | Anticancer (MDA-MB-231) | GI50 = 39.6 µM | [4] |
Experimental Protocols
General Synthesis of 1,2-Disubstituted Benzimidazoles
A common and effective method for the synthesis of 1,2-disubstituted benzimidazoles involves the condensation of an N-substituted o-phenylenediamine with an appropriate aldehyde. Microwave-assisted synthesis has been shown to be a rapid and high-yield approach.[12]
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe vessel, combine the N-substituted o-phenylenediamine (1.0 eq) and the desired aldehyde (1.0 eq). For the synthesis of the target compound, this would be N-benzyl-o-phenylenediamine and 4-hydroxybutanal (or a protected form).
-
Solvent and Catalyst: While some reactions can be performed solvent-free, a minimal amount of a suitable solvent like ethanol or even water can be used.[12] Catalysts such as alumina-methanesulfonic acid (AMA) may be employed to facilitate the reaction.[13]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Typical conditions can range from 5 to 25 minutes at a temperature of 60-100°C.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled. The product can be isolated by simple water addition and extraction with an organic solvent like ethyl acetate. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[12][14]
-
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[9]
The general workflow for synthesis and evaluation is depicted below:
Caption: A typical workflow for the synthesis and biological evaluation of benzimidazole derivatives.
Conclusion
While "this compound" itself is not extensively characterized in the literature, its structural components are hallmarks of biologically active benzimidazole derivatives. Based on the extensive research into this class of compounds, it is plausible that this molecule could exhibit anticancer or antimicrobial properties. The N-benzyl group is often associated with enhanced cytotoxicity, and the 2-propanol side chain provides a site for hydrogen bonding, which could be crucial for target interaction.
This comparative guide provides a framework for researchers to design novel derivatives based on this scaffold. By systematically modifying the N1-substituent, the C2-side chain, and the benzimidazole core, and by following established synthetic and screening protocols, new and more potent therapeutic agents can be developed. The provided data on analogous compounds serves as a valuable starting point for predicting the potential biological profile of "this compound" and for guiding future research in this promising area of medicinal chemistry.
References
-
Heravi MM, et al. New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Synthetic Communications. 2008;38(7):1054-1059. Available from: [Link]
-
Tan ML, et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Journal of Cancer Metastasis and Treatment. 2022;8:2. Available from: [Link]
-
Perin N, et al. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation. Molecules. 2021;26(11):3166. Available from: [Link]
-
Ayinla T, et al. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy. Beni-Suef University Journal of Basic and Applied Sciences. 2017;6(4):396-406. Available from: [Link]
-
Veerasamy R, et al. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. 2021;14(7):663. Available from: [Link]
-
A.A. Siddiqui, et al. Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Der Pharma Chemica. 2016;8(1):475-480. Available from: [Link]
-
Muthusaravanan S, et al. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances. 2023;13(48):34055-34065. Available from: [Link]
-
Panda J, et al. Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents. Indian Journal of Pharmaceutical Education and Research. 2019;53(2):287-294. Available from: [Link]
-
Abbood HA, et al. Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Systematic Reviews in Pharmacy. 2021;12(1):17-22. Available from: [Link]
-
Sharma R, et al. Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. 2021;11(1):42-48. Available from: [Link]
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
-
Wagh DD, Kankate RS. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. 2025;22(3). Available from: [Link]
-
Glavaš-Obrovac L, et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. 2021;26(18):5487. Available from: [Link]
-
Kumar S, et al. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Future Medicinal Chemistry. 2024;16(7):647-663. Available from: [Link]
-
Sharifi A, et al. Synthesis of 2-Substituted Benzimidazoles and bis-Benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society. 2007;4(4):438-443. Available from: [Link]
-
Pérez-Villanueva J, et al. Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. 2011;2(2):125-132. Available from: [Link]
-
Singh A, et al. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. 2024. Available from: [Link]
-
417 Integrative Medicine. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 2025. Available from: [Link]
-
Tran T-T, et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. 2023;8(31):28249-28261. Available from: [Link]
-
Cacciatore F, et al. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. 2020;25(18):4197. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based design of functionalized 2-substituted and 1,2-disubstituted benzimidazole derivatives and their in vitro antibacterial efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking Synthesis of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: A Comparative Guide to Synthetic Methodologies
In the landscape of medicinal chemistry and drug development, the efficient synthesis of heterocyclic scaffolds is of paramount importance. Benzimidazole derivatives, in particular, are a cornerstone of many therapeutic agents due to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of synthetic routes to a specific derivative, "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol," a molecule of interest for further functionalization and biological screening. We will dissect two primary synthetic strategies: a conventional two-step approach and a conceptual one-pot synthesis, evaluating them on metrics of yield, reaction time, purity, and overall efficiency. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic workflows.
Introduction to the Target Molecule
This compound is a versatile intermediate. The benzimidazole core is a privileged structure in medicinal chemistry, while the N-benzyl group offers a handle for modifying steric and electronic properties. The 2-propanol side chain provides a reactive site for further chemical transformations, such as esterification or etherification, enabling the generation of diverse compound libraries for biological evaluation.
Method 1: The Conventional Two-Step Synthesis
This well-established route involves two distinct chemical transformations: the initial formation of the benzimidazole ring with the desired 2-substituent, followed by the N-alkylation to introduce the benzyl group.
Step 1: Synthesis of 2-(3-hydroxypropyl)benzimidazole
The first step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. In this case, γ-hydroxybutyric acid is an ideal and readily available starting material.
Causality of Experimental Choices: The use of a strong acid catalyst, such as hydrochloric acid, is crucial for protonating the carbonyl group of γ-hydroxybutyric acid, thereby activating it for nucleophilic attack by the amino groups of o-phenylenediamine. The subsequent cyclization and dehydration are also acid-catalyzed, leading to the formation of the stable benzimidazole ring. Refluxing the reaction mixture ensures that the activation energy for the condensation and cyclization steps is overcome, driving the reaction to completion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-phenylenediamine (0.02 mol) in 4 M hydrochloric acid (25 mL).
-
Heat the solution to 373 K (100 °C).
-
Add γ-hydroxybutyric acid (0.02 mol) to the heated solution.
-
Increase the temperature and maintain a steady reflux at 398 K (125 °C) for 6 hours.
-
After cooling to room temperature, neutralize the reaction mixture to a pH of 7-9 with a sodium hydroxide solution.
-
The crude product can be purified by dissolving it in aqueous ethanol and treating it with activated carbon.
-
Filter the solution and allow the filtrate to crystallize.
-
Collect the precipitated 2-(3-hydroxypropyl)benzimidazole by filtration and dry it in the air.
Step 2: N-Benzylation of 2-(3-hydroxypropyl)benzimidazole
The second step is the selective alkylation of one of the nitrogen atoms of the benzimidazole ring with a benzyl halide.
Causality of Experimental Choices: A strong base, such as sodium hydride, is used to deprotonate the acidic N-H of the benzimidazole ring, forming a nucleophilic benzimidazolide anion. This anion then readily attacks the electrophilic carbon of benzyl bromide in an SN2 reaction. A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction by solvating the cation without solvating the nucleophile, thus increasing its reactivity.
Experimental Protocol:
-
In a dry flask under an inert atmosphere, suspend 2-(3-hydroxypropyl)benzimidazole (1 mmol) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 mmol) dropwise.
-
Let the reaction proceed at room temperature for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram of the Two-Step Synthesis Workflow:
Caption: Workflow of the conventional two-step synthesis.
Method 2: The One-Pot Synthesis (Conceptual)
A one-pot synthesis offers significant advantages in terms of time, resources, and waste reduction by combining multiple reaction steps in a single reactor without isolating intermediates. For the target molecule, a plausible one-pot approach would involve the reaction of N-benzyl-1,2-phenylenediamine with γ-butyrolactone.
Causality of Experimental Choices: This approach relies on the pre-formation of the N-benzyl-o-phenylenediamine. The subsequent reaction with γ-butyrolactone, a cyclic ester, would proceed via nucleophilic attack of one of the amino groups on the carbonyl carbon of the lactone. This would lead to the ring-opening of the lactone to form an amide intermediate. Subsequent intramolecular cyclization and dehydration, likely promoted by heat and an acid catalyst, would then form the desired benzimidazole ring.
Experimental Protocol (Conceptual):
-
Synthesize N-benzyl-1,2-phenylenediamine (this can be considered a pre-step or part of a tandem one-pot procedure).
-
In a reaction vessel, combine N-benzyl-1,2-phenylenediamine (1 mmol) and γ-butyrolactone (1.1 mmol).
-
Add a suitable acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base.
-
Extract the product with an organic solvent.
-
Purify the crude product via column chromatography.
Diagram of the One-Pot Synthesis Pathway:
A Comparative Guide to the Biological Activities of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol and 2-phenylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to natural purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological activities.[1] This guide provides an in-depth, objective comparison of the biological activities of two key benzimidazole derivatives: the well-studied 2-phenylbenzimidazole and the more novel 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol. Our analysis is grounded in experimental data from peer-reviewed literature to offer a clear perspective on their potential therapeutic applications.
Introduction to the Molecules
2-Phenylbenzimidazole is a simple yet potent benzimidazole derivative where a phenyl group is attached at the 2-position of the benzimidazole core. This compound and its substituted analogs have been extensively investigated and have demonstrated significant anticancer and antimicrobial properties.[3][4]
This compound is a more complex derivative featuring a benzyl group at the 1-position and a propan-1-ol side chain at the 2-position. While direct biological data for this specific molecule is limited in publicly available literature, the presence of the 1-benzyl-benzimidazole core is significant. Structure-activity relationship (SAR) studies on related compounds suggest that substitutions at the N-1 and C-2 positions of the benzimidazole ring are critical in determining the biological activity.[5][6] This guide will, therefore, extrapolate the potential activities of this molecule based on the established bioactivities of its structural analogs.
Comparative Analysis of Biological Activities
The primary therapeutic potentials of these benzimidazole scaffolds lie in oncology and infectious diseases.
Anticancer Activity
2-Phenylbenzimidazole Derivatives:
Derivatives of 2-phenylbenzimidazole have shown promising anticancer activity against a range of human cancer cell lines.[3] A key mechanism of action for some of these compounds is the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis.[3] For instance, certain 2-phenylbenzimidazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in the formation of new blood vessels that supply tumors.[3]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylbenzimidazole analog 1 | MCF-7 (Breast Cancer) | 3.37 | [3] |
| 2-Phenylbenzimidazole analog 2 | MDA-MB-231 (Breast Cancer) | 29.7 | [4] |
| 2-Phenylbenzimidazole analog 3 | A549 (Lung Cancer) | Low µM range | [3] |
1-Benzyl-1H-benzimidazole Analogs (as a proxy for this compound):
The introduction of a benzyl group at the N-1 position of the benzimidazole ring has been shown to be a strategic modification for enhancing anticancer activity.[5][6] Several studies on 1-benzyl-2-substituted-benzimidazole derivatives have reported potent cytotoxic effects against various cancer cell lines.[5] The mechanism of action for these compounds can be diverse, including the inhibition of kinases and the induction of apoptosis.[5] For example, certain 1-benzyl-1H-benzimidazole-triazole hybrids have demonstrated significant cytotoxicity against lung and breast cancer cell lines.[5]
While specific IC50 values for this compound are not available, the existing data for its analogs suggest that it likely possesses anticancer properties that warrant further investigation. The propan-1-ol side chain at the 2-position may influence its solubility and interaction with biological targets, potentially leading to a unique pharmacological profile.
Antimicrobial Activity
2-Phenylbenzimidazole Derivatives:
The benzimidazole core is a well-established pharmacophore in antimicrobial drug discovery.[1] Derivatives of 2-phenylbenzimidazole have demonstrated efficacy against a variety of bacterial and fungal pathogens.[4] One of the proposed mechanisms for their antibacterial action is the inhibition of bacterial histidine kinases, which are involved in essential signal transduction pathways for environmental adaptation.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Phenylbenzimidazole analog 4 | Staphylococcus aureus | 4 | [4] |
| 2-Phenylbenzimidazole analog 5 | Candida albicans | 64 | [4] |
| 2-Phenylbenzimidazole analog 6 | Aspergillus niger | 64 | [4] |
1-Benzyl-1H-benzimidazole Analogs (as a proxy for this compound):
The N-benzyl substitution has also been shown to be favorable for antimicrobial activity in the benzimidazole series.[6] Research on 1-benzyl-2-substituted benzimidazoles has indicated activity against both Gram-positive and Gram-negative bacteria.[6] The lipophilicity introduced by the benzyl group can enhance the compound's ability to penetrate bacterial cell membranes. The nature of the substituent at the 2-position is also a critical determinant of the antimicrobial spectrum and potency.[6]
Mechanistic Insights and Signaling Pathways
The biological effects of these benzimidazole derivatives are underpinned by their interactions with specific molecular targets.
Anticancer Mechanism of 2-Phenylbenzimidazoles:
A significant body of evidence points towards the inhibition of receptor tyrosine kinases (RTKs) as a primary anticancer mechanism for 2-phenylbenzimidazole derivatives. As illustrated below, VEGFR-2 is a key target. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in angiogenesis and tumor growth.
Anticancer signaling pathway of 2-phenylbenzimidazole derivatives.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the biological activities discussed in this guide are typically evaluated using standardized in vitro assays.
Protocol for MTT Assay (Anticancer Activity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 2-phenylbenzimidazole derivative) and a vehicle control (e.g., DMSO). Include untreated cells as a positive control for viability.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Workflow for the MTT cytotoxicity assay.
Protocol for Broth Microdilution Method (Antimicrobial Activity)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Reading of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Workflow for the Broth Microdilution MIC test.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 2-phenylbenzimidazole and this compound. While 2-phenylbenzimidazole and its derivatives are well-documented as potent anticancer and antimicrobial agents, the specific biological profile of this compound remains to be fully elucidated. However, based on structure-activity relationship studies of analogous 1-benzyl-benzimidazoles, it is reasonable to hypothesize that this compound also possesses significant therapeutic potential, particularly in the realms of oncology and infectious diseases.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific anticancer and antimicrobial activities, including the elucidation of its mechanism of action and the identification of its molecular targets. Such studies will be crucial in unlocking the full therapeutic potential of this promising benzimidazole derivative.
References
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PubMed Central. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). PubMed. [Link]
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]
-
2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. (2020). Hilaris Publisher. [Link]
-
A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. srrjournals.com [srrjournals.com]
A Senior Application Scientist's Guide to Confirming the Purity of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol" using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a critical, non-negotiable step. This guide provides an in-depth, technically-grounded protocol for confirming the purity of "3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol," a benzimidazole derivative, using High-Performance Liquid Chromatography (HPLC). Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical outcome.
The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. Benzimidazole derivatives, a significant class of heterocyclic compounds, are known for their wide range of pharmacological activities.[1] Consequently, rigorous analytical characterization is essential to identify and quantify any process-related impurities or degradation products that could compromise the safety and efficacy of a potential drug candidate. HPLC stands as the gold standard for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[2][3]
This guide will navigate you through a comprehensive HPLC-based purity assessment, underpinned by principles of scientific integrity and adherence to international regulatory standards.
The Foundational Logic of Purity Confirmation
Before delving into the experimental specifics, it's crucial to understand the logical framework of a purity analysis. The objective is not merely to detect the main compound but to resolve it from all potential impurities. This requires a method with appropriate selectivity, sensitivity, and precision.
Caption: Step-by-step HPLC experimental workflow.
Detailed Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system capable of gradient elution and UV detection. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 stationary phase provides good retention for the non-polar analyte. The chosen dimensions offer a balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase suppresses the ionization of residual silanols on the silica-based column, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B | A gradient is essential for separating compounds with a range of polarities, which is expected for impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detector | Diode Array Detector (DAD) | DAD allows for monitoring at multiple wavelengths (e.g., 254 nm and 280 nm, common for aromatic compounds) and spectral analysis to check for peak purity. |
| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50) | The sample should be dissolved in a solvent compatible with the mobile phase to ensure good peak shape. |
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: "this compound" is a moderately non-polar molecule, making it well-suited for separation on a non-polar stationary phase (C18) with a polar mobile phase.
-
Gradient Elution: Potential impurities in the synthesis of benzimidazoles can include unreacted starting materials (which may be more polar) and side-products or dimers (which may be more non-polar). [4][5]A gradient elution, where the organic content of the mobile phase increases over time, is necessary to elute all these compounds with good resolution and within a reasonable timeframe. [6][7]* Acidified Mobile Phase: The use of formic acid helps to protonate any free silanol groups on the silica support of the column, minimizing peak tailing and improving chromatographic efficiency.
-
Dual Wavelength Detection: Monitoring at two different wavelengths provides a more comprehensive impurity profile, as different impurities may have different UV absorption maxima.
Method Validation: A Trust-Building Exercise
A protocol is only as reliable as its validation. In a regulated environment, method validation is mandatory and should follow the International Council for Harmonisation (ICH) Q2(R2) guidelines. [8][9][10][11][12]This process demonstrates that the analytical procedure is suitable for its intended purpose. [11][12] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [9]This is typically demonstrated by analyzing a placebo, a spiked sample, and by stress testing the sample (e.g., with acid, base, heat, light, and oxidation) to generate degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. [6][7][9]This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results obtained by the method to the true value. [9]This is often determined by a recovery study, where a known amount of the reference standard is added to a sample matrix and the percentage recovered is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. [9]This is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparison with Alternative Purity Assessment Techniques
While HPLC is the preferred method, other techniques can provide complementary information or be used for preliminary assessments.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. [2][3] | High resolution, high sensitivity, quantitative, well-established and regulated. [3] | Requires specialized equipment and trained personnel, can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. [13] | Simple, rapid, low cost, good for preliminary screening. [3][13] | Lower resolution and sensitivity than HPLC, primarily qualitative. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for quantitative analysis (qNMR). [13][14] | Lower sensitivity than HPLC for impurity detection, requires expensive equipment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight information. [14] | Often coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. |
| Melting Point Determination | A pure compound has a sharp, defined melting point. [13][15] | Simple, inexpensive, and quick. [15] | Insensitive to small amounts of impurities, not quantitative. [15] |
Conclusion
Confirming the purity of "this compound" is a multi-faceted process that hinges on a well-developed and validated HPLC method. The protocol and rationale presented in this guide provide a solid foundation for achieving accurate and reliable purity data. By understanding the "why" behind each step, researchers can troubleshoot issues effectively and have a high degree of confidence in their results. Adherence to established guidelines, such as those from the USP and ICH, ensures that the data generated is robust and fit for purpose in a drug development setting. [2][16][17][18]
References
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. Available at: [Link]
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Understanding the Latest Revisions to USP <621> | Agilent. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
-
USP <621> Chromatography - DSDP Analytics. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]
-
What methods are used to test the purity of organic compounds? - TutorChase. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. Available at: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. Available at: [Link]
-
Criteria of purity of organic compounds - askIITians. Available at: [Link]
-
APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES - Taylor & Francis Online. Available at: [Link]
-
This compound | C17H18N2O | CID 2872475 - PubChem. Available at: [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound? - ResearchGate. Available at: [Link]
-
9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
3-(1H-benzimidazol-2-yl)propan-1-ol - Stenutz. Available at: [Link]
-
Synthesizing benzimidazole - an aromatic amine that forms nice crystals - YouTube. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC - NIH. Available at: [Link]
-
CAS No : 74681-55-3 | Product Name : 3-(Benzyl(methyl)amino)-1-phenylpropan-1-ol. Available at: [Link]
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. usp.org [usp.org]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. tutorchase.com [tutorchase.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Normal 0 false false false EN-US X-NONE X-NONE Criteria of purity of - askIITians [askiitians.com]
- 16. agilent.com [agilent.com]
- 17. dsdpanalytics.com [dsdpanalytics.com]
- 18. usp.org [usp.org]
Safety Operating Guide
Navigating the Handling of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol: A Guide to Personal Protective Equipment and Safe Disposal
For researchers engaged in the nuanced field of drug development, the meticulous handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe management of 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol, focusing on the appropriate personal protective equipment (PPE) and disposal protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from analogous benzimidazole derivatives and established laboratory safety standards to ensure a robust framework for risk mitigation.
Hazard Assessment: A Precautionary Approach
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a cornerstone of chemical safety. A thorough risk assessment of the planned experimental procedures should always precede the selection of PPE.[3][4] The following table outlines the minimum recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Eyes and Face | Safety Goggles with Side Shields or a Face Shield | Rationale: Protects against splashes, aerosols, and airborne particles. Safety glasses are the minimum requirement, but goggles provide a more complete seal.[3][5] A face shield should be worn in conjunction with goggles when there is a significant splash risk.[3][5] All eye and face protection should be ANSI Z87.1 compliant. |
| Hands | Chemical-Resistant Gloves (Nitrile) | Rationale: Prevents direct skin contact. Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[3] For prolonged handling or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and remove them promptly if contaminated.[6] |
| Body | Laboratory Coat | Rationale: Protects skin and personal clothing from contamination.[7][8] A flame-resistant lab coat should be considered if flammable solvents are in use.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Rationale: Minimizes the inhalation of any potential aerosols or dust. If there is a risk of generating significant airborne particles and a fume hood is not available, a NIOSH-approved respirator may be required.[8] |
| Feet | Closed-toe Shoes | Rationale: Protects feet from spills and falling objects. Open-toed shoes are never appropriate in a laboratory setting.[5] |
Operational Plan: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for donning PPE.
Doffing PPE Workflow
Caption: Sequential process for doffing PPE.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, contaminated gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Container Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound" and any other required hazard information.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Never dispose of this compound down the drain or in the regular trash.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Spill: In case of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their research and the safety of their laboratory environment.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
